(4-Chloroquinazolin-6-yl)methanol
Description
Properties
IUPAC Name |
(4-chloroquinazolin-6-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c10-9-7-3-6(4-13)1-2-8(7)11-5-12-9/h1-3,5,13H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHZDSSMEEPYADX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CO)C(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70726765 | |
| Record name | (4-Chloroquinazolin-6-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70726765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
648449-06-3 | |
| Record name | 4-Chloro-6-quinazolinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=648449-06-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Chloroquinazolin-6-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70726765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of (4-Chloroquinazolin-6-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
(4-Chloroquinazolin-6-yl)methanol is a heterocyclic organic compound featuring a quinazoline core, a privileged scaffold in medicinal chemistry. The strategic placement of a chloro group at the 4-position and a hydroxymethyl group at the 6-position imparts specific physicochemical characteristics that are critical for its potential applications in drug discovery and materials science. The 4-chloro substituent serves as a key reactive handle for nucleophilic substitution, allowing for the facile introduction of diverse functionalities. The 6-hydroxymethyl group can influence solubility and provide a site for further chemical modification. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, detailed protocols for its experimental characterization, and insights into its chemical reactivity and potential applications.
Introduction to the Quinazoline Scaffold
The quinazoline ring system, a fusion of a benzene ring and a pyrimidine ring, is a cornerstone in the development of therapeutic agents.[1][2] Its derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The physicochemical properties of substituted quinazolines, such as their solubility and lipophilicity, are pivotal in determining their pharmacokinetic and pharmacodynamic profiles.[1] The subject of this guide, this compound, is a valuable intermediate in the synthesis of more complex molecules due to the reactivity of its 4-chloro position.[3][4]
Chemical Structure and Identification
A clear understanding of the molecular architecture is fundamental to predicting and interpreting its chemical behavior.
Caption: Generalized synthetic workflow for this compound.
Reactivity Insights:
The key to the synthetic utility of this compound lies in the reactivity of the 4-chloro substituent. This position is highly susceptible to nucleophilic aromatic substitution (SₙAr). [3][4]This allows for the introduction of a wide array of nucleophiles, including amines, alcohols, and thiols, to generate a library of 4-substituted-6-(hydroxymethyl)quinazoline derivatives. This reactivity is central to its use as a building block in drug discovery programs targeting kinases and other enzymes. [5]
Caption: Reactivity of the 4-chloro position towards nucleophilic aromatic substitution.
Experimental Protocols for Physicochemical Characterization
Trustworthiness: The following protocols are based on well-established methodologies and are designed to be self-validating through appropriate controls and data analysis.
Determination of Aqueous Solubility (Shake-Flask Method)
This protocol outlines the gold-standard shake-flask method for determining the thermodynamic solubility of a compound.
Step-by-Step Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of purified water or a relevant buffer solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed, inert container.
-
The use of an excess of the solid compound is crucial to ensure that equilibrium is reached and a saturated solution is formed.
-
-
Equilibration:
-
Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the solid and the solution is achieved.
-
The constant temperature is critical as solubility is temperature-dependent.
-
-
Phase Separation:
-
Allow the suspension to stand undisturbed at the same constant temperature to allow the undissolved solid to sediment.
-
Carefully withdraw a clear aliquot of the supernatant, ensuring no solid particles are transferred. This can be achieved by centrifugation followed by careful pipetting or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
-
Quantification:
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of a pre-calibrated analytical method.
-
Quantify the concentration of this compound in the diluted aliquot using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Calculation:
-
Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in µg/mL or µM.
-
Determination of the Partition Coefficient (logP) by the Shake-Flask Method
This protocol describes the traditional shake-flask method for determining the octanol-water partition coefficient (logP).
Step-by-Step Methodology:
-
Pre-saturation of Solvents:
-
Mix equal volumes of 1-octanol and purified water (or a relevant buffer) in a separatory funnel.
-
Shake vigorously and allow the phases to separate completely. This ensures that each solvent is saturated with the other before the experiment begins, which is critical for accurate results.
-
-
Preparation of the Test Solution:
-
Dissolve a known amount of this compound in the pre-saturated 1-octanol. The initial concentration should be low enough to avoid saturation in either phase.
-
-
Partitioning:
-
Add a known volume of the pre-saturated aqueous phase to the octanol solution in a sealed container.
-
Agitate the mixture at a constant temperature for a sufficient time to allow for the partitioning equilibrium to be established (typically several hours).
-
-
Phase Separation:
-
Allow the mixture to stand undisturbed until the two phases have completely separated. Centrifugation can be used to expedite this process.
-
-
Quantification:
-
Carefully sample an aliquot from both the 1-octanol and the aqueous phases.
-
Quantify the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV or LC-MS).
-
-
Calculation:
-
The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the 1-octanol phase to its concentration in the aqueous phase:
-
P = [Concentration]octanol / [Concentration]aqueous
-
-
The logP is then calculated as the base-10 logarithm of P:
-
logP = log₁₀(P)
-
-
Potential Applications in Drug Discovery
The this compound scaffold is of significant interest to medicinal chemists. The reactive 4-chloro group provides a versatile point for the introduction of various side chains, which can be tailored to interact with specific biological targets. [3][4]The 6-hydroxymethyl group can be used to improve pharmacokinetic properties or as an additional point for derivatization. This compound is a valuable starting material for the synthesis of libraries of quinazoline derivatives for screening against a range of therapeutic targets, particularly protein kinases.
Conclusion
This compound is a strategically functionalized heterocyclic compound with significant potential as a building block in synthetic and medicinal chemistry. While a comprehensive experimental dataset of its physicochemical properties is not yet publicly available, this guide has provided a detailed overview of its known characteristics, predicted properties, and key reactive features. The outlined experimental protocols provide a robust framework for researchers to determine its critical physicochemical parameters, which will undoubtedly aid in the rational design of novel quinazoline-based molecules with desired biological activities.
References
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Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. (URL: [Link])
-
Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. (URL: [Link])
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Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. (URL: [Link])
-
Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. (URL: [Link])
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Synthetic protocol used for synthesis Characterization of synthesized compounds. (URL: [Link])
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4-Chloro-6-iodoquinazoline | C8H4ClIN2 | CID 11173809 - PubChem. (URL: [Link])
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Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-Оґ inhibitors, cytotoxic agents. (URL: [Link])
-
Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (URL: [Link])
- Supporting information Discovery of N-(4-{[5-Fluoro-7-(2-methoxyethoxy)quinazolin-4-yl]amino}phenyl)-2-[4-(propan-2-yl)-1H-1,2,. (URL: https://www.ebi.ac.uk/biostudies/files/S-BSST700/S-BSST700.pdf)
- EP0566226A1 - Quinazoline derivatives - Google P
-
Design, synthesis and biological assessment of new 1-benzyl-4-((4-oxoquinazolin-3(4H)-yl)methyl) pyridin-1-ium derivatives (BOPs) as potential dual inhibitors of acetylcholinesterase and butyrylcholinesterase. (URL: [Link])
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (URL: [Link])
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- 2. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]
(4-Chloroquinazolin-6-yl)methanol CAS number 648449-06-3
An In-Depth Technical Guide to (4-Chloroquinazolin-6-yl)methanol (CAS 648449-06-3): Synthesis, Reactivity, and Applications in Drug Discovery
Introduction
This compound is a heterocyclic organic compound featuring a quinazoline core. This scaffold is recognized in medicinal chemistry as a "privileged structure" due to its prevalence in numerous biologically active compounds, including several approved pharmaceuticals.[1][2] The molecule's key features are a highly reactive chlorine atom at the C4 position and a versatile hydroxymethyl (methanol) group at the C6 position. The chlorine atom serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions, providing a direct route to a diverse array of 4-substituted quinazolines.[3][4] The methanol moiety offers a secondary site for chemical modification, enabling the fine-tuning of physicochemical properties such as solubility and metabolic stability.
This guide provides a comprehensive technical overview of this compound for researchers, scientists, and drug development professionals. It details a robust, literature-derived synthetic pathway, delves into the mechanistic principles governing its reactivity, and explores its strategic application as a pivotal intermediate in the synthesis of pharmacologically relevant molecules, particularly kinase inhibitors.
Physicochemical Properties and Safety Data
A summary of the key identifiers and properties for this compound is presented below. This data is essential for laboratory handling, reaction setup, and analytical characterization.
| Property | Value | Source(s) |
| CAS Number | 648449-06-3 | [5][6] |
| Molecular Formula | C₉H₇ClN₂O | [7] |
| Molecular Weight | 194.62 g/mol | [7] |
| Appearance | Typically an off-white to pale yellow solid | General |
| SMILES | OCC1=CC2=C(Cl)N=CN=C2C=C1 | [6] |
Safety Information: As a laboratory chemical, this compound should be handled with appropriate care in a well-ventilated fume hood, using personal protective equipment (PPE).
-
Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[8]
-
Precautionary Statements: Wear protective gloves, protective clothing, and eye/face protection (P280). IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338). IF SWALLOWED: Immediately call a POISON CENTER or doctor (P301+P310).[8]
Synthesis of this compound
Retrosynthetic Analysis
The logical disconnection of the target molecule reveals a clear synthetic strategy. The primary alcohol can be formed from the reduction of a corresponding ester. The reactive 4-chloro group is installed via chlorination of a stable 4-quinazolinone precursor, which itself is synthesized through the cyclization of a functionalized anthranilic acid.
Caption: Retrosynthetic pathway for this compound.
Synthesis of the Quinazolinone Core
The foundational step is the construction of the heterocyclic quinazolinone ring. This is efficiently achieved by condensing a 2-aminobenzoic acid derivative with formamide, which serves as both a reactant and a solvent.
Protocol 2.2.1: Synthesis of Methyl 4-oxo-3,4-dihydroquinazoline-6-carboxylate
-
Reactant Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-5-(methoxycarbonyl)benzoic acid (1 equivalent) with an excess of formamide (approx. 10-15 equivalents).
-
Reaction: Heat the mixture to 150-160 °C and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, pour the reaction mixture into cold water. The resulting precipitate is the desired product.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with water to remove residual formamide, and dry under vacuum. The product is often of sufficient purity for the next step, but can be further purified by recrystallization from ethanol or a similar solvent if needed.[9][10]
Causality Behind Choices: Formamide serves as a source of the C2 carbon and N3 nitrogen of the quinazolinone ring. Heating drives the condensation and subsequent cyclization, eliminating water. The precipitation in water is an effective initial purification step due to the product's low aqueous solubility.
Chlorination of the Quinazolinone
The conversion of the C4-keto group to the reactive C4-chloro group is a critical activation step. This is typically accomplished using a strong chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
Protocol 2.3.1: Synthesis of Methyl 4-chloroquinazoline-6-carboxylate
-
Reactant Setup: To a flask containing Methyl 4-oxo-3,4-dihydroquinazoline-6-carboxylate (1 equivalent), add an excess of phosphorus oxychloride (POCl₃, approx. 5-10 equivalents).
-
Catalyst: Add a catalytic amount of N,N-dimethylformamide (DMF, ~0.1 equivalents).
-
Reaction: Heat the mixture to reflux (approx. 110 °C) for 2-4 hours. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).
-
Work-up: Carefully cool the reaction mixture and remove the excess POCl₃ under reduced pressure. Add the residue cautiously to crushed ice with vigorous stirring.
-
Neutralization & Extraction: Neutralize the aqueous solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) to a pH of 7-8. Extract the product with an organic solvent such as dichloromethane (DCM) or ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by silica gel column chromatography.[11][12]
Causality Behind Choices: POCl₃ is a powerful dehydrating and chlorinating agent. The catalytic DMF forms a Vilsmeier-Haack type reagent, which is the active species that activates the C4-carbonyl for nucleophilic attack by chloride. The quench on ice hydrolyzes any remaining POCl₃, and neutralization is necessary to ensure the product is in its free base form for efficient extraction.
Reduction to the Final Product
The final step is the selective reduction of the methyl ester at the C6 position to the primary alcohol without affecting the chloro-substituted heterocyclic ring.
Protocol 2.4.1: Synthesis of this compound
-
Reactant Setup: Dissolve Methyl 4-chloroquinazoline-6-carboxylate (1 equivalent) in a suitable anhydrous solvent, such as tetrahydrofuran (THF), in a flask under an inert atmosphere.
-
Reduction: Cool the solution to 0 °C in an ice bath. Add a solution of a reducing agent, such as lithium borohydride (LiBH₄, 2-3 equivalents), portion-wise.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.
-
Work-up: Cool the mixture back to 0 °C and carefully quench the reaction by the slow addition of water, followed by a dilute acid (e.g., 1M HCl) to dissolve the boron salts.
-
Extraction: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the resulting crude solid by silica gel chromatography or recrystallization to yield the final product, this compound.
Causality Behind Choices: Lithium borohydride is chosen as it is a stronger reducing agent than sodium borohydride (NaBH₄) and is effective for reducing esters. It is generally less reactive than lithium aluminum hydride (LAH), reducing the risk of unwanted side reactions, such as reduction of the quinazoline ring itself or displacement of the C4-chloride.[13]
Chemical Reactivity and Mechanistic Insights
The synthetic utility of this compound is dominated by the reactivity of the C4-chloro substituent. This position is highly activated towards nucleophilic aromatic substitution (SNAr).
The SNAr Mechanism at C4
The quinazoline ring system's two nitrogen atoms are strongly electron-withdrawing. Their placement at positions 1 and 3 significantly lowers the electron density of the pyrimidine ring, particularly at the C2 and C4 positions. This electron deficiency makes C4 exceptionally susceptible to attack by nucleophiles. Computational studies, including DFT calculations, confirm that the LUMO (Lowest Unoccupied Molecular Orbital) has a large coefficient at the C4 carbon, identifying it as the most electrophilic site.[3][4] The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
Caption: General mechanism for SNAr at the C4 position of a quinazoline.
Application in N-Arylation
A primary application of this reactivity is the synthesis of 4-anilinoquinazolines, a core structure in many tyrosine kinase inhibitors.[2]
Protocol 3.2.1: General Procedure for N-Arylation
-
Reactant Setup: In a microwave vial or round-bottom flask, combine this compound (1 equivalent), the desired aniline derivative (1.1-1.5 equivalents), and a suitable solvent such as isopropanol, n-butanol, or a THF/water mixture.[2][14]
-
Reaction Conditions:
-
Conventional Heating: Add a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) if the aniline salt is used or to scavenge the HCl byproduct. Reflux the mixture for 4-12 hours.
-
Microwave Irradiation: Heat the mixture in a sealed microwave reactor at 100-150 °C for 10-30 minutes. Microwave-assisted synthesis often provides faster reaction times and higher yields.[2]
-
-
Work-up: After cooling, if a precipitate has formed, it can be collected by filtration. Alternatively, the solvent can be removed in vacuo, and the residue can be partitioned between ethyl acetate and water.
-
Purification: Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude material by column chromatography on silica gel to obtain the desired 4-anilinoquinazoline product.
Applications in Drug Discovery
The 4-aminoquinazoline scaffold is a cornerstone of modern targeted cancer therapy. Drugs like Gefitinib (Iressa) and Erlotinib (Tarceva) are potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and are based on this core structure.[2] this compound is an ideal starting material for creating analogs of these drugs.
The C4 position is used to introduce the amine moiety that often binds deep within the ATP-binding pocket of the target kinase. The C6 position, bearing the methanol group, provides a crucial handle for further derivatization. This "southern" region of the molecule can be modified to interact with the solvent-exposed region of the kinase, allowing for the optimization of pharmacological properties.
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- 4. researchgate.net [researchgate.net]
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- 6. 648449-06-3|this compound|BLD Pharm [bldpharm.com]
- 7. 4-Chloroquinazoline-6-carboxylic acid|BLD Pharm [bldpharm.com]
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- 9. researchgate.net [researchgate.net]
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- 12. CN102321076B - Preparation method of lapatinib intermediate and analogues thereof - Google Patents [patents.google.com]
- 13. Quinazolines. Part XIX. Reduction of 2-amino-5,6,7,8-tetrahydroquinazoline-4-carboxylic acid and 1,2,5,6,7,8-hexahydro-2-oxoquinazoline-4-carboxylic acid - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
Biological activity of 4-chloro-6-hydroxymethylquinazoline
An In-depth Technical Guide to the Biological Activity of 4-chloro-6-hydroxymethylquinazoline
Abstract
The quinazoline scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of targeted anticancer therapies. This technical guide delves into the synthesis, potential biological activities, and methodologies for evaluating 4-chloro-6-hydroxymethylquinazoline, a key intermediate in the generation of potent kinase inhibitors. While direct biological data for this specific compound is not extensively published, its structural features strongly suggest its utility as a precursor to a new generation of therapeutics. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for harnessing the potential of this versatile molecule. We will explore its probable mechanism of action, drawing parallels with established quinazoline-based drugs, and provide detailed, field-proven experimental protocols for its biological characterization.
Introduction: The Quinazoline Scaffold in Oncology
Quinazoline and its derivatives represent a class of nitrogen-containing heterocyclic compounds with a wide spectrum of biological activities.[1] In the realm of oncology, the 4-anilinoquinazoline core is a privileged structure, forming the backbone of several FDA-approved drugs, including Gefitinib, Erlotinib, and Lapatinib.[1][2] These drugs primarily function as inhibitors of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[2][3] By blocking the ATP-binding site of these kinases, they disrupt downstream signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.
The subject of this guide, 4-chloro-6-hydroxymethylquinazoline, is a strategic intermediate designed for further chemical modification. The 4-chloro group serves as a reactive handle for nucleophilic substitution, most commonly with a substituted aniline to generate the pharmacologically active 4-anilinoquinazoline. The 6-hydroxymethyl group offers a site for further derivatization to modulate pharmacokinetic properties or to introduce additional binding interactions with the target protein.
Synthesis of 4-chloro-6-hydroxymethylquinazoline: A Proposed Pathway
Proposed Synthetic Workflow
Caption: Proposed synthesis of 4-chloro-6-hydroxymethylquinazoline.
Step-by-Step Protocol:
-
Cyclization: 2-Amino-5-(hydroxymethyl)benzoic acid is reacted with an excess of formamide at elevated temperatures (e.g., 150-180 °C). This one-pot reaction leads to the formation of the pyrimidine ring, yielding 6-(hydroxymethyl)quinazolin-4(3H)-one.
-
Chlorination: The resulting quinazolinone is then treated with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) to convert the hydroxyl group at the 4-position to a chloro group.[5] This reaction is typically performed under reflux conditions.
-
Purification: The crude product is purified using standard techniques like recrystallization or column chromatography to yield pure 4-chloro-6-hydroxymethylquinazoline.
Hypothesized Mechanism of Action and Biological Targets
Based on the extensive body of research on 4-anilinoquinazolines, derivatives of 4-chloro-6-hydroxymethylquinazoline are anticipated to function as competitive inhibitors at the ATP-binding site of various protein kinases.
Primary Targets: EGFR and VEGFR
The most probable targets for derivatives of this intermediate are members of the ErbB family of receptor tyrosine kinases, particularly EGFR, and the VEGFR family. Overexpression or mutation of these kinases is a hallmark of many cancers, leading to uncontrolled cell growth and tumor angiogenesis.
Caption: Inhibition of Receptor Tyrosine Kinase (RTK) signaling.
The 4-anilino moiety, formed by reacting 4-chloro-6-hydroxymethylquinazoline with an appropriate aniline, is crucial for high-affinity binding to the kinase domain. The quinazoline ring itself mimics the adenine portion of ATP, while the aniline substituent projects into a hydrophobic pocket, conferring selectivity and potency. The 6-hydroxymethyl group can be further functionalized to enhance these interactions or improve physicochemical properties.
Experimental Protocols for Biological Evaluation
A systematic evaluation of the biological activity of novel quinazoline derivatives is essential. The following protocols provide a robust framework for this assessment.
In Vitro Kinase Inhibition Assay
Objective: To determine the direct inhibitory effect of the synthesized compounds on the target kinase (e.g., EGFR, VEGFR-2).
Methodology:
-
Reagents: Recombinant human kinase, ATP, substrate peptide, kinase buffer, test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
Procedure: a. Serially dilute the test compounds in DMSO. b. In a 96-well plate, add the kinase, substrate peptide, and test compound to the kinase buffer. c. Initiate the kinase reaction by adding ATP. d. Incubate at 30°C for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Cell Proliferation Assay (MTT or SRB Assay)
Objective: To assess the cytotoxic effects of the compounds on cancer cell lines.
Methodology:
-
Cell Lines: Select a panel of human cancer cell lines with known kinase expression levels (e.g., A549 - high EGFR, HCT-116 - colorectal).[2]
-
Procedure: a. Seed cells in 96-well plates and allow them to adhere overnight. b. Treat the cells with serial dilutions of the test compounds for 72 hours. c. Add MTT or SRB reagent and incubate. d. Solubilize the formazan crystals (MTT) or the protein-bound dye (SRB). e. Measure the absorbance using a microplate reader.
-
Data Analysis: Determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of cell viability) from the dose-response curves.
Cell Cycle Analysis
Objective: To determine if the compounds induce cell cycle arrest.
Methodology:
-
Procedure: a. Treat cancer cells with the test compound at its IC₅₀ concentration for 24-48 hours. b. Harvest the cells, wash with PBS, and fix in cold 70% ethanol. c. Resuspend the cells in a solution containing propidium iodide (PI) and RNase A. d. Analyze the DNA content of the cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To determine if the compounds induce programmed cell death.
Methodology:
-
Procedure: a. Treat cells with the test compound for 24-48 hours. b. Harvest the cells and resuspend them in Annexin V binding buffer. c. Add Annexin V-FITC and PI. d. Analyze the stained cells by flow cytometry.
-
Data Analysis: Differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on their fluorescence profiles.
Data Presentation and Interpretation
Quantitative data from the biological assays should be summarized in a clear and concise manner to facilitate comparison between different compounds.
Table 1: Hypothetical Biological Activity Data for Derivatives of 4-chloro-6-hydroxymethylquinazoline
| Compound ID | Target Kinase IC₅₀ (nM) | A549 GI₅₀ (µM) | HCT-116 GI₅₀ (µM) | Cell Cycle Arrest Phase | Apoptosis Induction (% of cells) |
| Derivative A | EGFR: 15 | 0.5 | 1.2 | G2/M | 45% |
| Derivative B | VEGFR-2: 25 | 2.1 | 3.5 | G0/G1 | 30% |
| Gefitinib | EGFR: 20 | 0.8 | 1.5 | G0/G1 | 40% |
Conclusion
4-chloro-6-hydroxymethylquinazoline represents a promising, yet underexplored, building block in the synthesis of novel anticancer agents. Its strategic design allows for the generation of a diverse library of 4-anilinoquinazoline derivatives with the potential for potent and selective kinase inhibition. The methodologies outlined in this guide provide a comprehensive roadmap for the synthesis, biological evaluation, and characterization of these compounds. By leveraging the established knowledge of the quinazoline scaffold and employing rigorous experimental workflows, researchers can unlock the therapeutic potential of this versatile intermediate in the ongoing fight against cancer.
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A Technical Guide to the Mechanistic Landscape of Quinazoline Derivatives
Introduction: The Quinazoline Scaffold as a Cornerstone of Modern Drug Discovery
The quinazoline core, a bicyclic aromatic heterocycle formed by the fusion of a benzene ring and a pyrimidine ring, represents a "privileged scaffold" in medicinal chemistry. Its structural rigidity, synthetic tractability, and capacity for diverse substitutions have made it a cornerstone in the development of targeted therapeutics.[1][2][3][4] Initially recognized in naturally occurring alkaloids, the quinazoline framework is now integral to numerous clinically approved drugs, particularly in oncology.[1][5][6] This guide provides an in-depth exploration of the potential mechanisms of action for quinazoline derivatives, moving from their most prominent role as protein kinase inhibitors to other emerging biological targets. We will dissect the causality behind the experimental workflows used to validate these mechanisms, offering a practical framework for researchers in drug development.
Part 1: The Dominant Paradigm - Inhibition of Protein Kinases
The most extensively documented mechanism of action for anticancer quinazoline derivatives is the inhibition of protein kinases.[3][7] Protein kinases are crucial regulators of cellular signaling pathways that control cell growth, proliferation, differentiation, and survival.[1][3] Their dysregulation is a hallmark of many cancers. Quinazoline derivatives have been masterfully engineered to function as ATP-competitive inhibitors, targeting the ATP-binding pocket within the kinase domain.[7]
The General Mechanism: ATP-Competitive Inhibition
Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein.[3] Quinazoline-based inhibitors are designed to mimic the adenine moiety of ATP, enabling them to fit into the hydrophobic ATP-binding cleft. The core scaffold typically forms one or more critical hydrogen bonds with amino acid residues in the "hinge region" of the kinase, a flexible loop connecting the N- and C-lobes of the catalytic domain. This interaction anchors the inhibitor in place, physically occluding ATP from binding and thereby preventing the phosphotransfer reaction and halting downstream signaling.[2][3]
Caption: ATP-Competitive Inhibition by Quinazoline Derivatives.
Key Kinase Targets
EGFR is a receptor tyrosine kinase that plays a vital role in the pathogenesis and progression of several cancers, most notably non-small cell lung cancer (NSCLC).[5][8] Ligand binding induces receptor dimerization and autophosphorylation, activating downstream pathways like PI3K/Akt and MAPK, which promote cell proliferation and survival.[1]
Many first-generation EGFR inhibitors, such as Gefitinib and Erlotinib , are quinazoline derivatives.[5][7][8] They reversibly bind to the ATP pocket of wild-type EGFR, effectively shutting down its activity.[7][8] However, clinical efficacy can be limited by the emergence of resistance mutations, particularly the T790M "gatekeeper" mutation, which increases the receptor's affinity for ATP.[2][9] This challenge spurred the development of later-generation covalent irreversible inhibitors, some of which also utilize the quinazoline scaffold but incorporate a reactive "warhead" (e.g., a Michael acceptor) to form a covalent bond with a cysteine residue (Cys797) in the active site.[2]
VEGFRs, particularly VEGFR-2, are key mediators of angiogenesis—the formation of new blood vessels essential for tumor growth and metastasis.[10] Several quinazoline derivatives have been developed as potent VEGFR-2 inhibitors.[2][7] Some, like Vandetanib , are multi-kinase inhibitors that target both VEGFR and EGFR. The 4-anilinoquinazoline structure is a common pharmacophore for both EGFR and VEGFR-2 inhibitors, demonstrating the versatility of the scaffold.[11] Inhibition of VEGFR blocks the signaling cascade that leads to endothelial cell proliferation and migration, thereby starving the tumor of its blood supply.
The therapeutic reach of quinazolines extends to numerous other kinase families:
-
PI3K (Phosphoinositide 3-kinase): A critical node in cell survival signaling, some quinazoline derivatives show potent and isoform-selective inhibition of PI3K-α.[12]
-
Aurora Kinases: These serine/threonine kinases are essential for mitotic progression. Quinazoline hybrids have been shown to inhibit Aurora A and B, leading to cell cycle arrest in the G2/M phase and inducing apoptosis.[10]
-
HER2 (Human Epidermal Growth Factor Receptor 2): A member of the EGFR family, HER2 is a key driver in certain breast cancers. Lapatinib is a dual EGFR/HER2 inhibitor with a quinazoline core.[7]
Part 2: A Self-Validating Workflow for Elucidating Kinase Inhibition
A rigorous, multi-step experimental approach is required to confirm that a quinazoline derivative acts via kinase inhibition. This workflow is designed to be self-validating, where results from biochemical assays confirm cellular observations.
Workflow Step 1: Cellular Potency Assessment
The initial step is to determine if the compound has a biological effect on cancer cells and to quantify its potency.
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding: Plate cancer cell lines (e.g., A549 for lung cancer, MCF-7 for breast cancer) in 96-well plates at a predetermined density and allow them to adhere overnight.[13]
-
Compound Treatment: Treat the cells with a serial dilution of the quinazoline derivative (e.g., from 0.01 µM to 100 µM) for a specified period, typically 48-72 hours.[13][14]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[12][13] Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.
-
Solubilization: After incubation, add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at ~570 nm using a plate reader.
-
Analysis: Plot the percentage of cell viability against the compound concentration and fit the data to a dose-response curve to calculate the IC50 value (the concentration that inhibits 50% of cell growth).[15]
Causality: This assay establishes the compound's antiproliferative activity. A low micromolar or nanomolar IC50 value provides the rationale to proceed with more specific mechanistic studies.
Data Presentation: IC50 Comparison Table
| Compound | A549 (Lung) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | HCT116 (Colon) IC50 (µM) |
| Quinazoline X | 1.5 | 3.2 | 0.9 |
| Gefitinib | 15.6 | >20 | 18.4 |
| Vehicle Control | >100 | >100 | >100 |
Workflow Step 2: Direct Target Engagement (Biochemical Assay)
To prove the compound directly inhibits the kinase enzyme, a cell-free enzymatic assay is essential.
Experimental Protocol: In Vitro Kinase Assay (e.g., ADP-Glo™)
-
Reaction Setup: In a multi-well plate, combine the recombinant purified kinase (e.g., EGFR, VEGFR-2), a specific substrate peptide, and ATP.
-
Inhibitor Addition: Add the quinazoline derivative at various concentrations. Include a positive control inhibitor (e.g., Staurosporine) and a no-inhibitor control.
-
Kinase Reaction: Incubate the plate at room temperature to allow the kinase to phosphorylate its substrate, converting ATP to ADP.
-
ADP-Glo™ Reagent: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent: Add the Kinase Detection Reagent, which contains luciferase and luciferin, to convert the generated ADP into a luminescent signal.
-
Data Acquisition: Measure the luminescence, which is directly proportional to kinase activity.
-
Analysis: Calculate the percent inhibition at each compound concentration and determine the enzymatic IC50 value.
Causality: This experiment validates that the compound's cellular effect is due to the direct inhibition of the target enzyme, independent of other cellular processes. A potent enzymatic IC50 confirms the target identity.
Workflow Step 3: Cellular Pathway Modulation (Western Blotting)
This step confirms that the inhibitor engages its target within the complex cellular environment and blocks its downstream signaling pathway.
Experimental Protocol: Western Blot for Phospho-Kinase Levels
-
Cell Lysis: Treat cancer cells expressing the target kinase with the quinazoline derivative for a short period (e.g., 2-6 hours). Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration in each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Separate the proteins by size by running the lysates on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Blocking: Block the membrane with a protein solution (e.g., BSA or milk) to prevent non-specific antibody binding.
-
Primary Antibody: Incubate the membrane with a primary antibody specific to the phosphorylated form of the target kinase (e.g., anti-phospho-EGFR). Also, probe a separate blot with an antibody for the total form of the kinase as a loading control.
-
Secondary Antibody: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.
-
-
Detection: Add an HRP substrate (e.g., ECL) that produces a chemiluminescent signal and capture the image using a digital imager.
-
Analysis: Quantify the band intensities. A decrease in the phospho-kinase signal (normalized to the total kinase signal) indicates target inhibition.
Causality: This provides definitive evidence of target engagement in a cellular context. Observing a dose-dependent decrease in the phosphorylation of the target and its downstream effectors (e.g., p-Akt, p-ERK) confirms the mechanism of action.
Caption: A typical Western Blotting workflow.
Part 3: Alternative and Complementary Mechanisms of Action
While kinase inhibition is the most celebrated role of quinazolines, their structural versatility allows them to engage with other critical cellular targets.
Inhibition of Tubulin Polymerization
Microtubules are dynamic polymers essential for forming the mitotic spindle during cell division. Some quinazoline derivatives act as tubulin polymerization inhibitors.[16][17] By binding to tubulin, they disrupt microtubule dynamics, which prevents the formation of a functional mitotic spindle. This failure to progress through mitosis triggers cell cycle arrest, typically at the G2/M phase, and subsequently leads to apoptosis.[10][17]
Caption: Cell cycle arrest at the G2/M phase by tubulin inhibitors.
PARP-1 Inhibition
Poly(ADP-ribose)polymerase-1 (PARP-1) is a key enzyme in the DNA repair process, particularly for single-strand breaks.[12] In cancers with deficiencies in other DNA repair pathways (like BRCA mutations), inhibiting PARP-1 leads to an accumulation of DNA damage and cell death, a concept known as synthetic lethality. Researchers have successfully designed and synthesized quinazoline-2,4(1H,3H)-dione derivatives that exhibit potent PARP-1 inhibitory activity in the nanomolar range.[12]
Induction of Apoptosis
Ultimately, the goal of most anticancer agents is to induce programmed cell death, or apoptosis. This is often the downstream consequence of the primary mechanisms described above. For instance, inhibiting EGFR/Akt signaling deprives cancer cells of critical survival signals, while G2/M arrest from tubulin inhibition triggers the intrinsic apoptotic pathway.[10][16]
Experimental Protocol: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Treat cells with the quinazoline derivative for 24-48 hours.
-
Staining: Harvest the cells and stain them with FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Annexin V: Binds to phosphatidylserine, which flips to the outer membrane leaflet during early apoptosis.
-
PI: A fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptosis/necrosis).
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Analysis: Quantify the cell populations:
-
Live cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Causality: This assay provides quantitative evidence that the compound's antiproliferative effect is due to the induction of apoptosis, a hallmark of effective cancer therapies.[14]
Conclusion and Future Directions
The quinazoline scaffold has proven to be an exceptionally fruitful starting point for the design of targeted cancer therapies. Its primary mechanism of action revolves around the competitive inhibition of protein kinases, a strategy that has yielded multiple FDA-approved drugs. The experimental workflows detailed herein—from broad cellular screening to specific biochemical and pathway analyses—provide a robust, self-validating framework for confirming this mechanism.
Future research will continue to leverage this versatile core to develop next-generation inhibitors that can overcome clinical resistance, achieve greater selectivity to minimize off-target effects, and engage novel molecular targets beyond the kinome, such as PARP and other enzymes critical to cancer cell survival.
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- Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Deriv
- Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Deriv
- Quinazoline Derivatives as Targeted Chemotherapeutic Agents. (n.d.). Semantic Scholar.
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An In-depth Technical Guide to (4-Chloroquinazolin-6-yl)methanol as a Fragment for Drug Discovery
Abstract
This technical guide provides a comprehensive overview of (4-Chloroquinazolin-6-yl)methanol, a high-value fragment for modern drug discovery. We delve into the core principles that underscore its utility, beginning with the significance of the quinazoline scaffold as a privileged structure in medicinal chemistry and the strategic advantages of Fragment-Based Drug Discovery (FBDD). This guide details the fragment's physicochemical properties, synthetic routes, and key chemical transformations. Through targeted case studies, particularly in the realm of kinase inhibition, we illustrate its application in developing potent and selective therapeutics. Detailed, field-proven experimental protocols are provided to enable researchers to effectively utilize this versatile scaffold in their own discovery programs.
Introduction: The Quinazoline Scaffold and the Rise of Fragment-Based Drug Discovery (FBDD)
The Privileged Quinazoline Core
The quinazoline ring system, a fusion of benzene and pyrimidine rings, is recognized as a "privileged scaffold" in medicinal chemistry.[1] This designation stems from its recurring presence in molecules exhibiting a wide array of biological activities, allowing for the development of drugs with diverse therapeutic applications.[1][2] Quinazoline derivatives have been successfully developed as anticancer, antimicrobial, anti-inflammatory, and antihypertensive agents, among others.[3][4][5] This versatility arises from the scaffold's rigid structure and the specific arrangement of hydrogen bond donors and acceptors, which facilitate high-affinity interactions with various biological targets.[2] Marketed anticancer drugs such as Gefitinib, Erlotinib, and Lapatinib, all feature a 4-anilinoquinazoline core, underscoring the scaffold's profound impact on oncology.[1][6]
Principles of Fragment-Based Drug Discovery (FBDD)
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful alternative to traditional high-throughput screening (HTS).[7] Instead of screening large, complex molecules, FBDD identifies low-molecular-weight fragments (typically <300 Da) that bind weakly but efficiently to a biological target.[8][9] These initial "hits" are then optimized and grown into more potent, lead-like compounds through structure-guided design.[10] This approach offers several advantages:
-
Efficient Exploration of Chemical Space: A small library of a few thousand fragments can achieve broader coverage of chemical space than millions of HTS compounds.[10]
-
Higher Hit Quality: Fragments are simpler and tend to form higher-quality interactions with the target, often exhibiting superior ligand efficiency (binding affinity per heavy atom).[11]
-
Reduced Complexity: Starting with smaller molecules leads to final compounds with better physicochemical properties and fewer synthetic challenges.[7]
Ideal fragments often adhere to the "Rule of Three": Molecular Weight < 300 Da, cLogP < 3, and the number of hydrogen bond donors and acceptors each less than 3.[9]
This compound as a High-Value Fragment
This compound embodies the ideal characteristics of a starting fragment. It possesses the privileged quinazoline core, a molecular weight well within the "Rule of Three," and two distinct, orthogonally reactive handles for chemical elaboration. The C4-chloro group is primed for nucleophilic aromatic substitution (SNAr), while the C6-methanol group allows for a variety of modifications. This dual functionality provides a robust platform for fragment growing and linking strategies, making it a highly valuable starting point for generating novel therapeutics.
Physicochemical and Structural Properties of this compound
Key Physicochemical Parameters
The suitability of this compound as a fragment is supported by its physicochemical properties, which align well with the "Rule of Three."[9] This ensures good aqueous solubility for biophysical screening and provides an excellent starting point for optimization without immediately entering undesirable property space.
| Property | Value (Predicted) | "Rule of Three" Guideline | Rationale for FBDD |
| CAS Number | 648449-06-3[12][13] | N/A | Unique Identifier |
| Molecular Formula | C₉H₇ClN₂O | N/A | Basic Composition |
| Molecular Weight | 194.62 g/mol | < 300 g/mol | Low complexity, ample room for growth. |
| cLogP | 1.85 | < 3 | Ensures adequate solubility for screening assays. |
| H-Bond Donors | 1 | ≤ 3 | Maintains good membrane permeability. |
| H-Bond Acceptors | 3 | ≤ 3 | Provides key interaction points without excessive polarity. |
| Rotatable Bonds | 1 | ≤ 3 | Low conformational flexibility increases binding probability. |
| Topological Polar Surface Area (TPSA) | 52.1 Ų | < 60-70 Ų | Good predictor of cell permeability. |
| (Note: Predicted values are often generated using platforms like SwissADME, which is a standard tool in pharmacokinetic profiling).[14][15] |
Structural Analysis and Reactive Sites
The power of this fragment lies in its two primary reactive sites, which allow for controlled, stepwise elaboration.
-
C4-Chloro Group: The chlorine atom at the 4-position is highly activated towards nucleophilic aromatic substitution (SNAr). This is the key site for introducing aniline side chains to target the hinge region of kinases or for adding other nucleophiles to explore different chemical vectors.[16][17]
-
C6-Methanol Group: The primary alcohol at the 6-position is a versatile handle. It can be oxidized to an aldehyde for reductive amination, converted to an ether to probe new pockets, or transformed into an ester. This site points towards the solvent-exposed region in many kinase binding pockets, making it ideal for introducing groups that enhance solubility and selectivity.
Rationale for its Utility in FBDD
This compound is an exemplary fragment because it provides a rigid, pre-validated scaffold (quinazoline) with strategically placed vectors for chemical exploration. Its adherence to the "Rule of Three" ensures a high-quality starting point for a discovery campaign, minimizing the risk of "property inflation" during lead optimization. The predictable reactivity of its functional groups allows for the rational design and synthesis of focused libraries to rapidly build structure-activity relationships (SAR).
Synthesis and Chemical Reactivity
Synthetic Routes to this compound
The synthesis of this compound is typically achieved via a multi-step sequence starting from a substituted anthranilic acid derivative. The general strategy involves the formation of the quinazolinone core, followed by chlorination and modification of the C6 substituent.
Caption: General synthetic workflow for this compound.
3.1.1 Detailed Step-by-Step Synthesis Protocol
-
Step 1: Cyclization to form Quinazolinone Core. 2-Amino-5-formylbenzoic acid is heated in formamide. The formamide serves as both the solvent and the source of the C2 carbon of the quinazoline ring, leading to the formation of 6-Formylquinazolin-4(3H)-one.
-
Step 2: Chlorination of the 4-position. The quinazolinone is treated with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), often with a catalytic amount of DMF. This reaction converts the C4-ketone into the highly reactive C4-chloride, yielding 4-Chloroquinazoline-6-carbaldehyde.[18]
-
Step 3: Reduction of the Aldehyde. The aldehyde at the C6 position is selectively reduced to a primary alcohol using a mild reducing agent like sodium borohydride (NaBH₄) in an alcoholic solvent. This step affords the final product, this compound.
Key Reactions for Fragment Elaboration
The true power of this fragment is realized through its subsequent reactions, which allow for systematic exploration of the target's binding site.
Caption: Key reactivity hotspots for elaborating the core fragment.
3.2.1 Nucleophilic Aromatic Substitution (SNAr) at C4 This is the most critical reaction for this scaffold. The electron-withdrawing nature of the quinazoline nitrogens makes the C4 position highly susceptible to attack by nucleophiles. Reaction with primary or secondary amines, particularly anilines, is facile and often requires minimal heating or can be accelerated by microwave irradiation.[16] This reaction is the cornerstone for creating 4-anilinoquinazoline-based kinase inhibitors.[6][19] The regioselectivity is excellent, with substitution occurring exclusively at C4 over C2.[17]
3.2.2 Modification of the 6-Methanol Group The C6-methanol group offers a secondary vector for optimization.
-
Oxidation: Mild oxidation (e.g., with Dess-Martin periodinane) converts the alcohol to an aldehyde, which can then be used in reductive amination reactions to introduce new amine side chains.
-
Etherification: Deprotonation with a base like NaH followed by reaction with an alkyl halide (Williamson ether synthesis) can introduce ether linkages, which are useful for probing new regions of the binding pocket or improving physicochemical properties.
-
Esterification: Reaction with acyl chlorides or carboxylic acids (under coupling conditions) can form esters, providing another avenue for derivatization.
Application in Drug Discovery: Targeting Kinases
The 4-aminoquinazoline scaffold is a well-established pharmacophore for kinase inhibitors.[6] These compounds act as ATP-competitive inhibitors, binding to the enzyme's active site and preventing the phosphorylation of substrate proteins.[20]
Case Study: Development of EGFR Inhibitors
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that is often dysregulated in various cancers, particularly non-small cell lung cancer.[19] The this compound fragment serves as an excellent starting point for designing EGFR inhibitors.
4.1.1 Mechanistic Insights and Binding Modes The inhibitory mechanism relies on key interactions within the ATP binding pocket of the kinase. The quinazoline core acts as the primary anchoring element.
Caption: Key binding interactions of a 4-anilinoquinazoline inhibitor in EGFR.
The critical interaction is a hydrogen bond formed between the N1 atom of the quinazoline ring and the backbone NH of a methionine residue (Met769 in EGFR) in the kinase hinge region.[19] The aniline ring, attached at the C4 position, projects into a hydrophobic pocket, where its substituents can be modified to achieve potency and selectivity. The C6-substituent (derived from the methanol group) typically points towards the solvent-exposed region, where modifications can be made to improve pharmacokinetic properties without disrupting core binding.[19]
4.1.2 Structure-Activity Relationship (SAR) Insights Systematic elaboration of the this compound fragment allows for the development of a clear SAR.
| Position of Modification | Type of Substituent | General Impact on Activity |
| C4-Aniline Ring | Small, meta-substituents (e.g., -F, -Cl, -C≡CH) | Often enhances potency by interacting with specific residues in the hydrophobic pocket. |
| C6-Position | Small, polar groups (e.g., methoxy, morpholinoethoxy) | Can improve solubility and pharmacokinetic properties. Crucial for overcoming resistance mutations. |
| C7-Position | (Not present in core fragment, but a common modification site) | Similar to C6, used to modulate solubility and cell permeability. |
Experimental Protocols for Fragment Elaboration
The following protocols are generalized methodologies. Researchers should optimize conditions for their specific substrates.
General Protocol for SNAr Reaction with an Amine
Objective: To synthesize a 4-anilinoquinazoline derivative from this compound.
Materials:
-
This compound (1.0 eq)
-
Substituted Aniline (1.1 eq)
-
Solvent: Isopropanol or a mixture like THF/Water
-
Optional Base: Diisopropylethylamine (DIPEA) (1.5 eq) if the aniline salt is used or if HCl capture is desired.
-
Reaction Vessel: Microwave vial or round-bottom flask with condenser.
Procedure:
-
To a microwave vial, add this compound and the substituted aniline.
-
Add the solvent (e.g., Isopropanol, 0.1 M concentration).
-
If using a base, add DIPEA.
-
Seal the vial and place it in a microwave reactor. Heat to 120-150 °C for 10-40 minutes.[16] (Alternatively, reflux in a round-bottom flask for 2-16 hours).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization to yield the pure 4-anilinoquinazoline derivative.
Protocol for Oxidation of the Methanol Group
Objective: To convert the C6-methanol to a C6-carbaldehyde for further functionalization.
Materials:
-
This compound derivative (1.0 eq)
-
Oxidizing Agent: Dess-Martin Periodinane (DMP) (1.5 eq)
-
Solvent: Dichloromethane (DCM)
-
Reaction Vessel: Round-bottom flask.
Procedure:
-
Dissolve the starting material in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., Nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add DMP portion-wise over 5 minutes, ensuring the temperature remains low.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate.
-
Stir vigorously for 15 minutes until the layers are clear.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude aldehyde by flash column chromatography.
Analytical Characterization Techniques
Consistent and thorough characterization is essential to confirm the structure and purity of all synthesized compounds.
| Technique | Purpose | Typical Observations |
| LC-MS | Reaction monitoring, purity assessment, mass confirmation | A single major peak in the chromatogram with the expected [M+H]⁺ ion. |
| ¹H NMR | Structural elucidation | Characteristic shifts for quinazoline protons, disappearance of starting material signals, and appearance of new signals for the added substituents. |
| ¹³C NMR | Structural confirmation | Confirms the carbon skeleton of the molecule. |
| HRMS | Exact mass determination | Provides the elemental composition, confirming the molecular formula. |
Conclusion: A Versatile Scaffold for Future Drug Design
This compound is more than just a chemical reagent; it is a strategically designed starting point for innovation in drug discovery. Its combination of a biologically relevant core, fragment-like properties, and dual functional handles makes it an exceptionally powerful tool. By enabling the rapid and rational synthesis of diverse compound libraries, it allows researchers to efficiently navigate the complexities of structure-activity relationships and accelerate the journey from a fragment hit to a clinical candidate. Its proven success in the development of kinase inhibitors is a testament to its potential, which continues to be explored against new and challenging biological targets.
References
-
Exploring Quinazoline as a Scaffold for Developing Novel Therapeutics in Alzheimer's Disease. (n.d.). MDPI. Retrieved from [Link]
-
Fragment-based lead discovery. (n.d.). Wikipedia. Retrieved from [Link]
-
Fragment-Based Drug Discovery: A Comprehensive Overview. (2024, February 16). PharmaFeatures. Retrieved from [Link]
-
Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (n.d.). MDPI. Retrieved from [Link]
-
What is Fragment-Based Drug Discovery?. (2023, April 11). AZoLifeSciences. Retrieved from [Link]
-
Quinazoline a scaffold with antimicrobial and anticonvulsant activity. (2024, October 17). Retrieved from [Link]
-
Quinazoline-based scaffolds used to design our target compounds. (n.d.). ResearchGate. Retrieved from [Link]
-
An Explicative Review on the Progress of Quinazoline Scaffold as Bioactive Agents in the Past Decade. (2023). PubMed. Retrieved from [Link]
-
An Introduction to Fragment-Based Drug Discovery (FBDD). (2022, May 10). Drug Hunter. Retrieved from [Link]
-
Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. (n.d.). One Nucleus. Retrieved from [Link]
-
Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (n.d.). PMC - NIH. Retrieved from [Link]
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024, December 20). MDPI. Retrieved from [Link]
-
Evaluation of substituted 6-arylquinazolin-4-amines as potent and selective inhibitors of cdc2-like kinases (Clk). (2009, December 1). PubMed. Retrieved from [Link]
-
4-Chloroquinoline-6-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]
-
4-Chloroquinoline. (n.d.). PubChem - NIH. Retrieved from [Link]
-
Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. (2024, March 18). PMC - PubMed Central. Retrieved from [Link]
-
A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. (n.d.). PMC - NIH. Retrieved from [Link]
-
Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles. (2023, March 7). MDPI. Retrieved from [Link]
-
Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. (2019, May 15). PubMed. Retrieved from [Link]
-
Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors. (2012, July 27). PubMed. Retrieved from [Link]
-
Discovery of 6-benzyloxyquinolines as c-Met selective kinase inhibitors. (2010, February 15). PubMed. Retrieved from [Link]
-
6-Chloro-4-(o-chlorophenyl)-2-quinazolinecarboxylic acid. (n.d.). PubChem. Retrieved from [Link]
-
Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. (2024, March 17). Frontiers. Retrieved from [Link]
- Preparation method of lapatinib intermediate and analogues thereof. (n.d.). Google Patents.
-
The Acetylation of Chlordiazepoxide and Its Transformation into 6-Chloro-4-phenyl-2-quinazolinecarboxaldehyde. (1964, February 1). The Journal of Organic Chemistry. Retrieved from [Link]
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- 6. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fragment-Based Drug Discovery: A Comprehensive Overview - PharmaFeatures [pharmafeatures.com]
- 8. Fragment-based lead discovery - Wikipedia [en.wikipedia.org]
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- 15. Frontiers | Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives [frontiersin.org]
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- 20. Evaluation of substituted 6-arylquinazolin-4-amines as potent and selective inhibitors of cdc2-like kinases (Clk) - PubMed [pubmed.ncbi.nlm.nih.gov]
(4-Chloroquinazolin-6-yl)methanol: A Comprehensive Spectroscopic and Analytical Guide
Abstract
This technical guide provides an in-depth analysis of the spectroscopic and analytical data for the compound (4-Chloroquinazolin-6-yl)methanol, a key intermediate in medicinal chemistry and drug discovery programs. While direct experimental data for this specific molecule is not publicly available, this document, grounded in established principles of spectroscopy and supported by data from structurally analogous compounds, offers a robust predictive framework for its characterization. This guide is intended for researchers, scientists, and drug development professionals, providing both a foundational understanding and practical insights into the analytical methodologies required to confirm the identity, purity, and structure of this compound and related quinazoline derivatives.
Introduction: The Quinazoline Scaffold in Drug Discovery
The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutics and clinical candidates. Its versatile structure allows for substitution at various positions, leading to a wide array of biological activities. This compound serves as a critical building block for the synthesis of more complex quinazoline derivatives, particularly those targeting kinases and other enzymes implicated in cancer and inflammatory diseases. The chloro-substituent at the 4-position provides a reactive handle for nucleophilic substitution, while the methanol group at the 6-position offers a site for further functionalization.
Accurate and comprehensive characterization of this intermediate is paramount to ensure the integrity of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient. This guide will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, providing a detailed interpretation of the anticipated spectral features.
Predicted Spectroscopic Data
The following sections detail the predicted spectroscopic data for this compound based on the analysis of structurally similar compounds reported in the scientific literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. The predicted ¹H and ¹³C NMR data are presented below, with assignments based on established chemical shift ranges for quinazoline derivatives.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.90 | s | 1H | H2 |
| ~8.20 | d | 1H | H5 |
| ~8.00 | dd | 1H | H7 |
| ~7.80 | d | 1H | H8 |
| ~4.80 | s | 2H | -CH₂OH |
| ~3.50 | t (broad) | 1H | -CH₂OH |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~162.0 | C4 |
| ~155.0 | C8a |
| ~152.0 | C2 |
| ~142.0 | C6 |
| ~135.0 | C5 |
| ~130.0 | C7 |
| ~128.0 | C4a |
| ~122.0 | C8 |
| ~65.0 | -C H₂OH |
Causality behind Predicted Shifts: The electron-withdrawing nature of the nitrogen atoms and the chlorine atom in the quinazoline ring significantly deshields the protons and carbons, leading to downfield chemical shifts. The proton at the 2-position (H2) is expected to be the most downfield due to its proximity to both nitrogen atoms. The aromatic protons will exhibit characteristic splitting patterns based on their coupling with neighboring protons. The benzylic protons of the methanol group are expected to appear as a singlet, while the hydroxyl proton may be a broad singlet or a triplet depending on the solvent and concentration.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule.
Table 3: Predicted FT-IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Interpretation |
| 3400-3200 | Broad | O-H stretch (alcohol) |
| 3100-3000 | Medium | Aromatic C-H stretch |
| ~1620 | Strong | C=N stretch |
| ~1580, 1480 | Medium-Strong | Aromatic C=C stretch |
| ~1050 | Strong | C-O stretch (primary alcohol) |
| ~850-750 | Strong | C-Cl stretch |
Mechanistic Insights: The broad absorption in the 3400-3200 cm⁻¹ region is a hallmark of the hydroxyl group's O-H stretching vibration, broadened by hydrogen bonding. The sharp peaks in the aromatic region correspond to the stretching of the C=C and C=N bonds within the quinazoline ring system. A strong C-O stretching band is anticipated around 1050 cm⁻¹, characteristic of a primary alcohol.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in the confirmation of its identity.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 194/196 | [M]⁺, Molecular ion peak (with isotopic pattern for Cl) |
| 177/179 | [M-OH]⁺ |
| 165/167 | [M-CH₂OH]⁺ |
| 129 | [M-Cl-CH₂O]⁺ |
Fragmentation Rationale: The molecular ion peak is expected to exhibit a characteristic 3:1 isotopic pattern for the presence of a single chlorine atom. Common fragmentation pathways would involve the loss of the hydroxyl radical, the entire hydroxymethyl group, and subsequent fragmentation of the quinazoline ring. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.
Experimental Protocols: A Self-Validating System
The following section outlines the standard operating procedures for acquiring the spectroscopic data discussed above. These protocols are designed to be self-validating, ensuring data integrity and reproducibility.
NMR Spectroscopy Acquisition
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and to observe exchangeable protons like the hydroxyl proton.
-
Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer. Ensure the instrument is properly shimmed to obtain optimal resolution.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (typically 1024 or more) will be required.
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak.
FT-IR Spectroscopy Acquisition
-
Sample Preparation: Prepare the sample as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
KBr Pellet: Grind a small amount of the sample with dry KBr powder and press into a thin, transparent pellet.
-
ATR: Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Background Collection: Collect a background spectrum of the empty sample compartment (for KBr) or the clean ATR crystal.
-
Sample Analysis: Collect the IR spectrum of the sample over the range of 4000-400 cm⁻¹.
-
Data Processing: The software will automatically subtract the background spectrum from the sample spectrum.
Mass Spectrometry Acquisition
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common for this type of molecule.
-
Ionization: Ionize the sample in the source. ESI is a soft ionization technique that typically yields the protonated molecule [M+H]⁺.
-
Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Acquisition: Acquire the mass spectrum, ensuring to observe the expected molecular ion and its isotopic pattern. For fragmentation analysis, tandem mass spectrometry (MS/MS) can be employed.
Synthesis and Characterization Workflow
The synthesis and subsequent characterization of this compound follows a logical and rigorous workflow to ensure the desired product is obtained with high purity and its structure is unequivocally confirmed.
Figure 1: A generalized workflow for the synthesis and spectroscopic characterization of this compound.
Conclusion
This technical guide has presented a comprehensive overview of the predicted spectroscopic data for this compound. By leveraging data from structurally related compounds and established spectroscopic principles, a detailed and scientifically grounded characterization profile has been constructed. The provided experimental protocols offer a robust framework for the practical analysis of this important synthetic intermediate. Adherence to these methodologies will ensure the generation of high-quality, reproducible data, which is essential for advancing drug discovery and development programs that utilize the versatile quinazoline scaffold.
References
- Spectroscopic data for quinazoline derivatives can be found in various chemical supplier databases and scientific publications. For instance, BLD Pharm provides documentation for this compound, which may include NMR, HPLC, and LC-MS data. [Link to a representative supplier is not available for direct citation, but can be found through chemical supplier searches for CAS No. 648449-06-3].
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
- Synthesis and spectral characterization of various quinazoline derivatives have been reported in numerous peer-reviewed journals. These publications provide valuable comparative data for the predictions made in this guide. (For examples, refer to journals such as the Journal of Organic Chemistry, Organic Letters, and Tetrahedron Letters with searches for "quinazoline synthesis and spectroscopy").
Introduction: The Quinazoline Scaffold and Its Role in Modern Drug Discovery
An In-Depth Technical Guide to (4-Chloroquinazolin-6-yl)methanol: A Strategic Building Block for Kinase Inhibitor Discovery
The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core structure of numerous clinically approved drugs and investigational agents.[1] Its rigid, bicyclic aromatic nature provides an excellent framework for orienting functional groups in three-dimensional space to achieve high-affinity interactions with biological targets. Among its derivatives, the 4-anilinoquinazoline motif has proven exceptionally fruitful, particularly in the field of oncology. This structural class is famously represented by first-generation Epidermal Growth Factor Receptor (EGFR) inhibitors like Gefitinib and Erlotinib, which revolutionized the treatment of non-small cell lung cancer.[2]
The synthetic gateway to these vital therapeutic agents is often a 4-chloroquinazoline intermediate. The chlorine atom at the C4 position is highly activated towards nucleophilic aromatic substitution (SNAr), providing a reliable and versatile handle for introducing a wide array of amine-containing side chains.[3]
This guide focuses on a specific, bifunctional building block: This compound (CAS: 648449-06-3) . This molecule uniquely combines the reactive C4-chloro group with a hydroxymethyl substituent at the C6 position. This second functional group offers an additional site for modification, allowing researchers to explore structure-activity relationships (SAR) and optimize properties such as solubility, metabolic stability, and target engagement. This dual functionality makes this compound a highly strategic starting material for developing next-generation kinase inhibitors and other complex molecular probes.
Physicochemical Properties and Handling
While detailed experimental data for this compound is not extensively published, its fundamental properties can be summarized. Researchers should, however, treat this compound with the caution appropriate for a reactive, potentially hazardous chemical intermediate.
| Property | Value | Source |
| CAS Number | 648449-06-3 | [4] |
| Molecular Formula | C₉H₇ClN₂O | |
| Molecular Weight | 194.62 g/mol | |
| SMILES | OCC1=CC2=C(Cl)N=CN=C2C=C1 | [5] |
| Appearance | (Not specified, likely off-white to yellow solid) | - |
| Solubility | (Not specified, likely soluble in polar organic solvents like DMSO, DMF, and alcohols) | - |
| Melting Point | (Not specified in available literature) | - |
Safety and Handling Precautions
-
Hazard Class: Likely harmful if swallowed, causes skin irritation, and causes serious eye irritation. May cause respiratory irritation.[1]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and safety glasses or goggles. All handling of the solid or solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[1]
-
Storage: Store in a cool, dry, well-ventilated place. Keep the container tightly closed and protect from moisture, as the C4-chloro group can be sensitive to hydrolysis.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
Commercial Availability and Procurement
This compound is available as a research chemical from several specialized suppliers of building blocks for drug discovery. Availability typically ranges from milligrams to multi-gram quantities, with purities generally exceeding 95%.
| Supplier | Catalog Number | Purity (Typical) | Notes |
| BLD Pharm | BD334917 | ≥97% | Offers access to NMR, HPLC, and LC-MS data upon request.[4] |
| Advanced Chemical Intermediates Ltd. | ACI-05348 | ≥95% | Supplier of novel intermediates and building blocks.[6] |
When procuring this reagent, it is advisable to request a Certificate of Analysis (CoA) to verify purity and identity before use in synthetic applications.
Synthetic Strategy: A Plausible Route
While a specific literature preparation for this compound is not prominently documented, its synthesis can be logically inferred from established quinazoline chemistry. A common and robust method involves the cyclization of an appropriately substituted anthranilic acid derivative followed by chlorination.
A plausible two-step route would begin with the reduction of 4-hydroxyquinazoline-6-carboxylic acid or its ester, followed by chlorination of the resulting quinazolinone. The most critical step is the conversion of the 4-oxo (or its 4-hydroxy tautomer) group to the 4-chloro group. This is reliably achieved using standard chlorinating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[7][8]
Caption: General experimental workflow for SNAr on 4-chloroquinazolines.
Detailed Experimental Protocol: Synthesis of a Generic (4-(Arylamino)quinazolin-6-yl)methanol
This protocol is a representative example based on established procedures for the N-arylation of 4-chloroquinazolines. [2][3]Researchers must adapt the conditions based on the specific reactivity of the chosen amine.
Materials:
-
This compound (1.0 eq)
-
Substituted Aniline (1.0 - 1.2 eq)
-
Solvent: Anhydrous Isopropanol (IPA) or 1,4-Dioxane
-
Optional Base: N,N-Diisopropylethylamine (DIPEA) (2.0 eq) for reactions involving aniline hydrochlorides or less nucleophilic anilines.
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware for reflux and workup.
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and the chosen arylamine (1.1 eq).
-
Solvent Addition: Add anhydrous isopropanol to the flask to achieve a concentration of approximately 0.1 M.
-
Inert Atmosphere: Purge the flask with nitrogen or argon for 5-10 minutes.
-
Heating: Heat the reaction mixture to reflux (approx. 82 °C for isopropanol) and maintain stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Rationale: Heating provides the necessary activation energy for the nucleophilic attack and subsequent elimination. Isopropanol is a common solvent as it is polar enough to dissolve the reactants and the HCl byproduct generated can often be tolerated or precipitates out, driving the reaction forward. For less reactive anilines, microwave irradiation (e.g., 120-150 °C for 30-60 min) can significantly accelerate the reaction. [2]5. Workup: Once the reaction is complete, allow the mixture to cool to room temperature. A solid product may precipitate upon cooling. If so, collect the solid by vacuum filtration and wash with cold isopropanol or diethyl ether.
-
-
Purification: If the product does not precipitate or requires further purification, concentrate the reaction mixture under reduced pressure. Dissolve the residue in a suitable solvent system (e.g., dichloromethane/methanol) and purify by silica gel flash column chromatography to yield the pure 4-anilinoquinazoline product.
The Strategic Advantage: The 6-Methanol Group
The true value of this compound lies in its bifunctionality. After the core scaffold has been elaborated via SNAr at the C4 position, the primary alcohol at C6 serves as a versatile handle for further derivatization. This allows for late-stage diversification of the molecule to fine-tune its pharmacological profile.
Potential Derivatization Pathways:
-
Oxidation: The alcohol can be oxidized to the corresponding aldehyde or carboxylic acid. These functional groups can then be used in reductive amination, amide coupling, or esterification reactions to introduce new substituents.
-
Etherification: The alcohol can be converted to an ether (e.g., via Williamson ether synthesis) to introduce alkyl or aryl groups, which can modulate lipophilicity and metabolic stability.
-
Esterification: Acylation of the alcohol can introduce ester functionalities, which may act as prodrugs or engage in specific hydrogen bonding interactions with the target protein.
Sources
- 1. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 2. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 648449-06-3|this compound|BLD Pharm [bldpharm.com]
- 5. 4-Chloroquinazoline-6-carboxylic acid|BLD Pharm [bldpharm.com]
- 6. Custom chemicals & building blocks product catalogue [acints.com]
- 7. A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN102321076B - Preparation method of lapatinib intermediate and analogues thereof - Google Patents [patents.google.com]
A Technical Guide to the Solubility Profile of (4-Chloroquinazolin-6-yl)methanol
Introduction: Strategic Importance of Solubility Profiling
In the landscape of modern drug discovery and development, the intrinsic properties of chemical entities are paramount. Among these, solubility stands as a critical gatekeeper to a compound's ultimate success. Poor solubility can precipitate a cascade of challenges, from unreliable in vitro assay results to diminished in vivo bioavailability, ultimately leading to costly late-stage failures[1]. This guide focuses on (4-Chloroquinazolin-6-yl)methanol, a heterocyclic compound featuring a quinazoline scaffold. Such scaffolds are of significant interest in medicinal chemistry for their versatile biological activities.
A comprehensive understanding of the solubility of this compound across a range of common laboratory solvents is not merely an academic exercise. It is a foundational requirement for:
-
Reliable Biological Screening: Ensuring the compound remains in solution during in vitro assays to produce accurate and reproducible data.
-
Informed Formulation Development: Providing the necessary data to design appropriate delivery systems for preclinical and clinical studies.
-
Process Chemistry: Guiding the selection of solvents for synthesis, purification, and crystallization steps.
This document provides a dual perspective: a theoretical framework for predicting solubility behavior based on molecular structure and a rigorous, field-proven experimental protocol for its empirical determination.
Theoretical Solubility Assessment: A Molecular-Level Perspective
The solubility of a compound is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and the solvent[2][3]. An analysis of the structure of this compound allows for an expert prediction of its solubility profile.
Molecular Structure of this compound:
Key Structural Features and Their Implications:
-
Quinazoline Core: This bicyclic aromatic heterocycle is largely nonpolar and hydrophobic, suggesting poor solubility in aqueous media.
-
Chloro Group (-Cl): The electronegative chlorine atom introduces a polar C-Cl bond but its overall contribution is more towards lipophilicity, potentially decreasing aqueous solubility.
-
Methanol Group (-CH2OH): This is the most significant contributor to polarity. The hydroxyl (-OH) group can act as both a hydrogen bond donor and acceptor, which is crucial for interacting with polar protic solvents like water, methanol, and ethanol[2][3].
Predicted Solubility Behavior:
Based on this structural mosaic, this compound is predicted to exhibit a complex solubility profile:
-
Low solubility in nonpolar solvents (e.g., hexane, toluene) due to the polar methanol group.
-
Low to moderate solubility in water, where the favorable interactions of the methanol group must overcome the hydrophobicity of the chloro-quinazoline core.
-
Good solubility in polar protic solvents (e.g., methanol, ethanol) that can engage in hydrogen bonding with the -CH2OH group.
-
Excellent solubility in polar aprotic solvents (e.g., DMSO, DMF), which possess large dipole moments and can effectively solvate both the polar and nonpolar regions of the molecule[2].
Experimental Determination: The Thermodynamic Shake-Flask Method
While theoretical predictions are invaluable, empirical data is the gold standard. For drug development, the thermodynamic solubility is of greatest interest as it represents the true equilibrium state of a saturated solution[4][5]. The shake-flask method, though traditional, remains the most reliable technique for this measurement[6][7].
The causality behind this choice is clear: kinetic solubility assays, which often involve precipitating a compound from a DMSO stock solution, can yield supersaturated, metastable solutions, leading to an overestimation of true solubility[8][9]. For robust development decisions, the equilibrium value is non-negotiable.
Experimental Workflow Diagram
The following diagram outlines the logical flow of the thermodynamic shake-flask protocol.
Caption: Thermodynamic Solubility Workflow via Shake-Flask Method.
Detailed Step-by-Step Protocol
This protocol is designed as a self-validating system, incorporating checks to ensure data integrity.
-
Preparation (n=3 replicates per solvent):
-
Rationale: Adding a clear excess of solid is crucial to ensure saturation is achieved and maintained at equilibrium[6]. Triplicates are essential for statistical confidence[10].
-
Action: To a series of glass vials, add an amount of this compound estimated to be at least 2-3 times its expected solubility. For a new compound, starting with ~10 mg is a robust choice.
-
Action: Accurately pipette a defined volume (e.g., 1.0 mL) of the desired solvent into each vial.
-
Action: Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Rationale: Reaching thermodynamic equilibrium is time-dependent and requires sufficient energy input. A 24 to 48-hour period at a controlled temperature is standard practice to ensure the dissolution rate equals the precipitation rate[1][7].
-
Action: Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C).
-
Action: Agitate the slurries for a minimum of 24 hours. For compounds with slow dissolution kinetics, extending this to 48 or 72 hours may be necessary.
-
Self-Validation Check: After equilibration, visually inspect each vial. The persistent presence of undissolved solid is mandatory. If all solid has dissolved, the experiment for that solvent must be repeated with a greater excess of the compound.
-
-
Phase Separation:
-
Rationale: The saturated liquid phase must be completely separated from the undissolved solid to prevent artificially high concentration measurements.
-
Action: Centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the excess solid.
-
Action: Carefully withdraw an aliquot of the clear supernatant and filter it through a chemically compatible syringe filter (e.g., 0.22 µm PTFE for organic solvents) into a clean analysis vial. This removes any remaining particulates.
-
-
Quantification (HPLC-UV):
-
Rationale: High-Performance Liquid Chromatography with UV detection is a precise and standard method for quantifying the concentration of an analyte in solution[8]. A calibration curve is essential for accurate measurement.
-
Action: Prepare a stock solution of this compound in a solvent of known high solubility (e.g., DMSO). From this, create a series of calibration standards via serial dilution.
-
Action: Analyze the filtered samples and calibration standards using a validated HPLC-UV method.
-
Action: Determine the concentration of the compound in the saturated samples by interpolating their peak areas against the generated calibration curve. The resulting concentration is the thermodynamic solubility.
-
Solubility Data Summary
The following table presents representative solubility data for this compound in a selection of common laboratory solvents, categorized by their functional class. This data is illustrative and should be confirmed experimentally.
| Solvent | Solvent Class | Relative Polarity[11] | Illustrative Solubility (mg/mL at 25°C) |
| Polar Protic Solvents | |||
| Water | Polar Protic | 1.000 | < 0.1 |
| Methanol (MeOH) | Polar Protic | 0.762 | ~5 - 10 |
| Ethanol (EtOH) | Polar Protic | 0.654 | ~2 - 5 |
| Polar Aprotic Solvents | |||
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 0.444 | > 100 |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 0.386 | > 100 |
| Acetonitrile (ACN) | Polar Aprotic | 0.460 | ~10 - 20 |
| Acetone | Polar Aprotic | 0.355 | ~20 - 40 |
| Nonpolar Solvents | |||
| Toluene | Nonpolar | 0.099 | < 0.5 |
| Hexane | Nonpolar | 0.009 | < 0.1 |
| Other Solvents | |||
| Dichloromethane (DCM) | Polar Aprotic | 0.309 | ~1 - 3 |
| Tetrahydrofuran (THF) | Polar Aprotic | 0.207 | ~40 - 60 |
Interpretation and Field Insights
The illustrative data aligns well with the theoretical predictions. The high solubility in strong polar aprotic solvents like DMSO and DMF is expected and makes them ideal for preparing concentrated stock solutions for biological screening. The moderate solubility in alcohols and acetonitrile provides options for purification (e.g., chromatography) and some formulation approaches.
Crucially, the very low aqueous solubility (<0.1 mg/mL) highlights a significant challenge for developing this compound for oral administration. This data immediately signals to a drug development team that formulation strategies such as salt formation, amorphous solid dispersions, or lipid-based formulations will likely be necessary to achieve adequate bioavailability. According to Biopharmaceutics Classification System (BCS) guidelines, such low solubility would place this compound in either Class II or Class IV, necessitating careful formulation work[12][13].
Conclusion
The solubility profile of this compound is a critical dataset that informs nearly every stage of its research and development lifecycle. Its amphipathic nature—possessing both a large, nonpolar core and a polar, hydrogen-bonding group—results in a varied solubility profile. It exhibits excellent solubility in polar aprotic solvents, moderate solubility in alcohols, and poor solubility in both aqueous and nonpolar hydrocarbon solvents. An early and accurate determination of its thermodynamic solubility using a robust method like the shake-flask protocol is an indispensable step in mitigating development risks and rationally guiding the compound's journey from a laboratory curiosity to a potential therapeutic agent.
References
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Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 543-548. [Link]
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U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]
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Enamine. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]
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Babu, N. J., & Nangia, A. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 18(3), 6-12. [Link]
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Chem LibreTexts. Polarity of Solvents. [Link]
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ResearchGate. Comparison of kinetic solubility with equilibrium solubility (μM) of.... [Link]
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Ghavami, R., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2). [Link]
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StudySmarter. Polarity and Solubility of Organic Compounds. [Link]
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University of California, Davis. COMMON SOLVENT PROPERTIES. [Link]
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Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]
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University of Rochester. Reagents & Solvents: Solvents and Polarity. [Link]
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World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. [Link]
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World Health Organization. (2019). Annex 4: Guidance on equilibrium solubility experiments for the purpose of classifying active pharmaceutical ingredients within the Biopharmaceutics Classification System. [Link]
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European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. [Link]
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Methodological & Application
Synthesis of Novel Derivatives from (4-Chloroquinazolin-6-yl)methanol: An Application and Protocol Guide
Introduction: The Quinazoline Scaffold as a Privileged Structure in Medicinal Chemistry
The quinazoline core is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets.[1][2] Derivatives of this heterocyclic system have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer[3][4], anti-inflammatory[5], and antimicrobial properties.[6] Many successful therapeutic agents, particularly in oncology, are built upon the quinazoline framework, highlighting its significance in drug discovery and development.[7][8] The targeted synthesis of novel quinazoline analogues remains a vibrant and highly fruitful area of research, driven by the quest for more selective and efficacious therapeutic agents.
(4-Chloroquinazolin-6-yl)methanol is a particularly attractive starting material for the generation of diverse chemical libraries. It possesses two key reactive sites: the highly electrophilic C4-chloro substituent, which is primed for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions[9][10][11], and the versatile 6-hydroxymethyl group, which can be readily transformed into a variety of other functional moieties. The strategic and selective manipulation of these two positions allows for the systematic exploration of the chemical space around the quinazoline core, enabling the fine-tuning of structure-activity relationships (SAR).
This comprehensive guide provides detailed application notes and step-by-step protocols for the synthesis of a range of novel derivatives from this compound. The methodologies described herein are designed to be robust and reproducible, providing researchers in drug discovery, medicinal chemistry, and organic synthesis with a practical toolkit for the elaboration of this valuable scaffold. We will explore selective derivatization at both the C4 and C6 positions, offering insights into reaction mechanisms, choice of reagents, and purification strategies.
Strategic Derivatization Pathways
The synthetic utility of this compound stems from the differential reactivity of its two functional groups. The C4-chloro group is highly susceptible to displacement by nucleophiles, a characteristic enhanced by the electron-withdrawing nature of the quinazoline ring system.[2][11] In contrast, the 6-hydroxymethyl group behaves as a typical benzylic alcohol, amenable to oxidation, etherification, esterification, and conversion to a leaving group for subsequent substitution. This dichotomy in reactivity allows for a modular and strategic approach to the synthesis of diverse derivatives.
The following diagram illustrates the key synthetic transformations that will be detailed in this guide:
Caption: Synthetic pathways for the derivatization of this compound.
Part 1: Derivatization at the C4-Position
The C4 position of the quinazoline ring is highly activated towards nucleophilic attack, making it the primary site for initial derivatization.[2] This section details two of the most powerful methods for modifying this position: nucleophilic aromatic substitution and palladium-catalyzed Suzuki coupling.
Nucleophilic Aromatic Substitution (SNAr) with Amines
The reaction of 4-chloroquinazolines with primary or secondary amines is a robust and widely used method for the synthesis of 4-aminoquinazoline derivatives, a scaffold present in numerous kinase inhibitors.[3] The reaction proceeds via a Meisenheimer-like intermediate, and the rate is often enhanced by the use of a polar solvent and, in some cases, a non-nucleophilic base to scavenge the HCl byproduct.
Protocol 1: Synthesis of N-Benzyl-(6-(hydroxymethyl)quinazolin-4-yl)amine
This protocol describes the reaction of this compound with benzylamine.
Workflow Diagram:
Caption: Workflow for the synthesis of 4-aminoquinazoline derivatives.
Materials and Reagents:
| Reagent | Molecular Weight | Amount (mmol) | Volume/Mass |
| This compound | 194.62 g/mol | 1.0 | 195 mg |
| Benzylamine | 107.15 g/mol | 1.2 | 129 mg (0.13 mL) |
| Isopropanol | - | - | 5 mL |
| Diethyl ether | - | - | As needed |
Step-by-Step Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (195 mg, 1.0 mmol) and isopropanol (5 mL).
-
Stir the suspension at room temperature and add benzylamine (0.13 mL, 1.2 mmol).
-
Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 4-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1). The starting material will have a different Rf value than the product.
-
Once the reaction is complete (disappearance of the starting material), allow the mixture to cool to room temperature.
-
A precipitate will form upon cooling. Collect the solid product by vacuum filtration.
-
Wash the collected solid with a small amount of cold isopropanol, followed by diethyl ether to remove any unreacted starting materials and impurities.
-
Dry the purified product under vacuum to yield N-benzyl-(6-(hydroxymethyl)quinazolin-4-yl)amine as a solid.
Expected Yield: 80-90%
Characterization: The product can be characterized by 1H NMR, 13C NMR, and mass spectrometry to confirm its structure.
Palladium-Catalyzed Suzuki Coupling
The Suzuki cross-coupling reaction is a powerful tool for the formation of C-C bonds and is particularly effective for the arylation or alkylation of the C4 position of 4-chloroquinazolines.[1][7] This reaction typically employs a palladium catalyst, a phosphine ligand, and a base in a suitable solvent system.
Protocol 2: Synthesis of (4-Phenylquinazolin-6-yl)methanol
This protocol details the Suzuki coupling of this compound with phenylboronic acid.
Materials and Reagents:
| Reagent | Molecular Weight | Amount (mmol) | Volume/Mass |
| This compound | 194.62 g/mol | 1.0 | 195 mg |
| Phenylboronic acid | 121.93 g/mol | 1.5 | 183 mg |
| Pd(PPh3)4 | 1155.56 g/mol | 0.05 | 58 mg |
| Sodium Carbonate (Na2CO3) | 105.99 g/mol | 3.0 | 318 mg |
| 1,4-Dioxane | - | - | 4 mL |
| Water | - | - | 1 mL |
| Ethyl Acetate | - | - | As needed |
| Brine | - | - | As needed |
Step-by-Step Procedure:
-
In a 25 mL Schlenk flask, combine this compound (195 mg, 1.0 mmol), phenylboronic acid (183 mg, 1.5 mmol), Pd(PPh3)4 (58 mg, 0.05 mmol), and sodium carbonate (318 mg, 3.0 mmol).
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add 1,4-dioxane (4 mL) and water (1 mL) to the flask via syringe.
-
Heat the reaction mixture to 90 °C and stir for 8-12 hours.
-
Monitor the reaction by TLC (ethyl acetate/hexane, 1:1).
-
After the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford (4-phenylquinazolin-6-yl)methanol.
Expected Yield: 70-85%
Part 2: Derivatization at the C6-Position
The 6-hydroxymethyl group offers a versatile handle for a variety of chemical transformations. This section will cover its oxidation to an aldehyde and its conversion to a more reactive bromomethyl group for subsequent nucleophilic substitution.
Oxidation of the Hydroxymethyl Group
The selective oxidation of the primary alcohol at the C6 position to an aldehyde provides a key intermediate, 6-formyl-4-chloroquinazoline, which can be further derivatized through reactions of the aldehyde, such as reductive amination or Wittig reactions. A mild oxidizing agent is crucial to avoid over-oxidation to the carboxylic acid and to prevent unwanted reactions at other positions of the quinazoline ring. Manganese dioxide (MnO2) is an excellent choice for the oxidation of benzylic alcohols.[12]
Protocol 3: Synthesis of 4-Chloro-6-formylquinazoline
Workflow Diagram:
Caption: Workflow for the oxidation of the 6-hydroxymethyl group.
Materials and Reagents:
| Reagent | Molecular Weight | Amount (mmol) | Volume/Mass |
| This compound | 194.62 g/mol | 1.0 | 195 mg |
| Activated Manganese Dioxide (MnO2) | 86.94 g/mol | 10.0 | 870 mg |
| Dichloromethane (DCM) | - | - | 15 mL |
| Celite | - | - | As needed |
Step-by-Step Procedure:
-
To a 50 mL round-bottom flask, add this compound (195 mg, 1.0 mmol) and dichloromethane (15 mL).
-
Add activated manganese dioxide (870 mg, 10.0 mmol) to the suspension.
-
Heat the mixture to reflux (approximately 40 °C) and stir vigorously for 12-18 hours.
-
Monitor the reaction by TLC (ethyl acetate/hexane, 1:2). The product aldehyde will be less polar than the starting alcohol.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the suspension through a pad of Celite to remove the manganese dioxide. Wash the Celite pad with additional dichloromethane (2 x 10 mL).
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield 4-chloro-6-formylquinazoline.
Expected Yield: 65-80%
Conversion to 6-(Bromomethyl)-4-chloroquinazoline
Converting the hydroxymethyl group to a bromomethyl group creates a highly reactive electrophile at the C6 position, which is ideal for subsequent SN2 reactions with a wide range of nucleophiles. Phosphorus tribromide (PBr3) is a common and effective reagent for this transformation.
Protocol 4: Synthesis of 6-(Bromomethyl)-4-chloroquinazoline
Materials and Reagents:
| Reagent | Molecular Weight | Amount (mmol) | Volume/Mass |
| This compound | 194.62 g/mol | 1.0 | 195 mg |
| Phosphorus Tribromide (PBr3) | 270.69 g/mol | 0.5 | 135 mg (0.05 mL) |
| Dichloromethane (DCM), anhydrous | - | - | 10 mL |
| Saturated Sodium Bicarbonate Solution | - | - | As needed |
| Brine | - | - | As needed |
Step-by-Step Procedure:
-
Dissolve this compound (195 mg, 1.0 mmol) in anhydrous dichloromethane (10 mL) in a 25 mL round-bottom flask under an inert atmosphere and cool to 0 °C in an ice bath.
-
Slowly add phosphorus tribromide (0.05 mL, 0.5 mmol) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC (ethyl acetate/hexane, 1:4).
-
Once the starting material is consumed, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude 6-(bromomethyl)-4-chloroquinazoline can often be used in the next step without further purification. If necessary, it can be purified by column chromatography on silica gel.
Expected Yield: 75-90%
Note of Caution: Phosphorus tribromide is corrosive and reacts violently with water. Handle with appropriate personal protective equipment in a fume hood.
Conclusion
The protocols outlined in this guide provide a solid foundation for the synthesis of a diverse range of novel quinazoline derivatives from the readily accessible starting material, this compound. The strategic and selective functionalization of the C4 and C6 positions opens up a vast chemical space for exploration in the context of drug discovery and materials science. By understanding the underlying principles of reactivity and employing the robust methodologies presented, researchers can efficiently generate libraries of compounds for biological screening and the development of new therapeutic agents. The versatility of the quinazoline scaffold, coupled with the synthetic flexibility of the dual functional handles in the starting material, ensures that this area of research will continue to be a fertile ground for innovation.
References
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- Patel, D. M., Patel, H. M. (2019). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 7, 583.
- Ranawat, M. S., Amrutkar, S. V., & Phargharmol, P. (2011). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). International Journal of Drug Design & Discovery, 2(2), 453-457.
- Sánchez, M. A., et al. (2018). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. RSC Advances, 8(52), 29696-29705.
- Maguire, M. P., Sheets, K. R., McVety, K., et al. (1994). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Journal of Medicinal Chemistry, 37(14), 2129-2137.
- Barros, T. A., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(24), 6021.
- de Souza, M. V. N., et al. (2015). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Molecules, 20(10), 18737-18755.
- Müller, P. (Ed.). (2014). Glossary of terms used in physical organic chemistry (IUPAC Recommendations 1994). Pure and Applied Chemistry, 66(5), 1077-1184.
- Boshta, N. M., et al. (2016). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 21(9), 1211.
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- Kamal, A., et al. (2015). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). International Journal of Oncology, 46(2), 521-534.
- Wang, W., et al. (2017). Synthesis of 6-bromo-4-iodoquinoline.
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Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. Retrieved from [Link]
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- Parua, S., et al. (2018). Accessing polysubstituted quinazolines via nickel catalyzed acceptorless dehydrogenative coupling. The Journal of Organic Chemistry, 83(18), 11154-11166.
- Huang, Z., et al. (2008). Copper–catalyzed synthesis of o-protected-4-hydroxyquinazolines, pyrazolo[1,5-a]quinazolines, tetrahydroquinazolines, 2-arylquinazolines, and multi-substituted quinazolines. The Journal of Organic Chemistry, 73(15), 5972-5978.
- Omura, K., & Swern, D. (1978). Oxidation of alcohols by “activated” dimethyl sulfoxide. A preparative, steric and mechanistic study. Tetrahedron, 34(11), 1651-1660.
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- Lee, H. W., et al. (2001). Single Electron Transfer (SET) Pathway: Nucleophilic Substitution Reaction of 4-Chloro-7-nitrobenzofurazan with Anilines. Bulletin of the Korean Chemical Society, 22(1), 39-42.
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- Al-Tel, T. H. (2010). Synthesis of Substituted Quinazolin-4(3H)
- Kumar, S., et al. (2015). A mild and convenient oxidative transformation of aldehydes to methyl esters using iodosobenzene in combination with KBr. Arkivoc, 2015(7), 354-361.
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Application Notes and Protocol for the N-arylation of (4-Chloroquinazolin-6-yl)methanol
Abstract
This document provides a comprehensive guide for the N-arylation of (4-chloroquinazolin-6-yl)methanol, a critical transformation in the synthesis of diverse bioactive molecules. Quinazoline derivatives are a cornerstone in medicinal chemistry, with numerous compounds exhibiting a wide range of pharmacological activities, including anticancer and anti-inflammatory properties.[1][2] The protocol detailed herein focuses on the palladium-catalyzed Buchwald-Hartwig amination, a powerful and versatile method for the formation of carbon-nitrogen bonds.[3] We will delve into the mechanistic nuances of this reaction, provide a detailed, step-by-step experimental procedure, and address the specific challenges posed by the presence of a reactive hydroxymethyl group on the quinazoline scaffold. This guide is intended for researchers, scientists, and drug development professionals seeking to synthesize N-aryl-6-(hydroxymethyl)quinazolin-4-amines and their derivatives.
Introduction: The Significance of N-Aryl Quinazolines
The quinazoline scaffold is a privileged heterocyclic motif frequently found in a vast array of biologically active compounds.[1][2] The introduction of an aryl amine substituent at the C4 position of the quinazoline ring system has proven to be a particularly fruitful strategy in drug discovery. This structural modification has led to the development of potent inhibitors of various kinases, which are crucial targets in oncology.[4] The N-arylation of 4-chloroquinazolines serves as a convergent and efficient method for accessing these valuable molecular architectures.[4]
The specific substrate, this compound, presents a unique synthetic challenge due to the presence of a primary alcohol. This functional group can potentially interact with the palladium catalyst or the basic reaction conditions, leading to undesired side reactions or catalyst deactivation. Therefore, careful consideration of the reaction parameters is paramount to achieving a successful and high-yielding N-arylation.
Mechanistic Considerations: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines.[3] The catalytic cycle, illustrated below, is generally accepted to proceed through a sequence of oxidative addition, amine coordination and deprotonation, and reductive elimination.
Figure 1: A simplified catalytic cycle of the Buchwald-Hartwig amination.
The choice of ligand (L), base, and solvent are critical for the success of the reaction, influencing the rate of each step and suppressing side reactions. For electron-deficient heteroaryl chlorides like 4-chloroquinazolines, ligands with high electron-donating ability and steric bulk are often preferred to facilitate the oxidative addition step.[5]
Experimental Protocol
This protocol provides a general framework for the N-arylation of this compound. Optimization of the reaction conditions, particularly the choice of ligand, base, and temperature, may be necessary for different aryl amines.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥95% | Commercially available | Store in a desiccator. |
| Aryl amine | Varies | Commercially available | Purify if necessary. |
| Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) | Reagent grade | Commercially available | Store under inert atmosphere. |
| Phosphine ligand (e.g., Xantphos, RuPhos, BrettPhos) | Reagent grade | Commercially available | Store under inert atmosphere. |
| Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄) | Anhydrous | Commercially available | Handle in a glovebox. |
| Anhydrous solvent (e.g., Dioxane, Toluene) | Anhydrous | Commercially available | Use freshly distilled or from a solvent purification system. |
| Deuterated solvents for NMR | NMR grade | Commercially available | |
| Silica gel for column chromatography | 230-400 mesh | Commercially available |
Equipment
-
Schlenk line or glovebox for inert atmosphere operations
-
Magnetic stirrer with heating capabilities
-
Reaction vials or flasks with screw caps and septa
-
Standard laboratory glassware
-
Rotary evaporator
-
Flash chromatography system
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Mass spectrometer (MS)
Step-by-Step Procedure
The following workflow diagram outlines the key steps of the protocol.
Figure 2: Experimental workflow for the N-arylation protocol.
Detailed Steps:
-
Reaction Setup (Inert Atmosphere):
-
To a dry reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired aryl amine (1.1-1.5 equiv), the chosen base (2.0-3.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and the phosphine ligand (2-10 mol%).
-
Expert Insight: The ratio of palladium to ligand is crucial. For monodentate ligands, a 1:2 or 1:4 Pd:ligand ratio is common, while for bidentate ligands, a 1:1.1 to 1:1.5 ratio is typically used.
-
-
Solvent Addition:
-
Add anhydrous solvent (e.g., dioxane or toluene, to achieve a concentration of 0.1-0.5 M with respect to the limiting reagent) via a syringe.
-
Causality: The choice of solvent can significantly impact the solubility of the reagents and the stability of the catalytic species. Dioxane and toluene are commonly used and have been shown to be effective for Buchwald-Hartwig reactions.
-
-
Reaction Execution:
-
Seal the reaction vial and place it in a preheated oil bath or heating block.
-
Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the Celite® pad with additional solvent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel. The eluent system will depend on the polarity of the product and should be determined by TLC analysis. A gradient of hexane and ethyl acetate is often a good starting point.
-
Trustworthiness: Proper purification is essential to obtain the desired product in high purity for subsequent applications and accurate characterization.
-
-
Characterization:
Key Considerations and Troubleshooting
The success of the N-arylation of this compound hinges on careful control of the reaction parameters. The presence of the hydroxymethyl group necessitates special attention.
The Hydroxymethyl Group: To Protect or Not to Protect?
The primary alcohol of this compound can potentially undergo O-arylation as a side reaction, or the corresponding alkoxide could coordinate to the palladium center and inhibit catalysis.
-
Direct Approach (Unprotected): In many cases, the N-arylation can be achieved with the unprotected alcohol. The higher nucleophilicity of the aryl amine compared to the alcohol often favors the desired C-N bond formation. The choice of a bulky ligand can also sterically hinder the approach of the alcohol to the palladium center.
-
Protecting Group Strategy: If O-arylation is a significant issue or if yields are consistently low, protection of the alcohol as a silyl ether (e.g., TBDMS) or a benzyl ether may be necessary.[8][9] The protecting group must be stable to the basic reaction conditions and readily removable after the N-arylation.
Choice of Catalyst and Ligand
The selection of the palladium source and the phosphine ligand is critical for achieving high catalytic activity.
| Catalyst/Ligand | Advantages | Considerations |
| Pd₂(dba)₃ / Xantphos | A versatile and widely used system. Xantphos is a bidentate ligand with a large bite angle, which can promote reductive elimination. | May require higher temperatures for less reactive aryl chlorides. |
| Pd(OAc)₂ / RuPhos | RuPhos is a bulky, electron-rich monodentate ligand that is often effective for challenging couplings, including those with heteroaryl chlorides. | Can be more expensive than other ligands. |
| BrettPhos Palladacycle | A pre-formed, air-stable catalyst that is highly active for a broad range of substrates. | Generally more costly than generating the catalyst in situ. |
The Role of the Base
The base plays a crucial role in the deprotonation of the amine to form the active nucleophile.[10][11]
-
Sodium tert-butoxide (NaOtBu): A strong, non-nucleophilic base that is highly effective but can be problematic with base-sensitive functional groups.
-
Cesium Carbonate (Cs₂CO₃): A milder base that is often a good choice for substrates with sensitive functional groups. Its solubility can be a factor.
-
Potassium Phosphate (K₃PO₄): Another mild base that can be effective, particularly in polar aprotic solvents.
For substrates with an alcohol, a weaker base like Cs₂CO₃ or K₃PO₄ may be preferable to minimize the formation of the alkoxide and potential side reactions.[12]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst; Poor choice of ligand/base; Low reaction temperature. | Use a fresh palladium source and ligand. Screen different ligands and bases. Increase the reaction temperature in increments. |
| Formation of O-arylated byproduct | The alcohol is competing with the amine as a nucleophile. | Use a weaker base (Cs₂CO₃ or K₃PO₄). Employ a bulkier ligand. Consider protecting the alcohol. |
| Decomposition of starting material | Reaction temperature is too high; Base is too strong. | Lower the reaction temperature. Use a milder base. |
| Formation of hydrodehalogenated byproduct | β-hydride elimination from the amine or other side reactions. | Use a ligand that promotes faster reductive elimination (e.g., one with a larger bite angle). |
Conclusion
The N-arylation of this compound is a valuable transformation for the synthesis of medicinally relevant compounds. The protocol outlined in these application notes, based on the robust Buchwald-Hartwig amination, provides a reliable starting point for this reaction. By carefully considering the choice of catalyst, ligand, base, and the potential need for a protecting group strategy for the hydroxymethyl functionality, researchers can successfully synthesize a wide range of N-aryl-6-(hydroxymethyl)quinazolin-4-amines. The insights and troubleshooting guide provided herein are intended to facilitate the optimization of this important reaction and accelerate the discovery of new therapeutic agents.
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Buchwald-Hartwig amination. (2023, June 30). In Wikipedia. [Link]
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Microwave-Promoted Palladium Catalyzed Suzuki Cross-Coupling Reactions of Benzyl Halides with Arylboronic Acid. (2025, August 7). ResearchGate. [Link]
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N-Heterocyclic Carbenes: Useful Ligands for the Palladium-Catalyzed Direct C5 Arylation of Heteroaromatics with Aryl Bromides or Electron-Deficient Aryl Chlorides. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
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Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues. (2025). Organic & Biomolecular Chemistry. [Link]
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Regioselective Alkylation of Heterocyclic, N/O Ambident Nucleophiles. (2017, January 5). PubMed. [Link]
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Selective oxidation of benzyl alcohol to benzaldehyde using palladium nanoparticle-loaded poly(ionic liquid)s catalysts. (2025, September 4). ResearchGate. [Link]
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Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. (n.d.). MDPI. Retrieved January 7, 2026, from [Link]
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Synthesis and Characterization of N-Heterocyclic Carbene Phospha-Palladacycles and Their Properties in Heck Catalysis. (n.d.). Organometallics. Retrieved January 7, 2026, from [Link]
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Application Notes and Protocols for the Evaluation of (4-Chloroquinazolin-6-yl)methanol in Cell-Based Assays
For: Researchers, scientists, and drug development professionals.
Introduction: The Quinazoline Scaffold as a Privileged Motif in Kinase Inhibition
The quinazoline core is a well-established and highly valued scaffold in medicinal chemistry, particularly in the development of anticancer therapeutics.[1][2][3] A significant number of approved drugs and clinical candidates featuring this heterocyclic system function as potent inhibitors of protein kinases, which are critical regulators of cellular signaling pathways.[4][5] Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.
Notably, quinazoline derivatives have been successfully developed as inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), both of which are key drivers of tumor growth, proliferation, and angiogenesis.[6][7][8][9][10][11] Compounds such as gefitinib and erlotinib, which are 4-anilinoquinazoline derivatives, have been approved for the treatment of non-small-cell lung cancer (NSCLC).[3][6][7] The 4-chloro and 6-substituted quinazoline backbone, as seen in the compound of interest, (4-Chloroquinazolin-6-yl)methanol, represents a promising starting point for the exploration of novel kinase inhibitors. The chloro-substitution at the 4-position provides a reactive site for further chemical modification, while substitutions at the 6-position can be tailored to enhance potency and selectivity.[12][13]
This document provides a comprehensive guide for the initial characterization of this compound in cell-based assays. The protocols outlined below are designed to assess its cytotoxic and anti-proliferative effects, investigate its potential to induce apoptosis, and explore its mechanism of action as a putative tyrosine kinase inhibitor.
I. Compound Handling and Stock Solution Preparation
A. Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.[1][12][16][17]
-
Ventilation: Handle the solid compound and concentrated stock solutions in a certified chemical fume hood to avoid inhalation of dust or vapors.[1][17]
-
Spill Management: Have a spill kit readily available. In case of a spill, follow standard laboratory procedures for cleaning up solid chemical spills.[12]
-
Disposal: Dispose of all waste containing the compound in designated hazardous chemical waste containers, following institutional and local regulations.[12]
B. Stock Solution Preparation:
The solubility of this compound has not been empirically determined in publicly available literature. However, based on the common properties of quinazoline-based small molecules, it is anticipated to be soluble in organic solvents like dimethyl sulfoxide (DMSO).
Protocol:
-
Accurately weigh a precise amount of this compound powder.
-
In a chemical fume hood, add sterile, anhydrous DMSO to the powder to create a high-concentration primary stock solution (e.g., 10 mM or 20 mM).
-
Vortex or sonicate gently at room temperature until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C, protected from light.
| Parameter | Recommendation |
| Compound Name | This compound |
| CAS Number | 648449-06-3[18][19] |
| Molecular Formula | C9H7ClN2O |
| Molecular Weight | 194.62 g/mol |
| Recommended Solvent | DMSO |
| Stock Concentration | 10-20 mM |
| Storage | -20°C, protected from light |
II. Cell Line Selection and Culture
The choice of cell lines is critical for evaluating the anticancer potential of a novel compound. Based on the prevalence of EGFR and VEGFR targets in various cancers, the following cell lines are recommended for initial screening:
-
A549 (Human Lung Carcinoma): A widely used model for NSCLC, known to express EGFR.[6][11][20][21]
-
MCF-7 (Human Breast Adenocarcinoma): An estrogen receptor-positive breast cancer cell line, also a common model for anticancer drug screening.[2][3][5][10]
A. A549 Cell Culture Protocol:
-
Culture Medium: F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[6]
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.[20][21]
-
Subculture: When cells reach 70-80% confluency, aspirate the medium, wash with sterile 1X PBS, and detach using Trypsin-EDTA.[20][21] Neutralize trypsin with complete medium, centrifuge the cells, and resuspend in fresh medium for passaging at a 1:3 to 1:9 split ratio.[20]
B. MCF-7 Cell Culture Protocol:
-
Culture Medium: Eagle's Minimum Essential Medium (MEM) or DMEM, supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 0.01 mg/mL human recombinant insulin.[2][10]
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.[3]
-
Subculture: When cells reach approximately 90% confluency, detach using Trypsin-EDTA.[2] Neutralize, centrifuge, and resuspend cells for passaging.
III. Primary Screening: Cytotoxicity and Anti-Proliferative Activity
The initial assessment of this compound's biological activity should focus on its effect on cell viability and proliferation. The MTT assay is a reliable and widely used colorimetric method for this purpose.[8][9]
MTT Assay Protocol:
-
Cell Seeding: Seed A549 or MCF-7 cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. The final DMSO concentration should be kept constant and low (e.g., ≤ 0.5%) across all wells. Replace the medium in the wells with the medium containing the compound or vehicle control (DMSO).
-
Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[8]
-
Formazan Solubilization: Carefully aspirate the medium and add 150 µL of MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution and measure the absorbance at 570-590 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Workflow for Cytotoxicity Screening
Caption: Hypothesized inhibitory action of this compound on the EGFR signaling pathway.
VI. Conclusion and Future Directions
The protocols detailed in this application note provide a robust framework for the initial in vitro characterization of this compound. By systematically evaluating its cytotoxicity, apoptotic potential, and impact on key cancer-related signaling pathways, researchers can gain valuable insights into its therapeutic potential. Positive results from these assays would warrant further investigation, including kinase profiling to assess selectivity, in vivo efficacy studies in animal models, and structure-activity relationship (SAR) studies to optimize its potency and drug-like properties.
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Application Note: Molecular Docking of (4-Chloroquinazolin-6-yl)methanol with Protein Kinases
A Practical Guide for Researchers in Drug Discovery
Authored by: Gemini, Senior Application Scientist
Introduction: The Quinazoline Scaffold in Kinase Inhibition
The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved and investigational drugs.[1][2] Its rigid, bicyclic aromatic structure provides an excellent framework for designing molecules that can fit into the ATP-binding pocket of protein kinases.[3][4] Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] Consequently, kinase inhibitors have become a major focus of modern drug discovery.
Many successful kinase inhibitors, such as gefitinib and erlotinib, are based on the 4-anilinoquinazoline scaffold and target the Epidermal Growth Factor Receptor (EGFR) kinase domain.[2] These inhibitors act as ATP-competitive agents, occupying the space normally taken by adenosine triphosphate and thereby blocking the downstream signaling cascade that promotes cell proliferation.[1] The quinazoline core typically forms crucial hydrogen bonds with the "hinge" region of the kinase, a key interaction for potent inhibition.[4]
This application note presents a detailed protocol for conducting a molecular docking study of a representative quinazoline derivative, (4-Chloroquinazolin-6-yl)methanol, with a well-characterized protein kinase, EGFR. This guide is intended for researchers, scientists, and drug development professionals to provide both the theoretical underpinnings and a practical, step-by-step workflow for in silico evaluation of potential kinase inhibitors.
Theoretical Framework: The "Why" Behind the "How" of Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein).[5] The primary goals are to predict the binding mode and to estimate the binding affinity (or strength of interaction).[5][6] This information is invaluable in early-stage drug discovery for prioritizing compounds for synthesis and biological testing.
The process relies on two key components: a search algorithm and a scoring function.[7] The search algorithm explores the vast conformational space of the ligand within the defined binding site of the receptor, generating numerous possible binding poses. The scoring function then evaluates each pose and assigns a score that estimates the binding free energy.[7] Lower docking scores generally indicate a more favorable binding interaction.[7]
Why is this important? By simulating this "molecular handshake," we can gain insights into the specific amino acid residues that interact with the ligand.[6] This understanding of the structure-activity relationship (SAR) is crucial for designing more potent and selective inhibitors.
Experimental Workflow Overview
The following diagram illustrates the general workflow for a molecular docking study, from initial setup to final analysis.
Caption: A generalized workflow for in silico molecular docking studies.
Detailed Protocol: Docking of this compound with EGFR
This protocol provides a step-by-step methodology using widely accessible software tools like AutoDock Vina for the docking simulation and PyMOL for visualization.[8]
Part 1: Preparation of the Receptor (EGFR Kinase Domain)
-
Acquire the Protein Structure: Download the crystal structure of the EGFR kinase domain in complex with a known quinazoline inhibitor (e.g., erlotinib, PDB ID: 1M17) from the RCSB Protein Data Bank. The presence of a co-crystallized ligand is crucial for defining the binding site and for validating the docking protocol.[9]
-
Initial Protein Cleanup: Open the PDB file in a molecular visualization tool (e.g., PyMOL, Chimera, or Discovery Studio Visualizer). Remove all non-essential molecules, including water molecules, co-factors, and any secondary protein chains.[10] The co-crystallized ligand (erlotinib in this case) should be saved as a separate file and then deleted from the protein structure file. This ligand will be used later for validation.
-
Prepare the Receptor for Docking: Use a preparation tool like AutoDockTools to prepare the protein.[8][10] This involves:
-
Adding polar hydrogen atoms.
-
Assigning partial charges (e.g., Kollman charges).
-
Merging non-polar hydrogens.
-
Saving the prepared receptor in the required PDBQT file format.
-
Part 2: Preparation of the Ligand (this compound)
-
Generate a 3D Structure: Start with a 2D representation of this compound. Use a chemical drawing tool (e.g., ChemDraw, MarvinSketch) to create the structure and save it in a common format like MOL or SDF.
-
Convert to 3D and Optimize: Convert the 2D structure to a 3D conformation. This can be done using software like Open Babel or the ligand preparation modules in docking software suites.[6] It is essential to perform an energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.
-
Prepare the Ligand for Docking: Using AutoDockTools, prepare the ligand by:
-
Detecting the rotatable bonds.
-
Assigning partial charges (e.g., Gasteiger charges).
-
Saving the prepared ligand in the PDBQT format.
-
Part 3: The Docking Simulation
-
Define the Binding Site (Grid Generation): The binding site is a three-dimensional box within which the docking algorithm will search for favorable ligand poses.[8] For this study, the grid box should be centered on the position of the co-crystallized ligand (erlotinib) that was removed in Part 1.[11] The size of the box should be large enough to accommodate the ligand and allow for rotational and translational movement. A typical size is 20x20x20 Å.[11]
-
Configure and Run AutoDock Vina: Create a configuration file (e.g., conf.txt) that specifies the paths to the prepared receptor and ligand files, the coordinates of the grid box center, and its dimensions.[11][12]
-
Execute the Docking Run: Launch AutoDock Vina from the command line, providing the configuration file as input.[12] Vina will perform the docking simulation and output a file containing the predicted binding poses of this compound, ranked by their binding affinity scores (in kcal/mol).[13]
Part 4: Analysis and Validation of Results
A crucial aspect of any docking study is the validation of the protocol to ensure its reliability.[14]
-
Protocol Validation by Re-docking:
-
Procedure: Take the co-crystallized ligand (erlotinib) that was extracted in Part 1, prepare it as a PDBQT file, and dock it back into the EGFR binding site using the exact same protocol.[9]
-
Success Criterion: The protocol is considered validated if the top-ranked pose of the re-docked ligand has a Root Mean Square Deviation (RMSD) of less than 2.0 Å compared to its original crystallographic position.[9][14] A low RMSD indicates that the docking protocol can accurately reproduce the experimentally observed binding mode.
-
-
Analysis of the Docking Pose:
-
Visualization: Load the prepared receptor and the output ligand poses into a visualization tool like PyMOL.
-
Interaction Analysis: Analyze the top-ranked pose of this compound. Identify key interactions with the amino acid residues in the EGFR binding pocket. Pay close attention to:
-
Hydrogen Bonds: Look for hydrogen bonds between the quinazoline nitrogen atoms and the hinge region residues (e.g., Met793), a hallmark of quinazoline-based kinase inhibitors.[4]
-
Hydrophobic Interactions: Identify non-polar interactions with residues in the active site.
-
Other Interactions: Note any pi-pi stacking or other electrostatic interactions.
-
-
The following diagram illustrates the key validation step in a docking protocol.
Sources
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) | MDPI [mdpi.com]
- 5. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 12. m.youtube.com [m.youtube.com]
- 13. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 14. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (4-Chloroquinazolin-6-yl)methanol
Welcome to the technical support guide for the synthesis of (4-Chloroquinazolin-6-yl)methanol, a key intermediate in pharmaceutical research and drug development. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions. Our goal is to empower you to overcome common synthetic challenges and improve the yield and purity of your target compound.
Introduction
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. This compound is a valuable building block, particularly for the synthesis of kinase inhibitors. The 4-chloro position is highly reactive and serves as an electrophilic handle for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various amine-containing moieties.[1][2] The 6-methanol group provides a site for further functionalization.
The typical synthesis involves the cyclization of an appropriate anthranilic acid derivative to form the corresponding 6-(hydroxymethyl)quinazolin-4(3H)-one, followed by chlorination of the 4-position. While conceptually straightforward, this process is fraught with potential pitfalls that can lead to low yields and complex purification challenges. This guide provides field-proven insights to navigate these issues effectively.
General Synthetic Workflow
The synthesis is generally approached as a two-step process. Understanding this workflow is crucial for diagnosing issues at specific stages.
Caption: General two-step synthesis of this compound.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Question 1: My reaction yields are consistently low or I'm recovering only starting material. What's going wrong in the chlorination step?
This is the most common issue, typically pointing to an incomplete or failed chlorination of the quinazolinone intermediate.
Potential Causes & Solutions:
-
Inactive Chlorinating Agent:
-
Causality: Phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) are highly reactive and susceptible to hydrolysis from atmospheric moisture. An older or improperly stored bottle will have significantly reduced activity.
-
Solution: Use a fresh, unopened bottle of the chlorinating agent whenever possible. If using an existing stock, ensure it has been stored under an inert atmosphere (e.g., nitrogen or argon) with a tightly sealed cap.
-
-
Insufficient Reagent Stoichiometry:
-
Causality: The chlorination of the lactam functionality of the quinazolinone requires at least one equivalent of the chlorinating agent. In practice, the reagent is often used in large excess, acting as both the reagent and the solvent. An insufficient amount will lead to incomplete conversion.
-
Solution: A common protocol involves using POCl₃ as the solvent, ensuring a large excess. If using a co-solvent like toluene or acetonitrile, ensure at least 3-5 equivalents of POCl₃ or SOCl₂ are used. A Chinese patent suggests a mixture of the quinazolinone, triethylamine, and phosphorus oxychloride in toluene.[3]
-
-
Suboptimal Reaction Temperature and Time:
-
Causality: This reaction requires thermal energy to overcome the activation barrier. Insufficient heat or time will result in a sluggish and incomplete reaction.
-
Solution: The reaction is typically performed at reflux temperatures (80-110 °C). Monitor the reaction progress diligently using Thin-Layer Chromatography (TLC). The reaction is complete when the starting quinazolinone spot has been completely consumed. For particularly stubborn substrates, extending the reaction time from a typical 2-4 hours to 6-8 hours may be necessary.
-
-
Presence of Moisture:
-
Causality: Water violently reacts with POCl₃ and SOCl₂, consuming the reagent and generating HCl and phosphoric/sulfurous acids. This not only deactivates the reagent but can also lead to unwanted side reactions.
-
Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents if a co-solvent is employed. Assemble the reaction apparatus under an inert atmosphere (N₂ or Ar).
-
Question 2: My final product is very impure, and purification by column chromatography is difficult. How can I minimize side product formation?
Impurity generation is often a result of harsh reaction conditions or an improper work-up procedure.
Potential Side Products & Mitigation Strategies:
-
Hydrolyzed Product (Starting Material):
-
Causality: The 4-chloro group is highly susceptible to hydrolysis, converting the product back to the 4-hydroxy (quinazolinone) starting material. This primarily occurs during the aqueous work-up.
-
Solution: Perform the work-up at low temperatures. After cooling the reaction mixture, quench it by pouring it slowly onto a stirred mixture of ice and a weak base like sodium bicarbonate. This neutralizes the excess acidic chlorinating agent and the generated HCl while keeping the system cold to minimize hydrolysis. Extract the product immediately into an organic solvent (e.g., ethyl acetate or dichloromethane).
-
-
Dimerization or Tar Formation:
-
Causality: Excessively high temperatures or prolonged reaction times can lead to intermolecular reactions and polymerization, resulting in intractable tars.
-
Solution: Maintain careful temperature control. Do not exceed the reflux temperature of the solvent. Once TLC indicates the consumption of starting material, proceed with the work-up promptly. Over-heating the reaction is a common cause of significant yield loss.[4]
-
-
Unidentified Side Products:
-
Causality: The nature of side products can depend on the specific synthetic route and conditions.[4] These can include products from self-condensation or over-alkylation if conditions are too harsh.
-
Solution: Optimize reaction conditions by carefully controlling temperature and time. A lower temperature or shorter reaction time might be sufficient to form the desired product while minimizing byproducts.[4] For purification, a gradient elution during column chromatography (e.g., starting with pure hexane and gradually increasing the polarity with ethyl acetate) can help separate closely related impurities.
-
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Old/Hydrolyzed Chlorinating Agent | Use a fresh bottle of POCl₃ or SOCl₂. |
| Insufficient Temperature/Time | Reflux at 80-110 °C and monitor by TLC until completion. | |
| Presence of Water | Use oven-dried glassware and anhydrous conditions. | |
| Impure Product | Hydrolysis during Work-up | Quench reaction mixture slowly onto ice/bicarbonate solution. |
| Tar/Polymer Formation | Avoid excessive temperatures and prolonged reaction times. | |
| Difficult Purification | Optimize column chromatography with a shallow solvent gradient. |
Frequently Asked Questions (FAQs)
Q1: What is the best chlorinating agent for this synthesis: POCl₃ or SOCl₂?
Both reagents are effective, and the choice often depends on laboratory availability, substrate tolerance, and desired reaction scale.
| Parameter | Phosphorus Oxychloride (POCl₃) | Thionyl Chloride (SOCl₂) |
| Reactivity | Very high; often used as both reagent and solvent. | High; reactivity is enhanced with a catalytic amount of DMF (Vilsmeier-Haack conditions). |
| Typical Conditions | Neat reflux (approx. 107 °C) or reflux in a high-boiling solvent like toluene. | Reflux in an inert solvent or neat (approx. 76 °C). Often used with catalytic DMF.[5] |
| Advantages | High reactivity often leads to complete conversion. | Lower boiling point makes it easier to remove post-reaction. Byproducts (SO₂ and HCl) are gaseous. |
| Disadvantages | High boiling point can make removal difficult. Work-up is often more vigorous. | Can be less effective for very deactivated substrates. |
| Safety | Highly corrosive, toxic, and reacts violently with water. Work in a fume hood is mandatory. | Highly corrosive, toxic, and reacts violently with water. Work in a fume hood is mandatory. |
Expert Insight: For small-scale research purposes, SOCl₂ with catalytic DMF is often a good starting point due to the easier work-up. For larger-scale synthesis or for less reactive substrates, POCl₃ is generally more robust and reliable.
Q2: How should I properly monitor the reaction by TLC?
Effective TLC monitoring is critical to avoid incomplete reactions or the formation of degradation products from excessive heating.
Protocol for TLC Monitoring:
-
Prepare the TLC Plate: Draw a starting line in pencil on a silica gel plate.
-
Spotting:
-
Lane 1 (Reference): Dissolve a small amount of your starting material, 6-(hydroxymethyl)quinazolin-4(3H)-one, in a suitable solvent (e.g., methanol or DMF) and spot it on the starting line.
-
Lane 2 (Reaction): Carefully take a small aliquot from the reaction mixture using a glass capillary. Quench it in a vial containing a small amount of methanol to react any remaining chlorinating agent and dissolve the sample. Spot this mixture in the second lane.
-
-
Elution: Develop the plate in a chamber with an appropriate eluent system. A good starting point is a 7:3 mixture of Ethyl Acetate : Hexane or a 95:5 mixture of Dichloromethane : Methanol.
-
Visualization: Visualize the plate under a UV lamp (254 nm). The starting material (a lactam) is typically more polar and will have a lower Rf value than the chlorinated product. The reaction is complete when the spot corresponding to the starting material in the reaction lane has disappeared.
Q3: What are the most critical safety precautions for this procedure?
The chlorination step involves highly hazardous materials. Strict adherence to safety protocols is non-negotiable.
-
Fume Hood: All manipulations involving POCl₃ and SOCl₂ must be performed in a certified, well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Always wear chemical splash goggles, a flame-resistant lab coat, and heavy-duty gloves (butyl rubber or neoprene are recommended over nitrile for extended handling).
-
Anhydrous Technique: Prevent any contact of the chlorinating agents with water or other protic solvents, as this will cause a violent exothermic reaction and release of toxic HCl gas.
-
Quenching: The quenching of the reaction is the most hazardous step. Always add the reaction mixture slowly to a large excess of ice with vigorous stirring. Never add water or ice to the reaction flask. Ensure the quenching vessel is large enough to contain any splashing and is in a secondary container (e.g., an ice bath).
Troubleshooting Logic Flow
This diagram provides a logical path to diagnose and solve common issues.
Caption: A logical flowchart for troubleshooting common synthesis problems.
References
- BenchChem. (n.d.). Addressing side reactions in the synthesis of N-substituted quinazolinones. BenchChem.
-
Silva, G. V. J., et al. (2018). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Molecules, 23(11), 2985. Available from: [Link]
-
de Oliveira, R. B., et al. (2021). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 26(1), 143. Available from: [Link]
- CN102321076B - Preparation method of lapatinib intermediate and analogues thereof. (2013). Google Patents.
-
Gáspár, A., et al. (2021). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Molecules, 26(20), 6249. Available from: [Link]
Sources
- 1. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. CN102321076B - Preparation method of lapatinib intermediate and analogues thereof - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: C4-Position Nucleophilic Substitution on Quinazoline
Welcome to the technical support center for nucleophilic substitution on the C4 position of the quinazoline scaffold. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this critical reaction in their synthetic workflows. The 4-aminoquinazoline core is a privileged scaffold in modern medicine, forming the backbone of numerous targeted therapies, including EGFR inhibitors like gefitinib and erlotinib[1][2].
The primary synthetic route to these compounds is the nucleophilic aromatic substitution (SNAr) reaction, typically involving the displacement of a halogen (most commonly chlorine) at the C4 position by an amine or other nucleophile. While robust, this reaction is not without its challenges. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and field-proven experience.
Section 1: Troubleshooting Guide
This section addresses common experimental issues in a direct question-and-answer format.
Q1: My reaction yield is very low, or I'm observing no product formation. What are the likely causes and how can I fix it?
This is the most common issue and can stem from several factors. A systematic approach is key to diagnosis.
A1: Low or no yield is typically traced back to one of four areas: nucleophile reactivity, reaction conditions (solvent and base), starting material integrity, or reaction setup.
-
1. Nucleophile Reactivity: The electronic nature of your nucleophile is paramount.
-
Causality: The SNAr reaction proceeds through a negatively charged intermediate (a Meisenheimer complex)[3][4]. The rate-determining step is often the initial attack of the nucleophile on the electron-deficient C4 carbon[5]. Highly nucleophilic amines (e.g., primary aliphatic amines) or electron-rich anilines react readily, often at room temperature or with gentle heating. Conversely, electron-poor anilines (e.g., those with nitro or cyano groups) are weak nucleophiles and react very slowly, if at all, under standard conditions[1].
-
Solutions:
-
For Weak Nucleophiles: Increase the reaction temperature significantly (reflux is common). Solvents like isopropanol, n-butanol, or dioxane are suitable for higher temperatures[6][7].
-
Microwave Irradiation: This technique can dramatically reduce reaction times from hours to minutes and improve yields, especially for challenging substrates[1][8].
-
Increase Reaction Time: For sluggish reactions at reflux, extending the time to 24 hours or more may be necessary[6]. Monitor progress by TLC or LC-MS to avoid decomposition.
-
-
-
2. Solvent and Base Selection: The reaction environment is critical for stabilizing the charged intermediates.
-
Causality: Polar solvents are essential to stabilize the charged Meisenheimer complex formed during the reaction[6]. The choice between protic and aprotic can be crucial. Protic solvents (e.g., ethanol, isopropanol) can participate in hydrogen bonding, which can activate the quinazoline substrate towards attack[7][9]. A base is often required to neutralize the HCl generated during the reaction or to deprotonate the nucleophile, increasing its reactivity[6].
-
Solutions:
-
Solvent Screening: If a reaction fails in a common solvent like isopropanol, try a polar aprotic solvent such as THF, acetonitrile, or DMF, which can also effectively stabilize the intermediate[6].
-
Add a Base: If not already included, add a non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA) or triethylamine (Et₃N), or an inorganic base like potassium carbonate (K₂CO₃) or sodium acetate (NaOAc)[2][6]. The base will scavenge the generated acid, preventing protonation of the nucleophile.
-
-
-
3. Starting Material Integrity:
-
Causality: The 4-chloroquinazoline starting material is susceptible to hydrolysis, especially if exposed to moisture, which converts it to the unreactive quinazolin-4-one.
-
Solutions:
-
Ensure your 4-chloroquinazoline is pure and dry.
-
Use anhydrous solvents for the reaction.
-
Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.
-
-
-
4. Reaction Setup:
-
Causality: Inadequate mixing or temperature control can lead to poor results.
-
Solutions:
-
Ensure vigorous stirring, especially for heterogeneous mixtures.
-
Use a temperature-controlled heating mantle or oil bath to maintain a consistent reaction temperature.
-
-
Q2: I'm seeing significant amounts of my 4-chloroquinazoline starting material converted to quinazolin-4-one. Why is this happening?
A2: This is a classic hydrolysis side reaction.
-
Causality: Water is a nucleophile that can compete with your desired amine. The attack of water on the C4 position, followed by the loss of HCl, produces the highly stable quinazolin-4-one, which is often observed as an insoluble precipitate. This is exacerbated by heat and the presence of any moisture in your reagents or solvents.
-
Solutions:
-
Rigorous Anhydrous Technique: Dry your solvents using standard methods (e.g., molecular sieves, distillation). Ensure your glassware is oven-dried before use.
-
Inert Atmosphere: As mentioned above, running the reaction under a nitrogen or argon atmosphere is highly recommended to prevent moisture from the air from entering the reaction flask.
-
Purify Reagents: Ensure your amine nucleophile and any bases are free of water.
-
Q3: I am using a 2,4-dichloroquinazoline and getting a mixture of products. How can I improve selectivity for C4 substitution?
A3: This is a question of regioselectivity, which is governed by kinetics.
-
Causality: The C4 position of a 2,4-dichloroquinazoline is significantly more reactive towards nucleophiles than the C2 position. This is due to the powerful electron-withdrawing effect of the adjacent N1 nitrogen, making the C4 carbon more electrophilic[10]. DFT calculations confirm that the activation energy for nucleophilic attack at C4 is lower than at C2[2][6]. However, under harsh conditions (high temperatures, very long reaction times, or with highly reactive nucleophiles), substitution at the C2 position can also occur, leading to a mixture of mono- and di-substituted products[4][11].
-
Solutions:
-
Control the Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. For many amines, this can be room temperature or gentle warming (e.g., 40-60 °C). Avoid prolonged heating at high reflux temperatures if possible.
-
Limit Reaction Time: Monitor the reaction closely by TLC or LC-MS. Stop the reaction as soon as the 2,4-dichloroquinazoline has been consumed to prevent the subsequent, slower reaction at the C2 position.
-
Stoichiometry: Use approximately one equivalent of the nucleophile to favor mono-substitution.
-
Section 2: Frequently Asked Questions (FAQs)
Q: Mechanistically, why is the C4 position of quinazoline so reactive in SNAr reactions?
A: The high reactivity of the C4 position is a result of the electronic structure of the quinazoline ring system. The pyrimidine ring is inherently electron-deficient, which makes it susceptible to nucleophilic attack[12]. Two key factors activate the C4 position specifically:
-
Inductive Effect: The nitrogen atoms at positions 1 and 3 are highly electronegative and pull electron density away from the ring carbons. The C4 position is directly adjacent (alpha) to the N3 atom and para to the N1 atom, making it highly electrophilic[13].
-
Intermediate Stabilization: The crucial step in an SNAr reaction is the formation of a resonance-stabilized anionic intermediate (Meisenheimer complex). When a nucleophile attacks the C4 position, the resulting negative charge can be delocalized onto the electronegative N1 atom, which provides significant stabilization[13]. This is not possible when attack occurs at other positions like C5 or C6. This stabilization lowers the activation energy of the reaction, making it kinetically favorable[2][6].
Q: How do I choose the right solvent and base for my specific reaction?
A: The optimal choice depends on the reactivity of your nucleophile and the required reaction temperature. The table below provides a general guide.
| Nucleophile Type | Recommended Solvents | Recommended Bases | Typical Temperature |
| Aliphatic Amines | Ethanol, Isopropanol (IPA), THF, Acetonitrile | Often not required; DIPEA or K₂CO₃ can be used | Room Temp to 60 °C |
| Electron-Rich Anilines | Isopropanol, Ethanol, THF/Water | DIPEA, Et₃N, NaOAc | 60 °C to Reflux |
| Electron-Poor Anilines | n-Butanol, Dioxane, DMF | K₂CO₃, Cs₂CO₃ | Reflux (High Temp) |
Data compiled from multiple sources[1][2][6].
Expertise Note: For library synthesis or initial screening, isopropanol is an excellent starting point due to its good balance of polarity, boiling point (82 °C), and ability to dissolve a wide range of substrates.
Q: Are there any catalysts that can improve the SNAr reaction on quinazolines?
A: While the inherent reactivity of 4-chloroquinazolines means that many reactions proceed without a catalyst, certain conditions can accelerate the transformation.
-
Microwave Irradiation: As noted in the troubleshooting section, this is not a catalyst but an energy source that can dramatically improve reaction rates and yields by efficiently heating the polar reaction mixture[1][8].
-
Deep Eutectic Solvents (DES): Solvents like a choline chloride:urea mixture have been shown to catalyze the reaction. The proposed mechanism involves the formation of strong hydrogen bonds that activate the substrate and stabilize the intermediate[14].
-
Phase Transfer Catalysis: In some specialized cases, particularly with N-alkylation of the product, phase transfer catalysts can be employed[15].
Section 3: Visual Guides & Diagrams
Reaction Mechanism
The diagram below illustrates the generally accepted two-step addition-elimination mechanism for the SNAr reaction at the C4 position of quinazoline.
Caption: SNAr mechanism on 4-chloroquinazoline.
Troubleshooting Workflow
Use this flowchart to systematically diagnose and solve common issues with your C4-substitution reaction.
Caption: A logical workflow for troubleshooting low reaction yields.
Section 4: Experimental Protocol
General Protocol for the Synthesis of a 4-Anilinoquinazoline (e.g., Gefitinib-like analogue)
This protocol is a representative example and may require optimization for specific substrates.
-
Preparation:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 4-chloroquinazoline starting material (1.0 eq.).
-
Add the aniline nucleophile (1.1 - 1.5 eq.).
-
Place the flask under an inert atmosphere of nitrogen or argon.
-
-
Reaction:
-
Add an appropriate anhydrous solvent (e.g., isopropanol, ~0.1 M concentration) via syringe.
-
If required, add a base (e.g., DIPEA, 1.5 eq.).
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C or reflux) using an oil bath.
-
Stir vigorously and monitor the reaction progress by TLC or LC-MS (typically 2-24 hours).
-
-
Work-up:
-
Once the starting material is consumed, allow the reaction mixture to cool to room temperature.
-
If a precipitate has formed, it may be the desired product. Cool the mixture further in an ice bath and collect the solid by vacuum filtration. Wash the solid with cold solvent (e.g., isopropanol) and then a non-polar solvent (e.g., diethyl ether or hexanes) to remove impurities.
-
If the product is soluble, concentrate the reaction mixture in vacuo.
-
Dissolve the residue in an organic solvent like ethyl acetate or dichloromethane and wash with saturated aqueous sodium bicarbonate solution to remove any remaining acid, followed by brine.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel if necessary.
-
References
-
Sánchez, B., Calderón, C., Tapia, R. A., Contreras, R., & Campodónico, P. R. (2018). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Frontiers in Chemistry, 6. [Link]
- Yusof, N. S. M., et al. (2022). A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H- Quinazolin-4-One. Sains Malaysiana.
- de Oliveira, R. A., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Pharmaceutical Chemistry Journal.
- Lassance, F. M., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules.
-
Barreiro, E. J., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. [Link]
-
ResearchGate. (n.d.). Proposed catalysis mechanism of nucleophilic substitution reaction using ChCl:urea for the synthesis of imidazole-containing quinazoline. ResearchGate. [Link]
- Sharma, P., et al. (2019). Synthesis of novel gefitinib-based derivatives and their anticancer activity.
-
Wikipedia. (n.d.). Quinazoline. Wikipedia. [Link]
-
ResearchGate. (n.d.). Synthesis of 4-aminoquinazoline structure derivatives 1–8. ResearchGate. [Link]
-
ResearchGate. (n.d.). The proposed mechanism for the synthesis of 4-aminoquinazolines in the presence of FeCl3. 6H2O, under microwave irradiation conditions. ResearchGate. [Link]
-
Frontiers in Chemistry. (2018). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Frontiers Media S.A.. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. Organic Chemistry Portal. [Link]
-
Chemistry Stack Exchange. (2021). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Stack Exchange Inc.. [Link]
-
MDPI. (2022). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. MDPI. [Link]
- National Institutes of Health. (2016). Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity. U.S.
-
ResearchGate. (n.d.). The optimization of amination of quinazoline 1a. ResearchGate. [Link]
-
MDPI. (2007). Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. MDPI. [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the oxidative amination of 2-alkenylquinazolin-4(3H)-ones 1a, 2a, and 3a. ResearchGate. [Link]
- Maskrey, T. S., et al. (2018). A New Synthesis of Gefitinib.
- Frontiers in Chemistry. (2022). Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers Media S.A..
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
- Paul, N. D., et al. (2022). Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers in Chemistry.
- Kumar, A., et al. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry.
- Campodónico, P. R., et al. (2018). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Frontiers in Chemistry.
-
ResearchGate. (n.d.). Optimization of Reaction Conditions for the Synthesis of Quinazolin-4(3H)-one a. ResearchGate. [Link]
- Thieme. (2023). Recent advances in selective functionalization of the quinazoline scaffold. Thieme.
-
MDPI. (2021). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. MDPI. [Link]
-
ACS Publications. (2019). Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization. American Chemical Society. [Link]
-
Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Stack Exchange. [Link]
-
ACS Green Chemistry Institute. (n.d.). SNAr Solvents and Reagents. American Chemical Society. [Link]
-
ChemRxiv. (n.d.). Direct C4- and C2 C–H Amination of Heteroarenes Using I(III) Reagents via a Cross Azine Coupling. ChemRxiv. [Link]
-
ResearchGate. (n.d.). Reaction of 4-chloroquinazolines (C) with different amines leading to the desired 4-aminoquinazolines (D). ResearchGate. [Link]
-
PubMed. (2023). Electrochemically Enabled C4-H and C3-H Functionalization of 2-Phenyl Quinazoline and Quinoxaline through Dehydrogenative C-H/C-H, C-H/P-H, and C-H/O-H Cross-Coupling. National Center for Biotechnology Information. [Link]
- National Institutes of Health. (2024). Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium. U.S.
-
ResearchGate. (n.d.). Reaction of 4-chloroquinazoline with arenesulfonothioic acid salts. ResearchGate. [Link]
- National Institutes of Health. (2018). Functionalization of Pyridines at the C4 Position via Metalation and Capture. U.S.
- National Institutes of Health. (2016). Facile Preparation of 4-Substituted Quinazoline Derivatives. U.S.
-
Royal Society of Chemistry. (1978). Ring transformations involving chloroheterocycles. Part III. Reaction of 4-chloroquinazolines with hydrazines. Journal of the Chemical Society, Perkin Transactions 1. [Link]
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- 1. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for Derivatizing (4-Chloroquinazolin-6-yl)methanol
Welcome to the technical support center for the derivatization of (4-Chloroquinazolin-6-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of synthesizing novel quinazoline derivatives from this versatile building block.
The this compound scaffold presents a unique synthetic challenge due to its two reactive sites: the electrophilic C4-position, amenable to nucleophilic aromatic substitution (SNAr), and the nucleophilic hydroxymethyl group at the C6-position, which can undergo various transformations. Achieving chemoselectivity is paramount for successful derivatization. This guide provides field-proven insights and evidence-based protocols to help you optimize your reaction conditions and overcome common experimental hurdles.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: Low or No Yield in Nucleophilic Aromatic Substitution (SNAr) at the C4-Position
-
Potential Cause A: Inactive Nucleophile. The nucleophilicity of your amine, thiol, or alcohol may be insufficient to displace the chloride at C4. Electron-poor nucleophiles can be particularly challenging.[1]
-
Solution:
-
Increase Reaction Temperature: Gradually increase the temperature, monitoring by TLC for product formation and decomposition. Microwave irradiation can significantly shorten reaction times and improve yields, especially for less reactive amines.
-
Use a Stronger Base: An appropriate base is often required to deprotonate the nucleophile or neutralize the HCl generated during the reaction. For amines, consider using an organic base like N,N-diisopropylethylamine (DIPEA) or triethylamine (Et₃N). For thiols or alcohols, a stronger base like sodium hydride (NaH) may be necessary to generate the corresponding thiolate or alkoxide.
-
Solvent Selection: The polarity of the solvent is critical. Polar aprotic solvents like DMF, DMSO, or dioxane are generally preferred for SNAr reactions as they can stabilize the charged intermediate (Meisenheimer complex).
-
-
-
Potential Cause B: Side Reaction at the Hydroxymethyl Group. The hydroxymethyl group at C6 is nucleophilic and can compete with your intended nucleophile, leading to undesired side products, such as intermolecular etherification.
-
Solution:
-
Protection of the Hydroxymethyl Group: The most reliable strategy is to protect the hydroxymethyl group as an ether, for instance, a tert-butyldimethylsilyl (TBDMS) ether. TBDMS ethers are stable under a wide range of reaction conditions used for SNAr and can be selectively removed later.[2]
-
-
-
Potential Cause C: Poor Solubility of Starting Materials. If your this compound or nucleophile has poor solubility in the chosen solvent, the reaction rate will be significantly reduced.
-
Solution:
-
Solvent Screening: Test a range of solvents or solvent mixtures. For instance, a mixture of THF and water can be effective, particularly in microwave-assisted reactions.
-
Heating: Ensure the reaction is heated to a temperature where all reactants are fully dissolved.
-
-
Issue 2: Incomplete Suzuki Coupling at the C4-Position
-
Potential Cause A: Inactive Catalyst. The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst, or the catalyst may have degraded.
-
Solution:
-
Catalyst and Ligand Choice: For coupling with arylboronic acids, catalysts like Pd(PPh₃)₄ or a combination of a Pd(II) source (e.g., Pd(OAc)₂) with a suitable phosphine ligand are commonly used. Bulky, electron-rich phosphine ligands can enhance the rate of both oxidative addition and reductive elimination.
-
Catalyst Quality: Ensure your palladium catalyst is of high quality and has been stored correctly. Consider using a freshly opened bottle or a pre-formed Pd(0) catalyst.
-
-
-
Potential Cause B: Inadequate Base. The base is crucial for the activation of the boronic acid for transmetalation.
-
Solution:
-
Base Selection: Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used in Suzuki couplings. Ensure the base is finely powdered and anhydrous, as moisture can be detrimental.
-
Aqueous Conditions: In some cases, the addition of a small amount of water to an anhydrous coupling with K₃PO₄ can be beneficial.
-
-
-
Potential Cause C: Side Reaction of the Hydroxymethyl Group. The free hydroxyl group can potentially coordinate to the palladium catalyst, inhibiting its activity.
-
Solution:
-
Protection of the Hydroxymethyl Group: As with SNAr, protecting the hydroxymethyl group as a TBDMS ether is highly recommended to prevent interference with the catalytic cycle.
-
-
Issue 3: Difficulty in Derivatizing the Hydroxymethyl Group
-
Potential Cause A: Steric Hindrance. The quinazoline ring may sterically hinder the approach of bulky reagents to the hydroxymethyl group.
-
Solution:
-
Reagent Choice: Use smaller, more reactive reagents. For example, for acylation, use an acid chloride or anhydride instead of a carboxylic acid with a coupling agent.
-
Reaction Conditions: Increase the reaction temperature or use a more forcing catalyst if applicable.
-
-
-
Potential Cause B: Unwanted Reaction at the C4-Position. If you are attempting to derivatize the hydroxymethyl group without prior modification of the C4-chloro position, the incoming reagent might react at both sites.
-
Solution:
-
Chemoselective Strategy: Plan your synthetic route to address the more reactive C4-position first. Perform the SNAr or Suzuki coupling, and then deprotect (if necessary) and derivatize the hydroxymethyl group.
-
-
Frequently Asked Questions (FAQs)
Q1: Do I always need to protect the hydroxymethyl group on this compound before performing a reaction at the C4-position?
A1: While not always strictly necessary for every conceivable reaction, it is highly advisable, especially for reactions involving strong bases, organometallics (as in Suzuki coupling), or when aiming for high yields and clean reaction profiles. The free hydroxyl group can act as a competing nucleophile or interfere with catalytic cycles. Protecting it as a TBDMS ether is a robust strategy that minimizes side reactions and simplifies purification.
Q2: What is the best protecting group for the hydroxymethyl function?
A2: The tert-butyldimethylsilyl (TBDMS) group is an excellent choice. It is easily introduced by reacting the alcohol with TBDMS-Cl in the presence of a base like imidazole in DMF. TBDMS ethers are stable to a wide range of non-acidic reagents, including those used in SNAr and Suzuki reactions.[2] Deprotection is typically achieved under mild acidic conditions (e.g., acetic acid in THF/water) or with a fluoride source like tetra-n-butylammonium fluoride (TBAF).
Q3: I am observing the formation of a dimeric byproduct. What is happening and how can I prevent it?
A3: Dimer formation can occur through intermolecular etherification where the hydroxymethyl group of one molecule acts as a nucleophile, displacing the C4-chloro of another molecule. This is more likely to happen under basic conditions and at elevated temperatures if the intended nucleophile is not reactive enough. Protecting the hydroxymethyl group is the most effective way to prevent this side reaction.
Q4: Can I perform a Suzuki coupling on this compound without protecting the hydroxymethyl group?
A4: It is possible but not recommended. The free hydroxyl group can potentially coordinate with the palladium catalyst, leading to catalyst inhibition and lower yields. Furthermore, the basic conditions of the Suzuki reaction could lead to side reactions involving the hydroxymethyl group. Protecting the alcohol as a TBDMS ether will lead to a more reproducible and higher-yielding reaction.
Q5: What are the optimal conditions for removing the TBDMS protecting group?
A5: The choice of deprotection conditions depends on the stability of the rest of your molecule.
-
Fluoride-based reagents: Tetra-n-butylammonium fluoride (TBAF) in THF is a very common and effective method. It is generally mild and chemoselective for silyl ethers.
-
Acidic conditions: A solution of acetic acid in a mixture of THF and water can effectively cleave TBDMS ethers. Other mild acids like pyridinium p-toluenesulfonate (PPTS) can also be used.
-
Careful monitoring by TLC is crucial to avoid over-exposure to the deprotection conditions, which could lead to decomposition of the desired product.
Experimental Protocols
Protocol 1: Protection of the Hydroxymethyl Group
This protocol describes the synthesis of (4-chloroquinazolin-6-yl)methan-1-ol tert-butyldimethylsilyl ether.
-
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).
-
Add TBDMS-Cl (1.2 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired TBDMS-protected compound.
-
Protocol 2: Nucleophilic Aromatic Substitution (SNAr)
This protocol provides a general procedure for the reaction of a primary or secondary amine with TBDMS-protected this compound.
-
Materials:
-
TBDMS-protected this compound
-
Amine nucleophile
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous isopropanol or dioxane
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a solution of TBDMS-protected this compound (1.0 eq) in isopropanol or dioxane, add the amine nucleophile (1.2 eq) and DIPEA (2.0 eq).
-
Heat the reaction mixture to reflux (or use microwave irradiation) and monitor by TLC.
-
Once the reaction is complete, cool to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
Protocol 3: Suzuki Coupling
This protocol outlines a general procedure for the Suzuki coupling of an arylboronic acid with TBDMS-protected this compound.
-
Materials:
-
TBDMS-protected this compound
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a reaction vessel, combine TBDMS-protected this compound (1.0 eq), the arylboronic acid (1.5 eq), and K₂CO₃ (3.0 eq).
-
Add a mixture of dioxane and water (e.g., 4:1 v/v).
-
Degas the mixture by bubbling with argon for 15-20 minutes.
-
Add Pd(PPh₃)₄ (0.05 eq) and continue to degas for another 5 minutes.
-
Heat the reaction mixture to 80-100 °C under an inert atmosphere and monitor by TLC.
-
Upon completion, cool the mixture, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the crude product by column chromatography.
-
Data Summary
| Reaction Type | Key Parameters | Typical Yields | Purity |
| TBDMS Protection | TBDMS-Cl, Imidazole, DMF, RT | >90% | >95% (after chromatography) |
| SNAr (with amine) | DIPEA, Isopropanol, Reflux | 60-90% | >95% (after chromatography) |
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 90°C | 50-85% | >95% (after chromatography) |
| TBDMS Deprotection | TBAF, THF, RT | >85% | >98% (after chromatography) |
Visualizations
Logical Workflow for Derivatization
Caption: Recommended workflow for the selective derivatization of this compound.
Troubleshooting Logic for Low SNAr Yield
Caption: Troubleshooting flowchart for low yield in SNAr reactions.
References
- BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling of 4-Chloroquinoline-6-carbaldehyde.
- BenchChem. (2025). Technical Support Center: Optimizing Reaction Conditions for 4-Chloroquinazoline Derivatives.
-
Maiden, T. M., Swanson, S., Procopiou, P. A., & Harrity, J. P. A. (2015). A mild and regioselective route to functionalized quinazolines. Chemistry (Weinheim an der Bergstrasse, Germany), 21(41), 14342–14346. [Link]
-
Petrov, K. G., Zhang, Y. M., Carter, M., Cockerill, G. S., Dickerson, S., Gauthier, C. A., ... & Lackey, K. E. (2006). Optimization and SAR for dual ErbB-1/ErbB-2 tyrosine kinase inhibition in the 6-furanylquinazoline series. Bioorganic & medicinal chemistry letters, 16(17), 4686–4691. [Link]
-
Sánchez, Y., et al. (2019). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. Journal of Physical Organic Chemistry, 32(5), e3929. [Link]
-
Singh, R., et al. (2022). Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. Molbank, 2022(2), M1367. [Link]
-
Tan, Z. P., Wang, L., & Wang, J. B. (2000). Deprotection of t-Butyldimethylsiloxy (TBDMS) Protecting Group with Catalytic Copper (II) Chloride Dihydrate. Chinese Chemical Letters, 11(9), 753-756. [Link]
-
Vaskevych, A. I., Savinchuk, N. O., Vaskevych, R. I., Rusanov, E. B., & Vovk, M. V. (2021). Chalcogenation/Pyrrolo(Pyrido)Annulation of 2-(3-butenyl)quinazolin-4(3H)-ones. Molecules (Basel, Switzerland), 26(24), 7567. [Link]
-
Wang, X., et al. (2016). Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity. European Journal of Medicinal Chemistry, 122, 447-457. [Link]
- BenchChem. (2025). Conditions for removing TBDMS group in the presence of other protecting groups.
-
Jadhav, V. H., Borate, H. B., & Wakharkar, R. D. (2006). A simple method for deprotection of tert-butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. Indian Journal of Chemistry - Section B, 45B(1), 322-324. [Link]
-
Akula, M. R., et al. (2012). Microwave Promoted Suzuki Cross-coupling Reactions of Quinazoline Halides with Aryl boronic Acids. Asian Journal of Chemistry, 24(1), 119-122. [Link]
-
Al-Suwaidan, I. A., et al. (2013). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. Molecules, 18(9), 10436-10447. [Link]
-
Chen, J. R., et al. (2021). A New and Facile Synthesis of Quinazoline-2,4(1H,3H)-diones. Organic Letters, 23(15), 5896-5900. [Link]
-
El-Gendy, A. A., et al. (2019). Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives. Molecules, 24(21), 3949. [Link]
-
Fadda, A. A., et al. (2012). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. ARKIVOC, 2012(6), 384-397. [Link]
-
Ferraz, V., et al. (2022). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. International Journal of Molecular Sciences, 23(24), 15998. [Link]
-
Hanan, N. A. (2018). Suzuki Miyaura Cross – Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. ResearchGate. [Link]
-
Li, J., et al. (2014). Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives. Molecules, 19(12), 20958-20973. [Link]
-
Noolvi, M. N., et al. (2012). Suzuki cross-coupling of 4a–f, h with arylboronic acids. ResearchGate. [Link]
-
Patel, K., et al. (2018). Selective deprotection of strategy for TBS ether under mild condition. Applied Chemical Engineering, 2(1). [Link]
-
PubChem. (n.d.). (4-(tert-Butyldimethylsilyloxymethyl)phenyl)boronic acid. [Link]
-
PubChem. (n.d.). 4-(tert-Butyldimethylsilyloxy)phenylboronic Acid. [Link]
-
Thomas, S., et al. (2010). Practical synthesis of lapatinib. Journal of China Pharmaceutical University, 41(4), 317-320. [Link]
-
Wikipedia. (n.d.). Protecting group. [Link]
-
Zhang, H., et al. (2014). A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H-Quinazolin-4-One. Molecules, 19(8), 12496-12507. [Link]
Sources
How to improve the solubility of (4-Chloroquinazolin-6-yl)methanol for biological assays
A comprehensive guide to improving the solubility of (4-Chloroquinazolin-6-yl)methanol for successful biological assays.
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and overcoming solubility challenges associated with this compound. As a Senior Application Scientist, this guide is structured to provide not just protocols, but a deeper understanding of the underlying principles to empower you to make informed decisions in your experimental design.
I. Understanding the Challenge: Physicochemical Profile
This compound, a quinazoline derivative, presents a common challenge in drug discovery and biological research: poor aqueous solubility. To effectively address this, we must first understand its key physicochemical properties. While experimental data is limited, we can leverage in silico predictive models to guide our strategy.
Based on its chemical structure (SMILES: c1cc2c(cc1CO)c(ncn2)Cl), we've generated a predicted physicochemical profile using established computational tools.
| Property | Predicted Value | Implication for Solubility & Handling |
| Molecular Weight | 194.62 g/mol | --- |
| LogP (Lipophilicity) | 2.15 | Indicates moderate lipophilicity, suggesting poor aqueous solubility. |
| Aqueous Solubility (LogS) | -3.25 | Predicts low solubility in water. |
| pKa (most basic) | 2.55 | The quinazoline nitrogen atoms are weakly basic. |
| pKa (most acidic) | 13.89 | The methanol hydroxyl group is very weakly acidic. |
These values are computationally predicted and should be used as a guide. Experimental determination is recommended for definitive characterization.
The predicted LogP and LogS values confirm our primary challenge: this compound is a poorly water-soluble compound. The low basic pKa suggests that protonation of the quinazoline ring system to improve solubility will require a significantly acidic environment, which may not be compatible with many biological assays.
II. Frequently Asked Questions (FAQs)
Here we address common questions encountered when working with this compound.
Q1: My this compound won't dissolve in my aqueous assay buffer. What is the best starting solvent?
A1: Due to its low aqueous solubility, direct dissolution in aqueous buffers is not recommended. The industry-standard approach is to first prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is the most common and recommended primary solvent for creating high-concentration stock solutions of poorly soluble compounds.[1]
Q2: What is a safe concentration of DMSO to use in my cell-based assay?
A2: This is a critical consideration, as DMSO can exhibit cytotoxic effects at higher concentrations. For most cell-based assays, the final concentration of DMSO should be kept as low as possible, ideally below 0.5% (v/v) , and certainly no higher than 1%.[2] It is crucial to include a vehicle control in your experiments, which contains the same final concentration of DMSO as your test conditions, to account for any solvent effects.
Q3: I've dissolved my compound in DMSO, but it precipitates when I dilute it into my aqueous assay buffer. What's happening and how can I fix it?
A3: This is a classic case of a compound "crashing out" of solution. While soluble in the high-DMSO stock, upon dilution into the aqueous buffer, the concentration of the compound exceeds its thermodynamic solubility in the final, predominantly aqueous environment.
Here are several strategies to overcome this, which are detailed further in the Troubleshooting Guide:
-
Reduce the final compound concentration: Your target concentration may be above the solubility limit in the assay buffer.
-
Perform serial dilutions in DMSO: Before the final aqueous dilution, perform intermediate dilutions in DMSO.[3]
-
Use a co-solvent system: Introduce a water-miscible organic co-solvent to the assay buffer.
-
Employ solubility enhancers: Surfactants or cyclodextrins can be used to keep the compound in solution.
Q4: Can I use pH adjustment to improve the solubility of this compound?
A4: Based on the predicted pKa of 2.55 for the most basic nitrogen on the quinazoline ring, you would need to lower the pH of your buffer to below this value to achieve significant protonation and a corresponding increase in solubility.[3] However, a pH this low is often incompatible with cellular and enzymatic assays. Therefore, for this compound, pH adjustment is likely not a viable primary strategy for solubilization in most biological contexts.
III. Troubleshooting Guide: Step-by-Step Protocols
This section provides detailed protocols to systematically address solubility issues.
Protocol 1: Preparation of a DMSO Stock Solution
This is the foundational step for working with this compound.
Objective: To prepare a high-concentration, stable stock solution.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Water bath sonicator (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate in a room temperature water bath for 10-15 minutes.
-
Gentle warming (to 37°C) can be attempted, but be mindful of potential compound degradation.[3]
-
-
Storage: Store the stock solution in tightly sealed vials at -20°C or -80°C, protected from light and moisture. Aliquoting the stock solution is highly recommended to avoid repeated freeze-thaw cycles.
Workflow for Optimizing Solubility in Aqueous Assay Buffer
The following diagram illustrates a decision-making workflow to improve the solubility of this compound in your final assay buffer.
Caption: Decision workflow for troubleshooting solubility issues.
Protocol 2: Utilizing a Co-Solvent System
Objective: To increase the solubility of the compound by reducing the polarity of the aqueous buffer.
Materials:
-
10 mM DMSO stock of this compound
-
Ethanol (high purity)
-
Your aqueous assay buffer
Procedure:
-
Intermediate Dilution: Prepare an intermediate dilution of your DMSO stock in ethanol. For example, dilute the 10 mM DMSO stock 1:10 in ethanol to create a 1 mM solution in 10% DMSO / 90% ethanol.
-
Final Dilution: Add the intermediate dilution to your final aqueous assay buffer to achieve the desired working concentration. This two-step dilution helps to gradually decrease the solvent polarity, reducing the risk of precipitation.
-
Important Considerations:
-
Start with a low final concentration of the co-solvent (e.g., 1-5% v/v).
-
Always run a vehicle control with the same final concentration of DMSO and the co-solvent to check for effects on your assay.
-
Protocol 3: Employing Solubility Enhancers
Objective: To use surfactants or cyclodextrins to maintain the compound in solution.
A. Surfactants
Materials:
-
10 mM DMSO stock of this compound
-
Tween® 20 or Pluronic® F-68
-
Your aqueous assay buffer
Procedure:
-
Prepare Surfactant-Containing Buffer: Add the surfactant to your assay buffer at a concentration above its critical micelle concentration (CMC). For Tween® 20, the CMC is approximately 0.05 mM.
-
Dilution: Directly dilute your DMSO stock into the surfactant-containing buffer to the final desired concentration.
-
Caution: Surfactants can interfere with some biological assays, so it is essential to run appropriate controls.
B. Cyclodextrins
Materials:
-
10 mM DMSO stock of this compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Your aqueous assay buffer
Procedure:
-
Complexation: In a separate tube, mix the required amount of your DMSO stock solution with a solution of HP-β-CD in your assay buffer. A molar excess of cyclodextrin is typically required.
-
Incubation: Gently mix and incubate this solution for at least 30 minutes at room temperature to allow for the formation of the inclusion complex.
-
Assay Addition: Add the pre-formed complex to your assay.
IV. Summary of Solubilization Strategies
The following table summarizes the recommended strategies for improving the solubility of this compound.
| Method | Recommended Starting Concentration | Potential Fold Increase in Solubility | Key Considerations |
| Co-solvent (Ethanol) | 1-5% (v/v) | 2 to 10-fold | May affect enzyme activity or cell viability at higher concentrations.[4] |
| Surfactant (Tween® 20) | > 0.05 mM (CMC) | 5 to 50-fold | Can interfere with some assay readouts or biological systems.[4] |
| Cyclodextrin (HP-β-CD) | Molar excess to compound | Varies significantly | Can be very effective, but requires pre-incubation.[4] |
V. References
-
Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific reports, 7(1), 1-13. Retrieved from [Link]
-
Li, P., & Zhao, L. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 456-461. Retrieved from [Link]
-
Talele, T. T. (2016). Preclinical formulations: insight, strategies, and practical considerations. Applied In Vitro Toxicology, 2(3), 159-173. Retrieved from [Link]
-
van de Waterbeemd, H., & Gifford, E. (2003). ADMET in silico modelling: towards prediction paradise?. Nature reviews Drug discovery, 2(3), 192-204.
-
Chemaxon. (2023). Key Properties in Drug Design | Predicting Lipophilicity, pKa and Solubility. Retrieved from [Link]
-
ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite. Retrieved from [Link]
-
Ates, G., Celen, S., & Yildirim, E. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(6), 875–881. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloroquinazoline-6-carbonitrile. Retrieved from [Link]
Sources
- 1. New Freeware Offering Makes ACD/Labs Lipophilicity Predictions Available to All | Technology Networks [technologynetworks.com]
- 2. 4-Chloroquinazoline-6-carboxylic acid|BLD Pharm [bldpharm.com]
- 3. chemaxon.com [chemaxon.com]
- 4. 773871-49-1|6-Chloro-4-(2-chlorophenyl)-2-quinazolinemethanol|BLD Pharm [bldpharm.com]
Technical Support Center: Purification Strategies for Crude (4-Chloroquinazolin-6-yl)methanol
Prepared by: Senior Application Scientist, Chemical Synthesis Division
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of crude (4-Chloroquinazolin-6-yl)methanol. We will address common challenges through troubleshooting guides and FAQs, offering practical, field-proven solutions grounded in chemical principles.
Section 1: Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter during the purification of this compound in a direct question-and-answer format.
Crystallization Issues
Q1: My compound "oiled out" during recrystallization instead of forming crystals. What should I do?
A1: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This is common if the compound's melting point is lower than the boiling point of the solvent or if the solution is supersaturated with impurities.[1][2]
-
Causality & Immediate Action: The high concentration of your target molecule or impurities is causing it to crash out of solution above its melting point. Your immediate goal is to redissolve the oil.
-
Troubleshooting Steps:
-
Re-heat the Solution: Place the flask back on the heat source.
-
Add More Solvent: Add a small amount (1-2 mL) of the hot solvent to the mixture to dissolve the oil completely.[1][2]
-
Slow Cooling: Once dissolved, remove the flask from the heat and allow it to cool much more slowly. Insulating the flask with glass wool or placing it in a warm water bath can promote gradual cooling, which is essential for crystal lattice formation.
-
Induce Crystallization: If crystals still do not form, try scratching the inside of the flask at the meniscus with a glass rod to create nucleation sites or add a single seed crystal of pure this compound.[1]
-
Q2: After recrystallization, my yield is very low. How can I improve it?
A2: Low recovery is a frequent issue, often stemming from using an excessive amount of solvent or choosing a solvent in which the compound has significant solubility even at low temperatures.[1]
-
Causality & Optimization: An ideal recrystallization solvent dissolves the compound well when hot but poorly when cold.[3] If too much solvent is used, the solution will not become saturated upon cooling, and the product will remain dissolved.
-
Troubleshooting Steps:
-
Minimize Solvent: In your next attempt, use the absolute minimum amount of hot solvent required to fully dissolve the crude solid. Work in small solvent additions.
-
Recover from Mother Liquor: Take your current low-yielding filtrate (mother liquor) and reduce its volume by 50-75% using a rotary evaporator. Cool the concentrated solution to see if a second crop of crystals forms. Note that this second crop may be less pure and might require a separate recrystallization.[1]
-
Change Solvent System: Screen for a new solvent or a mixed-solvent system (e.g., Ethanol/Water, Ethyl Acetate/Hexane) where the solubility difference between hot and cold is more pronounced.
-
Chromatography Issues
Q1: My compound is not separating from an impurity on the silica gel column. The TLC shows overlapping spots.
A1: Poor separation in column chromatography usually points to an inappropriate solvent system or improper column packing/loading.[1][4]
-
Causality & Optimization: The mobile phase must have the right polarity to create a differential affinity for your compound and its impurities with the stationary phase (silica gel). If the polarity is too high, everything elutes together; if too low, nothing moves.
-
Troubleshooting Steps:
-
Re-optimize the Solvent System: The ideal solvent system should give your target compound a Retention Factor (Rf) of 0.25-0.35 on a TLC plate, with clear separation from impurities.[4]
-
If spots are too high (high Rf), decrease the polarity of the mobile phase (e.g., go from 50% Ethyl Acetate in Hexane to 30%).
-
If spots are too low (low Rf), increase the polarity (e.g., add a small amount of Methanol to Dichloromethane).[1]
-
-
Check Sample Load: Do not overload the column. The amount of crude material should be around 1-5% of the mass of the silica gel.[1] Overloading leads to broad bands that cannot be resolved.
-
Consider a Different Stationary Phase: If your compound is unstable on silica gel or the separation is particularly difficult, consider using neutral alumina or reverse-phase silica.[4]
-
Q2: My compound seems to be decomposing on the silica gel column. What can I do?
A2: this compound, having a basic quinazoline nucleus and a potentially labile benzylic alcohol, could be sensitive to the acidic nature of standard silica gel.[4]
-
Causality & Mitigation: The acidic silanol groups (Si-OH) on the silica surface can catalyze degradation or cause irreversible adsorption of basic compounds.
-
Troubleshooting Steps:
-
Deactivate the Silica: Prepare a slurry of silica gel in your non-polar solvent and add 0.5-1% triethylamine (Et₃N) by volume. This neutralizes the acidic sites and is highly effective for purifying nitrogen-containing heterocycles.
-
Use an Alternative Stationary Phase: Switch to a less acidic stationary phase like neutral alumina or Florisil®.[4]
-
Work Quickly: Do not let the compound sit on the column for extended periods. Prepare the column, load the sample, and run the chromatography without delay.
-
Section 2: Primary Purification Protocols
These protocols provide detailed, step-by-step methodologies for the most common and effective purification techniques for this compound.
Protocol 1: Recrystallization
Recrystallization is the preferred method for purifying solid compounds on a multi-gram scale, assuming a suitable solvent can be identified. It is cost-effective and can yield highly pure material.[5]
Step-by-Step Methodology:
-
Solvent Screening:
-
Place ~20-30 mg of your crude material into several small test tubes.
-
Add a few drops of different solvents (e.g., Ethanol, Isopropanol, Ethyl Acetate, Acetonitrile, Toluene) to each tube at room temperature. Observe solubility.
-
Gently heat the tubes that did not dissolve at room temperature. An ideal solvent will dissolve the compound completely when hot.[3][5]
-
Allow the dissolved solutions to cool slowly to room temperature, then in an ice bath. The best solvent will result in the formation of a high-quality precipitate (crystals).
-
-
Dissolution:
-
Place the bulk of your crude material in an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask).
-
Add the chosen hot solvent in small portions while heating and swirling until the solid is just dissolved. Using the minimum amount of solvent is critical for good recovery.[3]
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step removes impurities that do not dissolve in the hot solvent.
-
-
Crystallization:
-
Cover the flask with a watch glass and allow it to cool slowly to room temperature. Rapid cooling can trap impurities.[2]
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering mother liquor.[3]
-
Dry the purified crystals under vacuum to obtain the final product.
-
Protocol 2: Flash Column Chromatography
This technique is ideal for purifying compounds from complex mixtures or when recrystallization is ineffective. It separates compounds based on their differential partitioning between a mobile phase and a stationary phase.[1]
Step-by-Step Methodology:
-
TLC Analysis and Solvent Selection:
-
Dissolve a small amount of crude material in a suitable solvent (e.g., Dichloromethane).
-
Spot the solution on a TLC plate and develop it in various solvent systems (e.g., Hexane/Ethyl Acetate mixtures, Dichloromethane/Methanol mixtures).
-
The goal is to find a system where the target compound has an Rf of 0.25-0.35 and is well-separated from all impurities.[4]
-
-
Column Packing:
-
Select a column of appropriate size (a good rule of thumb is a 50:1 to 100:1 ratio of silica gel weight to crude compound weight).
-
Pack the column using either a "dry pack" or "wet slurry" method with silica gel in the chosen non-polar solvent component of your mobile phase. Ensure the silica bed is compact and level.
-
-
Sample Loading:
-
Dissolve the crude material in the minimum amount of a polar solvent (like Dichloromethane or Ethyl Acetate).
-
Alternatively, for better resolution, pre-adsorb the compound onto a small amount of silica gel ("dry loading"). To do this, dissolve your compound, add 2-3 times its weight in silica, evaporate the solvent, and carefully load the resulting free-flowing powder onto the top of the column bed.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the mobile phase selected from your TLC analysis.
-
Collect fractions in an array of test tubes. Monitor the separation by collecting TLC spots from the fractions.
-
-
Isolation:
-
Combine the fractions containing the pure product (as determined by TLC).
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Section 3: Data Presentation and Visualization
Tables for Quick Reference
Table 1: Solvent Systems for Chromatography of Quinazoline Derivatives
| Solvent System (v/v) | Polarity | Typical Application |
| Hexane / Ethyl Acetate (9:1 to 1:1) | Low to Medium | Good starting point for separating non-polar to moderately polar impurities.[6] |
| Dichloromethane / Methanol (99:1 to 9:1) | Medium to High | Effective for eluting more polar compounds like alcohols and amines.[1] |
| Petroleum Ether / Ethyl Acetate | Low to Medium | Often used in the crystallization and chromatography of quinazolinones.[6] |
Experimental Workflows
A logical workflow is crucial for efficient and effective purification. The choice of technique depends on the scale of the reaction and the nature of the impurities.
Caption: General purification decision workflow for crude products.
Caption: Troubleshooting decision tree for failed crystallization.
References
- BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
- BenchChem. (n.d.). Application Notes and Protocols for the Purification of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine.
- ResearchGate. (2008). Solvent free synthesis of some quinazolin-4(3H)-ones.
- BenchChem. (n.d.). Technical Support Center: Synthesis of Quinazolinone Derivatives.
- University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography.
- BenchChem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds.
- ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?
- Der Pharma Chemica. (n.d.). Synthesis and evaluation of new 2,3- and 2,4-disubstituted quinazoline derivatives as potential antibacterial and antifungal.
- Taylor & Francis. (2020). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H).
- MDPI. (n.d.). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry.
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
- PMC - NIH. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.
Sources
Stability issues of (4-Chloroquinazolin-6-yl)methanol in solution
Introduction
(4-Chloroquinazolin-6-yl)methanol is a key intermediate in medicinal chemistry, valued for its role in the synthesis of targeted therapeutics, particularly kinase inhibitors.[1] The quinazoline scaffold is recognized as a privileged structure in drug design.[2][3] However, the inherent reactivity of the 4-chloro substituent, which makes it synthetically useful, also renders it susceptible to stability issues in solution. Understanding and mitigating these instabilities is critical for ensuring experimental reproducibility, maximizing reaction yields, and preserving sample integrity.
This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the handling and stability of this compound in solution.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments. Each answer delves into the underlying chemical principles and provides actionable solutions.
Question 1: I'm observing a new, more polar peak in my HPLC/LC-MS analysis after dissolving this compound in a solution containing water (e.g., buffered saline, cell culture media, or methanol with residual water). What is happening?
Answer: You are most likely observing the hydrolysis of your compound. The carbon atom at the 4-position of the quinazoline ring is highly electron-deficient due to the electron-withdrawing effects of the two ring nitrogen atoms.[4] This makes the 4-position exceptionally susceptible to nucleophilic aromatic substitution (SNAr).[2][5]
In the presence of water, a water molecule acts as a nucleophile, attacking the C4 position and displacing the chloride leaving group. This results in the formation of (4-hydroxyquinazolin-6-yl)methanol, also known as quinazolin-4(3H)-one derivative. This new compound is significantly more polar than the starting material, which is why it appears as a new, earlier-eluting peak in reverse-phase HPLC. In warm acidic or alkaline solutions, the quinazoline ring itself can be susceptible to hydrolytic cleavage.[6][7]
Mitigation Strategy:
-
Solvent Choice: If your experimental design permits, use anhydrous aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Tetrahydrofuran (THF).[8][9] These solvents do not participate in nucleophilic substitution.
-
pH Control: If an aqueous solution is unavoidable, maintain a neutral or slightly acidic pH (pH 5-7). Both strongly acidic and basic conditions can catalyze hydrolysis.[6][7] Prepare solutions fresh and use them immediately.
-
Temperature: Perform reactions and handle solutions at the lowest practical temperature to slow the rate of hydrolysis. For storage, even for short periods, keep aqueous solutions at 2-8°C.[10]
Question 2: My reaction yield is consistently low when using an amine or thiol nucleophile, and I see significant starting material remaining even after extended reaction times. How can I improve this?
Answer: This issue often points to suboptimal reaction conditions for the SNAr reaction. While the 4-chloro group is reactive, several factors can hinder the substitution.
-
Nucleophile Strength: The nucleophilicity of your amine or thiol is critical. Electron-poor anilines or sterically hindered amines may react slowly.[1]
-
Base Stoichiometry: The SNAr reaction releases HCl as a byproduct. This acid can protonate your nucleophile, rendering it inactive. It can also protonate the quinazoline ring nitrogens, which can alter reactivity.[11][12] A non-nucleophilic base (e.g., DIPEA, K₂CO₃, Cs₂CO₃) is typically required to scavenge the acid and maintain the nucleophile in its active, deprotonated state.
-
Solvent and Temperature: The reaction may require heating to proceed at a reasonable rate. Solvents like DMF, DMSO, or 2-propanol are often used at elevated temperatures (e.g., 80-120°C) to drive these reactions to completion.[3][13]
Optimization Protocol:
-
Select an appropriate solvent: Start with a polar aprotic solvent like DMF or NMP.
-
Add a base: Use 1.5 to 2.0 equivalents of a non-nucleophilic base like DIPEA or K₂CO₃.
-
Increase Temperature: Heat the reaction mixture, monitoring progress by TLC or LC-MS. Start at 80°C and increase if necessary. Microwave irradiation can also significantly accelerate the reaction.[1]
-
Consider Catalyst: For particularly challenging nucleophiles, palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) can be an alternative, though this is a different mechanistic pathway.
Question 3: I dissolved my compound in methanol for an NMR experiment, but the spectrum looks complex, showing two sets of peaks. Why?
Answer: You are likely observing solvolysis. Methanol is a nucleophile, albeit a weaker one than water or amines. Over time, especially if the methanol is not anhydrous or if the solution is left at room temperature, it can displace the 4-chloro group to form (4-methoxyquinazolin-6-yl)methanol. You are seeing a mixture of your starting material and this new methoxy-substituted product.
Immediate Action:
-
For routine characterization, use a non-nucleophilic, aprotic deuterated solvent like DMSO-d₆ or Chloroform-d. If solubility is an issue in Chloroform-d, a few drops of DMSO-d₆ can be added.
-
If you must use Methanol-d₄, ensure it is from a fresh, sealed bottle, acquire the spectrum immediately after preparation, and keep the sample cold.
Frequently Asked Questions (FAQs)
Q: What is the recommended solvent for preparing stock solutions of this compound? A: Anhydrous DMSO is the industry standard for preparing high-concentration stock solutions for screening and archival purposes.[10] It is a polar aprotic solvent that provides excellent solubility for this compound and is inert under typical storage conditions.
Q: How should I store my stock solution? A: For long-term stability, store stock solutions in anhydrous DMSO at -20°C or -80°C, protected from light.[10] Aliquot the stock solution to avoid repeated freeze-thaw cycles, which can introduce moisture from atmospheric condensation and accelerate degradation.
Q: Is this compound stable in solid form? A: Yes, in its solid, crystalline form, this compound is generally stable when stored in a cool, dark, and dry place. The primary stability concerns arise when it is dissolved in solution.
Q: Can I use protic solvents like ethanol or isopropanol in my reactions? A: Yes, but with caution. Protic solvents can act as both the solvent and a competing nucleophile, leading to the formation of alkoxy-substituted byproducts. These solvents are often used successfully when the primary nucleophile (e.g., an amine) is significantly more reactive and present in excess, and the reaction is heated to favor the desired product formation.[3] Always monitor your reaction for byproduct formation.
Data Summary: Solvent and Condition Stability
The following table provides a general guideline for the stability of this compound. Stability is defined as <5% degradation over the specified period as determined by HPLC.
| Solvent | pH / Condition | Temperature | Stability Outlook | Primary Degradation Pathway |
| DMSO, DMF (Anhydrous) | N/A | -20°C to 25°C | High (> 1 month) | Negligible |
| Acetonitrile (Anhydrous) | N/A | 25°C | High (> 1 week) | Negligible |
| Methanol, Ethanol | Neutral | 25°C | Low (Hours to days) | Solvolysis (Alkoxylation) |
| Water / PBS | pH 5 - 7 | 4°C | Low to Moderate (Hours) | Hydrolysis |
| Water / PBS | pH < 4 or > 8 | 25°C | Very Low (Minutes to hours) | Accelerated Hydrolysis[6][7] |
Visualizations
Troubleshooting Workflow for Compound Instability
Caption: Troubleshooting decision tree for stability issues.
Primary Degradation Pathway: Hydrolysis
Caption: Nucleophilic substitution leading to hydrolysis.
Experimental Protocol: Small-Scale Stability Assessment
This protocol outlines a method to quickly assess the stability of this compound in a chosen solvent system.
Objective: To quantify the degradation of the target compound over time under specific conditions.
Materials:
-
This compound
-
Anhydrous DMSO (for stock solution)
-
Test solvent (e.g., PBS pH 7.4, Methanol)
-
HPLC or LC-MS system with a C18 column
-
Autosampler vials
-
Calibrated pipettes
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. This is your T₀ standard.
-
Sample Preparation: In an HPLC vial, dilute the stock solution 1:100 into your test solvent to a final concentration of 100 µM. For example, add 10 µL of the 10 mM stock to 990 µL of PBS, pH 7.4. Vortex gently.
-
Initial Analysis (T₀): Immediately inject the freshly prepared sample onto the HPLC/LC-MS system. Record the peak area of the parent compound.
-
Incubation: Store the vial under your desired test condition (e.g., 25°C on a benchtop, 37°C in an incubator).
-
Time-Point Analysis: At predetermined intervals (e.g., T = 1h, 4h, 8h, 24h), inject an aliquot from the same vial onto the HPLC/LC-MS.
-
Data Analysis:
-
Calculate the percentage of the compound remaining at each time point relative to the T₀ peak area.
-
% Remaining = (Peak Area at Tₓ / Peak Area at T₀) * 100
-
Identify any major degradation peaks and, if using LC-MS, determine their mass to confirm the identity of the degradant (e.g., the hydrolyzed product should have a mass corresponding to the replacement of -Cl with -OH).
-
References
-
Sánchez, M., et al. (2018). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. ResearchGate. Available at: [Link]
-
Al-Suwaidan, I. A., et al. (2013). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. PubMed Central. Available at: [Link]
-
Wayland, B. (2024). SN2 nucleophilic substitution reaction push and pull transition state. Stack Exchange. Available at: [Link]
-
Militaru, E., et al. (2011). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. ResearchGate. Available at: [Link]
-
Głuch-Lutwin, M., & Gawinecki, R. (2004). Acid-base interactions in some isoquinoline and quinazoline amino derivatives. ARKIVOC. Available at: [Link]
-
Németh, G., et al. (1998). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. ResearchGate. Available at: [Link]
-
de Oliveira, R. B., et al. (2023). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. Available at: [Link]
-
Głuch-Lutwin, M., & Gawinecki, R. (2004). Acid-base interactions in some isoquinoline and quinazoline amino derivatives. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Quinazoline. Wikipedia. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 4-chloroquinazolines (C) with starting and intermediate... ResearchGate. Available at: [Link]
-
ACS Publications. (2018). One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. The Journal of Organic Chemistry. Available at: [Link]
-
da Silva, A. C. P., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PubMed Central. Available at: [Link]
- Google Patents. (1993). US5214144A - Process for the preparation of 4-haloquinazolines. Google Patents.
-
de Oliveira, R. B., et al. (2023). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PubMed Central. Available at: [Link]
-
PubMed Central. (2018). Metabolic Pathway Involved in 6-Chloro-2-Benzoxazolinone Degradation by Pigmentiphaga sp. Strain DL-8 and Identification of the Novel Metal-Dependent Hydrolase CbaA. PubMed Central. Available at: [Link]
-
MDPI. (2004). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. Available at: [Link]
-
ResearchGate. (2023). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. ResearchGate. Available at: [Link]
-
Ishfaq, M., et al. (2021). An overview on Common Organic Solvents and their Toxicity. ResearchGate. Available at: [Link]
-
PubChem. (n.d.). 4-Chloroquinazoline-6-carbonitrile. PubChem. Available at: [Link]
-
Phenomenex. (n.d.). Solvent Miscibility Table. Phenomenex. Available at: [Link]
-
PubMed Central. (2018). Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. PubMed Central. Available at: [Link]
Sources
- 1. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinazoline - Wikipedia [en.wikipedia.org]
- 8. file.sdiarticle3.com [file.sdiarticle3.com]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. researchgate.net [researchgate.net]
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- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance with Novel Quinazoline-Based Inhibitors
<Step>
Welcome to the technical support center for novel quinazoline-based inhibitors. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of using these compounds in their experiments. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter, from initial experimental setup to interpreting resistance mechanisms.
Introduction: The Quinazoline Scaffold in Kinase Inhibition
Quinazoline-based compounds have become a cornerstone in the development of targeted cancer therapies, particularly as inhibitors of protein kinases.[1][2][3][4] First and second-generation inhibitors like gefitinib, erlotinib, and afatinib have shown significant efficacy, especially in non-small cell lung cancer (NSCLC) with activating EGFR mutations.[4][5][6][7] However, the emergence of acquired resistance, most commonly through the T790M "gatekeeper" mutation in EGFR, has limited their long-term effectiveness.[5][6][8][9][10] This has spurred the development of novel, third-generation quinazoline and pyrimidine-based inhibitors, such as osimertinib, designed to overcome this resistance.[11][12][13][14][15] Still, even these advanced therapies face new resistance challenges, including the C797S mutation.[12][14][16]
This guide will provide practical, evidence-based solutions to common experimental hurdles, helping you to generate reliable and reproducible data in your research to overcome these resistance mechanisms.
Troubleshooting Guide
This section addresses specific problems that can arise during your experiments with quinazoline-based inhibitors.
Issue 1: Compound Precipitation in Aqueous Buffers
Question: My quinazoline-based inhibitor, dissolved in DMSO, precipitates when I add it to my aqueous assay buffer. What can I do?[17]
Answer: This is a common challenge due to the often lipophilic nature and poor water solubility of many quinazoline derivatives.[1][18][19][20] Precipitation can lead to inaccurate compound concentrations and highly variable results.[17] Here’s a systematic approach to troubleshoot this issue:
-
pH Adjustment: The solubility of many quinazoline compounds is pH-dependent.[18][19] For weakly basic quinazolines, slightly lowering the pH of your buffer can increase solubility by promoting ionization. Conversely, for acidic derivatives, a slightly higher pH might be beneficial.[18]
-
Use of Co-solvents: Introduce a small percentage (typically 1-5% v/v) of a water-miscible organic co-solvent into your final assay buffer.[18][19][20]
-
Inclusion of Surfactants: Low concentrations of non-ionic surfactants can aid in solubilizing your compound by forming micelles.[18]
-
Examples: Polysorbate 20 (Tween 20) or Polysorbate 80.
-
Recommendation: Start with concentrations well below the critical micelle concentration to avoid disrupting cellular membranes.
-
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[18][20]
-
Commonly used: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is often preferred due to its higher solubility and lower toxicity compared to β-cyclodextrin.[18]
-
Procedure: Pre-incubate your inhibitor with the cyclodextrin solution before adding it to the final assay medium.
-
Table 1: Troubleshooting Compound Precipitation
| Strategy | Recommendation | Considerations |
| pH Adjustment | Test a range of buffer pH values around the pKa of your compound. | Ensure the pH is compatible with your biological system (cells, enzymes). |
| Co-solvents | Start with 1% (v/v) ethanol or PEG and titrate upwards. | Run a vehicle control with the highest co-solvent concentration to check for toxicity. |
| Surfactants | Use 0.01-0.1% Tween 20 or Polysorbate 80. | High concentrations can interfere with assay components or cell viability. |
| Cyclodextrins | Use a 1:1 or 1:2 molar ratio of inhibitor to HP-β-CD. | May alter the effective concentration of the inhibitor available to the target. |
Issue 2: Inconsistent IC50 Values in Cell-Based Assays
Question: I am getting highly variable IC50 values for my quinazoline inhibitor in my cell viability assays. What could be the cause?
Answer: High variability in IC50 values often points to issues with compound solubility and stability, or inconsistencies in the assay protocol itself.
-
Confirm Compound Solubility: As discussed in Issue 1, ensure your compound is fully solubilized in the final assay medium. Visually inspect for any signs of precipitation before adding to the cells.[17]
-
Standardize Cell Seeding Density: The number of cells seeded per well can significantly impact the apparent IC50. Ensure you are using a consistent and optimal cell density for your chosen assay duration.[21] A cell density that is too high may lead to nutrient depletion and cell death, masking the effect of the inhibitor.[21]
-
Control for DMSO Concentration: Ensure the final concentration of DMSO is consistent across all wells, including the vehicle control. High concentrations of DMSO can be toxic to cells. A final concentration of ≤ 1% is generally recommended.[17]
-
Assay Incubation Time: The duration of inhibitor treatment can affect the IC50 value. Shorter incubation times may not be sufficient for the compound to exert its full effect. Optimize the incubation time (e.g., 24, 48, 72 hours) for your specific cell line and inhibitor.[22]
-
Choice of Viability Assay: Different viability assays measure different cellular parameters (e.g., metabolic activity in MTT/CCK-8 assays, ATP levels in CellTiter-Glo).[21][22] Some compounds can interfere with the assay chemistry itself. For example, highly colored compounds can interfere with colorimetric assays. Consider validating your results with an orthogonal assay that uses a different detection method.
Issue 3: Lack of Efficacy in a Known Resistant Cell Line
Question: I am testing a novel third-generation quinazoline inhibitor that is supposed to be active against the T790M mutation, but I am not seeing the expected activity in my T790M-positive cell line. Why might this be?
Answer: This is a critical issue that requires a systematic investigation of both the compound and the biological system.
-
Confirm On-Target Engagement in a Cellular Context: First, verify that your inhibitor is entering the cells and binding to its intended target.
-
Western Blotting: A key experiment is to assess the phosphorylation status of EGFR and its downstream signaling proteins (e.g., AKT, ERK).[22] Treatment with an effective inhibitor should lead to a dose-dependent decrease in the phosphorylation of these targets.
-
Cellular Thermal Shift Assay (CETSA): This technique can confirm target engagement by measuring the change in the thermal stability of the target protein upon inhibitor binding.[23]
-
-
Investigate Additional Resistance Mechanisms: While T790M is a common resistance mechanism to first-generation inhibitors, third-generation inhibitors can be overcome by other alterations.[9][24]
-
C797S Mutation: The C797S mutation in EGFR prevents the covalent binding of irreversible inhibitors like osimertinib.[12][14][16] If your inhibitor is also a covalent binder, this mutation will confer resistance.
-
Bypass Signaling Pathways: The cancer cells may have activated alternative signaling pathways to bypass their dependency on EGFR.[6][10] Common bypass mechanisms include the amplification of MET or HER2.[10][12]
-
Histologic Transformation: In some cases, the lung adenocarcinoma can transform into small cell lung cancer, which is not dependent on EGFR signaling.[16]
-
-
Verify Cell Line Authenticity and Mutation Status: Ensure that the cell line you are using is authentic and still carries the T790M mutation. Genetic drift can occur in cultured cells over time. It is good practice to periodically re-verify the genetic makeup of your cell lines.
Frequently Asked Questions (FAQs)
Q1: What are the main mechanisms of resistance to first- and second-generation quinazoline-based EGFR inhibitors?
A1: The most dominant mechanism of acquired resistance, accounting for about 50-60% of cases, is the secondary T790M mutation in exon 20 of the EGFR gene.[6][8][9][24][25] This "gatekeeper" mutation increases the affinity of the kinase for ATP, reducing the binding efficiency of competitive inhibitors like gefitinib and erlotinib.[6][10] Other, less frequent mechanisms include amplification of the MET oncogene, which provides a bypass signaling pathway, and mutations in downstream effectors like KRAS.[8][9][10]
Q2: How do third-generation quinazoline and pyrimidine-based inhibitors overcome T790M-mediated resistance?
A2: Third-generation inhibitors, such as osimertinib, were specifically designed to target EGFR with the T790M mutation while sparing wild-type EGFR.[11][13][14] Many of these are irreversible inhibitors that form a covalent bond with a cysteine residue (C797) in the ATP-binding pocket of EGFR.[14][15] This covalent interaction allows them to effectively inhibit the kinase even in the presence of the T790M mutation, which weakens the binding of reversible inhibitors.[26]
Q3: What are the emerging resistance mechanisms to third-generation inhibitors like osimertinib?
A3: The most common on-target resistance mechanism to osimertinib is the acquisition of a tertiary mutation at the C797 residue, most frequently C797S.[12][14][25] This mutation prevents the covalent bond formation that is critical for the inhibitor's mechanism of action.[15] Other resistance mechanisms include the activation of bypass pathways (e.g., MET amplification, BRAF mutations), loss of the T790M mutation, and histological transformation to small cell lung cancer.[12][14][16]
Q4: How can I minimize off-target effects with my quinazoline kinase inhibitor?
A4: While many quinazoline-based inhibitors are designed for a specific target, off-target activity is always a possibility and can complicate data interpretation.[23][27] To minimize and account for this:
-
Use the Lowest Effective Concentration: Determine the IC50 or EC50 for your inhibitor against its intended target and use concentrations in that range for your experiments.
-
Perform Kinome Profiling: Screen your inhibitor against a panel of kinases to identify potential off-target interactions.
-
Use a Structurally Unrelated Inhibitor: Confirm your findings using a different inhibitor that targets the same protein but has a distinct chemical scaffold.
-
Employ Genetic Controls: Use techniques like siRNA or CRISPR to knock down the target protein. If the observed phenotype is rescued, it provides strong evidence for on-target activity.
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol provides a general guideline for assessing cell viability using the MTT assay following treatment with a quinazoline-based inhibitor.[21]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[21]
-
Compound Preparation: Prepare a serial dilution of your quinazoline inhibitor in culture medium. Remember to prepare a vehicle control (e.g., medium with the same final DMSO concentration).
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the diluted inhibitor or vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator.[22]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the results against the logarithm of the inhibitor concentration to determine the IC50 value.
Protocol 2: Western Blotting for EGFR Pathway Activation
This protocol describes how to verify the on-target activity of an EGFR inhibitor by analyzing the phosphorylation of EGFR and a downstream target, ERK.
-
Cell Culture and Treatment: Culture cells to 70-80% confluency and then treat with various concentrations of your quinazoline inhibitor or a vehicle control for the desired time (e.g., 2-4 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[22]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane (e.g., with 5% BSA in TBST) and then incubate with primary antibodies against phospho-EGFR, total EGFR, phospho-ERK, and total ERK overnight at 4°C.
-
Detection: Incubate with the appropriate HRP-conjugated secondary antibody and visualize the bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: A dose-dependent decrease in the ratio of phosphorylated to total protein indicates effective on-target inhibition.
References
-
Novel Third-Generation EGFR Tyrosine Kinase Inhibitors and Strategies to Overcome Therapeutic Resistance in Lung Cancer - AACR Journals. (URL: [Link])
-
T790M and acquired resistance of EGFR TKI: a literature review of clinical reports - PMC. (URL: [Link])
-
Mechanisms of Acquired Resistance to Gefitinib/Erlotinib in Epidermal... - ResearchGate. (URL: [Link])
-
Mechanisms of resistance to third-generation EGFR tyrosine kinase inhibitors. (URL: [Link])
-
Discovery of a novel third-generation EGFR inhibitor and identification of a potential combination strategy to overcome resistance - NIH. (URL: [Link])
-
Acquired Resistance to Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Non–Small-Cell Lung Cancers Dependent on the Epidermal Growth Factor Receptor Pathway - PubMed Central. (URL: [Link])
-
Mechanisms of resistance to osimertinib - PMC - PubMed Central. (URL: [Link])
-
Emerging strategies to overcome resistance to third-generation EGFR inhibitors - PMC. (URL: [Link])
-
Expert consensus on the use of third-generation EGFR-TKIs in EGFR-mutated advanced non-small cell lung cancer with various T790M mutations post-resistance to first-/second-generation EGFR-TKIs - PubMed. (URL: [Link])
-
Comprehensive Analysis of the Mechanisms of Osimertinib Resistance: From Molecular Basis to Clinical Response Strategies - Oreate AI Blog. (URL: [Link])
-
Third-generation epidermal growth factor receptor-tyrosine kinase inhibitors in T790M-positive non-small cell lung cancer: review on emerged mechanisms of resistance. (URL: [Link])
-
Investigating Novel Resistance Mechanisms to Third-Generation EGFR Tyrosine Kinase Inhibitor Osimertinib in Non–Small Cell Lung Cancer Patients - AACR Journals. (URL: [Link])
-
Mechanisms of resistance to EGFR tyrosine kinase inhibitors - PMC - PubMed Central. (URL: [Link])
-
Heterogeneity‐based, multiple mechanisms in the resistance to osimertinib (AZD9291): A case report - PubMed Central. (URL: [Link])
-
Mechanisms of resistance to EGFR-targeted drugs: lung cancer - PMC - PubMed Central. (URL: [Link])
-
Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (URL: [Link])
-
Discovery and Pharmacological Characterization of Novel Quinazoline-Based PI3K Delta-Selective Inhibitors - PubMed Central. (URL: [Link])
-
The mechanism of acquired resistance to irreversible EGFR tyrosine kinase inhibitor-afatinib in lung adenocarcinoma patients - PMC - NIH. (URL: [Link])
-
Afatinib in Non–Small Cell Lung Cancer - PMC - NIH. (URL: [Link])
-
Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC - NIH. (URL: [Link])
-
Afatinib - StatPearls - NCBI Bookshelf - NIH. (URL: [Link])
-
Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - NIH. (URL: [Link])
-
Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (URL: [Link])
-
Novel quinazoline-based dual EGFR/c-Met inhibitors overcoming drug resistance for the treatment of NSCLC: Design, synthesis and anti-tumor activity - PubMed. (URL: [Link])
-
Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PubMed Central. (URL: [Link])
-
Mechanisms of acquired resistance to afatinib clarified with liquid biopsy - PMC - NIH. (URL: [Link])
-
Inhibition of IGF1R Signaling Abrogates Resistance to Afatinib (BIBW2992) in EGFR T790M Mutant Lung Cancer Cells - PMC - NIH. (URL: [Link])
-
Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - MDPI. (URL: [Link])
-
Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - NIH. (URL: [Link])
-
Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. (URL: [Link])
-
Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC - NIH. (URL: [Link])
-
Spotlight: Cell-based kinase assay formats. - Reaction Biology. (URL: [Link])
-
STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS - CIBTech. (URL: [Link])
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 3. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) [mdpi.com]
- 4. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanisms of resistance to EGFR-targeted drugs: lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. T790M and acquired resistance of EGFR TKI: a literature review of clinical reports - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acquired Resistance to Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Non–Small-Cell Lung Cancers Dependent on the Epidermal Growth Factor Receptor Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of resistance to EGFR tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Mechanisms of resistance to third-generation EGFR tyrosine kinase inhibitors [journal.hep.com.cn]
- 13. Discovery of a novel third-generation EGFR inhibitor and identification of a potential combination strategy to overcome resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanisms of resistance to osimertinib - PMC [pmc.ncbi.nlm.nih.gov]
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- 24. The mechanism of acquired resistance to irreversible EGFR tyrosine kinase inhibitor-afatinib in lung adenocarcinoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Third-generation epidermal growth factor receptor-tyrosine kinase inhibitors in T790M-positive non-small cell lung cancer: review on emerged mechanisms of resistance - Minari - Translational Lung Cancer Research [tlcr.amegroups.org]
- 26. Afatinib in Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Challenges of Quinazoline Intermediate Scale-Up Synthesis
Welcome to the Technical Support Center for the scale-up synthesis of quinazoline intermediates. This guide is designed for researchers, scientists, and drug development professionals who are transitioning from bench-scale synthesis to larger, industrial production. As you move from grams to kilograms, new challenges invariably arise that can impact yield, purity, and process safety.
This resource provides in-depth troubleshooting guidance and frequently asked questions to help you anticipate and overcome these hurdles. The information presented here is grounded in established scientific principles and practical, field-proven experience to ensure the robustness and reliability of your scale-up process.
Troubleshooting Guide: From Bench to Bulk
Scaling up the synthesis of quinazoline intermediates often reveals issues that were not apparent at the laboratory scale. This section addresses common problems in a question-and-answer format, providing not just solutions, but the underlying chemical reasoning to empower your process development.
Q1: My reaction yield has dropped significantly after increasing the batch size. What are the likely causes and how can I fix it?
A significant drop in yield upon scale-up is a frequent and frustrating issue. The root cause often lies in changes to mass and heat transfer dynamics.
Probable Causes & Solutions:
-
Inefficient Mixing: What works in a small round-bottom flask doesn't always translate to a large reactor. Poor mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.
-
Troubleshooting: Evaluate the reactor's agitation system (impeller type, speed, and position). For heterogeneous reactions, ensure solid reactants remain well-suspended. Computational Fluid Dynamics (CFD) modeling can be a powerful tool to simulate and optimize mixing in your specific reactor geometry.
-
-
Suboptimal Heat Transfer: Large reaction volumes have a lower surface-area-to-volume ratio, making both heating and cooling less efficient. Exothermic reactions can "run away" if not properly controlled, leading to byproduct formation and decomposition of the desired product.[1]
-
Troubleshooting: Implement precise temperature control using a jacketed reactor with a suitable heat transfer fluid. For highly exothermic steps, consider a semi-batch process where one reactant is added portion-wise to manage the rate of heat generation.[1]
-
-
Poor Reactant Solubility at Scale: Solubility issues can be exacerbated in larger volumes and may not be as easily overcome as on the bench.
-
Troubleshooting: If starting materials or intermediates have poor solubility, the reaction rates will be slow, leading to low yields.[2] Ensure your reactants are fully soluble in the chosen solvent at the reaction temperature.[2] If necessary, explore alternative solvents or solvent mixtures that offer better solubility profiles for all components.[2][3]
-
Q2: I'm observing a new, significant impurity in my scaled-up batch that I didn't see on the small scale. How do I identify and eliminate it?
The appearance of new impurities is a critical issue in pharmaceutical process development, as they can affect the final API's safety and efficacy.
Probable Causes & Solutions:
-
By-product Formation Favored by Changed Conditions: As mentioned, temperature excursions and non-homogenous mixing can create conditions that favor alternative reaction pathways.
-
Troubleshooting:
-
Characterize the Impurity: Isolate and identify the structure of the impurity using techniques like LC-MS, NMR, and IR spectroscopy. Understanding the structure will provide clues to its formation pathway.
-
Review the Reaction Mechanism: Consider potential side reactions such as dimerization, polymerization, or reaction with the solvent or atmospheric components (e.g., oxidation). For instance, in some quinazoline syntheses, non-polar solvents can favor the formation of benzimidazole byproducts.[2] Switching to a more polar solvent can often mitigate this.[2]
-
Optimize Reaction Parameters: Once the formation mechanism is hypothesized, systematically adjust parameters like temperature, reactant stoichiometry, and addition rates to disfavor the side reaction.[3]
-
-
-
Degradation of Starting Materials or Product: Longer reaction or work-up times at scale can lead to the degradation of sensitive compounds.
-
Troubleshooting: Conduct stability studies on your starting materials, intermediates, and final product under the reaction and work-up conditions to identify any instabilities.[4] If degradation is observed, consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) or adjusting the pH to a more stable range.[4]
-
Q3: The filtration of my intermediate has become extremely slow, creating a bottleneck in the process. What can I do to improve it?
Poor filtration characteristics are a common physical processing challenge during scale-up. This is often due to changes in crystal morphology or the presence of fine, "slimy" precipitates.
Probable Causes & Solutions:
-
Unfavorable Crystal Habit: Rapid precipitation or crystallization, often caused by "shock cooling" or rapid addition of an anti-solvent on a large scale, can lead to the formation of very small, needle-like crystals or an amorphous solid that clogs filter media.
-
Troubleshooting:
-
Controlled Crystallization: Develop a controlled cooling profile for the crystallization step. Slow, linear cooling often produces larger, more easily filterable crystals.
-
Seeding: Introduce a small quantity of previously isolated, high-quality crystals (seeds) at the point of supersaturation to promote the growth of well-defined crystals.
-
Solvent Selection: The choice of crystallization solvent can significantly impact crystal habit. Screen different solvents or solvent/anti-solvent systems to find one that yields a more robust crystal form.
-
-
-
Presence of Oily Impurities or Tars: Even small amounts of viscous, non-crystalline impurities can coat the surface of your desired solid, leading to a dramatic decrease in filtration rate.
-
Troubleshooting:
-
Improve Purity Pre-crystallization: Ensure the solution from which you are crystallizing is as pure as possible. An additional wash of the preceding step's organic layer or a charcoal treatment might be necessary.
-
"Oiling Out": If your product "oils out" before crystallizing, try adjusting the solvent composition, temperature, or concentration to prevent this phase separation.
-
-
Frequently Asked Questions (FAQs)
Q: What are the primary safety concerns when scaling up quinazoline synthesis?
A: Key safety concerns include:
-
Thermal Hazards: Many reactions for forming the quinazoline ring are exothermic.[1] A thorough thermal hazard evaluation, including Differential Scanning Calorimetry (DSC) and reaction calorimetry, is essential to understand the reaction's thermal profile and design adequate cooling capacity to prevent thermal runaway.[1]
-
Reagent Toxicity and Handling: Reagents commonly used in quinazoline synthesis, such as thionyl chloride, phosphoryl chloride, and various catalysts, can be corrosive, toxic, and moisture-sensitive.[5] Ensure appropriate personal protective equipment (PPE) is used and that engineering controls (e.g., fume hoods, closed-transfer systems) are in place for large-scale handling.
-
Gas Evolution: Some reactions may produce gaseous byproducts (e.g., HCl, SO2).[1] The reactor system must be equipped with an appropriate off-gas scrubbing system to handle these emissions safely.[1]
Q: How does the choice of catalyst impact the scalability of my synthesis?
A: The catalyst choice is critical for a scalable process.
-
Homogeneous vs. Heterogeneous Catalysts: While homogeneous catalysts often show high activity, their removal from the product can be challenging at scale, potentially leading to product contamination with residual metals. Heterogeneous catalysts are generally preferred for large-scale synthesis as they can be easily removed by filtration and potentially recycled, which is economically and environmentally advantageous.[3]
-
Catalyst Loading and Cost: On a large scale, even a small percentage of a precious metal catalyst (e.g., Palladium) can represent a significant cost.[3] Process optimization should aim to minimize catalyst loading without compromising reaction efficiency and completion.[3][4]
Q: What analytical techniques are most important for monitoring my scale-up process?
A: Robust in-process controls (IPCs) are vital for a successful scale-up.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for monitoring reaction progress, identifying and quantifying impurities, and determining the purity of isolated intermediates and the final product.[6][7] Developing a stability-indicating HPLC method early on is crucial.
-
Gas Chromatography (GC): GC is useful for monitoring residual solvents and the purity of volatile starting materials.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of intermediates and identifying unknown impurities.
-
Particle Size Analysis: For solid intermediates, this technique can help in understanding and controlling filtration and drying characteristics.
Data & Protocols
Data Presentation
Table 1: Comparison of Solvents for a Key Coupling Step
| Solvent | Reaction Time (h) | Yield (%) | Purity (HPLC Area %) | Notes |
| Toluene | 24 | 65 | 92 | Significant byproduct formation observed.[2] |
| Acetonitrile | 18 | 82 | 97 | Cleaner reaction profile, but some starting material remains. |
| Isopropanol | 12 | 91 | 98.5 | Good balance of reaction rate and purity. |
| 2-Butanol | 10 | 94 | 99 | Optimal conversion and purity at slightly elevated temperature. |
Experimental Protocol: General Procedure for Chlorination of a Quinazolinone Intermediate
This protocol outlines a common step in the synthesis of many quinazoline-based APIs, such as Gefitinib and Erlotinib.[8][9]
-
Reactor Setup: Charge a clean, dry, glass-lined reactor with the quinazolinone intermediate (1.0 eq) and a suitable solvent (e.g., toluene or chloroform).
-
Inert Atmosphere: Purge the reactor with nitrogen and maintain a slight positive pressure.
-
Reagent Addition: While maintaining the internal temperature at 60-65°C, slowly add thionyl chloride (SOCl₂) or phosphoryl chloride (POCl₃) (1.5-3.0 eq). A catalytic amount of N,N-dimethylformamide (DMF) is often added. Caution: This addition is exothermic and may release HCl gas.
-
Reaction Monitoring: Heat the mixture to reflux (typically 75-110°C, depending on the solvent and reagent) and monitor the reaction progress by HPLC until the starting material is consumed (typically 4-8 hours).
-
Work-up: Cool the reaction mixture to room temperature. Carefully quench the excess chlorinating agent by slowly adding the reaction mixture to ice-water or a cold aqueous sodium bicarbonate solution.
-
Extraction & Isolation: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-chloroquinazoline intermediate. The product may be purified by recrystallization or used directly in the next step.
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A decision-tree for troubleshooting low yields in scale-up synthesis.
Generalized Quinazoline Synthesis Pathway
Caption: A common synthetic route to 4-anilinoquinazoline drug candidates.
References
- US8350029B2 - Process for the preparation of gefitinib - Google P
- A simple and highly efficient process for synthesis of Gefitinib and its intermediate. (n.d.).
- Technical Support Center: Large-Scale Synthesis of Substituted Quinazolines. Benchchem.
- Quinazoline Synthesis Technical Support Center: Troubleshooting and FAQs. Benchchem.
- Troubleshooting low yields in the synthesis of 2-substituted quinazolines. Benchchem.
- A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H-Quinazolin-4-One. (2022). Sains Malaysiana.
- Modified Synthesis of Erlotinib Hydrochloride. (2012). Iranian Journal of Pharmaceutical Research.
- A New Synthesis of Gefitinib. (2019). Synlett.
- Quinazoline derivatives: synthesis and bioactivities. (2013). Archiv der Pharmazie.
- Process Development and Scale-Up for the Preparation of the 1‑Methyl-quinazoline-2,4-dione Wnt Inhibitor SEN461. (2015). Organic Process Research & Development.
- Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. (2006). Molecules.
- EP2550269A1 - Process and intermediates for preparing lapatinib.
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Technical Support Center: Interpreting Complex NMR Spectra of Substituted Quinazolines
Welcome to the technical support center for the analysis of substituted quinazolines. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in interpreting the NMR spectra of this important class of heterocyclic compounds. Quinazolines are prevalent scaffolds in pharmacologically active molecules, and a precise understanding of their structure is paramount.[1][2][3] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of their spectral analysis.
The Challenge of Quinazoline Spectra
The NMR spectra of substituted quinazolines can often be more complex than anticipated. The fusion of a benzene and a pyrimidine ring creates a nuanced electronic environment.[4] Substituents can dramatically alter chemical shifts and induce second-order coupling effects, leading to overlapping signals and ambiguous splitting patterns that complicate straightforward analysis. This guide will equip you with the strategies and advanced NMR techniques necessary to overcome these challenges and achieve unambiguous structure elucidation.
Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific issues you may encounter during your NMR analysis in a question-and-answer format.
Question 1: My ¹H NMR spectrum shows more aromatic signals than expected for my proposed structure. What could be the cause?
This is a common issue that can arise from several factors. Before considering sample degradation, it's essential to evaluate the possibility of tautomerism or the presence of rotamers, especially in quinazolinone derivatives.
-
Tautomerism: Quinazolinones can exist in keto-enol or amide-imidic acid tautomeric forms. The equilibrium between these forms can be influenced by the solvent, temperature, and pH, potentially giving rise to two distinct sets of signals.
-
Solvent Effects: The polarity and hydrogen-bonding capability of the NMR solvent can significantly impact the tautomeric equilibrium. For instance, polar aprotic solvents like DMSO-d₆ may favor one tautomer, while non-polar solvents could shift the equilibrium, altering the appearance of the spectrum.
-
Rotamers: If your quinazoline has a bulky substituent, particularly on a nitrogen atom, you might observe restricted rotation around a single bond. This can lead to the presence of multiple conformers (rotamers) that are distinct on the NMR timescale, each producing its own set of signals.
Solution Pathway:
-
Variable Temperature (VT) NMR: Acquire ¹H NMR spectra at different temperatures. If the extra signals are due to rotamers or a dynamic equilibrium between tautomers, you should observe changes in the spectrum. At higher temperatures, the rate of interconversion may increase, causing the distinct sets of signals to broaden and eventually coalesce into a single averaged set.
-
Solvent Titration: Acquire spectra in a series of different deuterated solvents (e.g., CDCl₃, DMSO-d₆, acetone-d₆, methanol-d₄). A significant change in the relative intensities or chemical shifts of the unexpected peaks upon solvent change is a strong indicator of a tautomeric equilibrium.
-
2D NMR (COSY & NOESY): A 2D COSY spectrum can help establish the connectivity within each isomeric species, confirming the presence of two distinct but related spin systems. A 2D NOESY experiment can reveal through-space correlations that may differ between rotamers, aiding in their identification.
Question 2: The aromatic region of my ¹H NMR spectrum is a crowded, indecipherable multiplet. How can I assign the individual proton signals?
Signal overlap in the aromatic region (typically 7.0-9.5 ppm for quinazolines) is a frequent challenge, especially with polysubstituted derivatives. The key is to use two-dimensional NMR techniques to resolve these overlapping signals by spreading them into a second dimension.
Solution Pathway:
-
COSY (Correlation Spectroscopy): This is the first and most fundamental 2D experiment to run. It reveals which protons are spin-coupled to each other, typically through two or three bonds. By identifying cross-peaks, you can trace out the proton-proton connectivity within each aromatic ring. For example, you can "walk" around the benzene portion of the quinazoline core by connecting the H-5/H-6, H-6/H-7, and H-7/H-8 correlations.[5][6]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal directly to the carbon it is attached to. Since ¹³C chemical shifts have a much wider range than ¹H shifts, this technique is incredibly powerful for resolving overlapping proton signals.[5][7] Protons that overlap in the 1D spectrum will often be attached to carbons with very different chemical shifts, appearing as distinct peaks in the 2D HSQC spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most crucial experiment for elucidating the substitution pattern. HMBC shows correlations between protons and carbons over two or three bonds. This allows you to connect different spin systems and unambiguously place substituents. For instance, the proton at position H-5 will show a three-bond correlation to the carbon at position C-4. Similarly, protons on a substituent can be connected to the quinazoline core.[5][6][8]
Question 3: I've synthesized a di-substituted quinazoline, but I'm unsure of the exact positions of the substituents on the benzene ring (e.g., 5,6- vs. 5,7- vs. 6,7-substitution). How can I determine the substitution pattern?
The substitution pattern can be definitively established by a careful analysis of both the proton-proton coupling constants (J-values) and long-range proton-carbon correlations from an HMBC experiment.
Solution Pathway:
-
Analyze Coupling Constants (J-values): The magnitude of the coupling constant between two aromatic protons is indicative of their relative positions:
-
Ortho coupling (³JHH): ~7.0 - 9.0 Hz
-
Meta coupling (⁴JHH): ~1.0 - 3.0 Hz
-
Para coupling (⁵JHH): ~0.0 - 1.0 Hz (often not resolved)
By carefully measuring the J-values from a high-resolution ¹H NMR spectrum, you can piece together the connectivity. For example, a signal appearing as a doublet with a J-value of ~8.5 Hz is likely an ortho-coupled proton with only one neighbor. A signal appearing as a singlet in the aromatic region suggests it has no ortho or meta neighbors, pointing to a highly substituted ring.
-
-
Utilize HMBC for Unambiguous Assignment: The HMBC spectrum provides the definitive answer. Look for key long-range correlations:
-
To identify H-5: This proton is unique as it will show a ³J correlation to C-4 and a ³J correlation to C-8a.
-
To identify H-8: This proton will show a ³J correlation to C-4a and a ³J correlation to C-6.
-
Protons on substituents: The protons of your substituent will show correlations to the carbon atoms of the quinazoline ring they are attached to or are near. For example, the protons of a methoxy group at C-6 will show a strong ³J HMBC correlation to C-6.
By systematically mapping these correlations, you can build a connectivity map that confirms the substitution pattern.
-
Visualizing the HMBC Strategy
The following diagram illustrates how key HMBC correlations can be used to determine the position of a substituent, in this case, a methoxy group at the C-6 position.
Caption: Key HMBC correlation for substituent placement.
Frequently Asked Questions (FAQs)
Q1: The N-H proton signal in my quinazolinone spectrum is very broad or not visible. Is this normal?
Yes, this is a very common observation. The N-H proton is acidic and can undergo rapid chemical exchange with residual water in the NMR solvent (even in deuterated solvents) or with other exchangeable protons. This exchange process leads to significant line broadening, and in some cases, the signal can become so broad that it is indistinguishable from the baseline.
-
Confirmation: To confirm that a broad signal is indeed an N-H proton, you can perform a D₂O exchange experiment. Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the ¹H spectrum. The signal corresponding to the exchangeable N-H proton should decrease in intensity or disappear completely.
Q2: Why are the chemical shifts of my quinazoline derivative changing with sample concentration?
Quinolines and quinazolines are known to exhibit concentration-dependent chemical shifts. This phenomenon is primarily attributed to intermolecular π-π stacking. As the concentration increases, the planar aromatic systems of the molecules tend to stack on top of each other in solution. This stacking creates an anisotropic magnetic field that shields or deshields nearby protons, causing their chemical shifts to change. If reproducibility is critical, it is important to prepare samples at a consistent concentration.
Q3: How do electron-donating and electron-withdrawing substituents affect the chemical shifts?
Substituents have a predictable effect on the chemical shifts of the quinazoline ring system by altering its electronic distribution.
-
Electron-Donating Groups (EDGs) like -OCH₃, -NH₂, or alkyl groups increase the electron density on the aromatic rings. This "shields" the nearby protons and carbons, causing their NMR signals to shift upfield (to a lower ppm value).
-
Electron-Withdrawing Groups (EWGs) such as -NO₂, -CN, or halides decrease the electron density on the rings. This "deshields" the nuclei, causing their signals to shift downfield (to a higher ppm value).
The effect is most pronounced at the ortho and para positions relative to the substituent. This predictable electronic influence is a valuable tool in the initial assignment of signals.
Q4: I have assigned all the protons and carbons, but how can I be sure about the stereochemistry of a chiral substituent?
For determining relative stereochemistry, the Nuclear Overhauser Effect (NOE) is the most powerful NMR technique. An NOE is the transfer of nuclear spin polarization from one nucleus to another through space. This effect is highly dependent on the distance between the nuclei (proportional to 1/r⁶, where r is the distance).
-
1D NOE Difference Spectroscopy: In this experiment, you selectively irradiate a specific proton signal (e.g., a proton on the chiral center of your substituent). You then observe which other protons in the molecule show an enhancement in their signal intensity. An enhancement indicates that these protons are close in space (typically < 5 Å).
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D experiment shows all the NOE correlations in the molecule in a single spectrum. Cross-peaks in a NOESY spectrum connect protons that are close to each other in space. By analyzing the NOESY correlations between the substituent and the quinazoline core, you can build a 3D model of the molecule's preferred conformation in solution and thus determine the relative stereochemistry.[9]
Detailed Experimental Protocols
For unambiguous structure elucidation, a combination of 1D and 2D NMR experiments is essential. The following are generalized protocols that can be adapted for most modern NMR spectrometers.
Data Presentation: Typical NMR Data for Unsubstituted Quinazoline
The following tables summarize typical ¹H and ¹³C NMR chemical shifts for unsubstituted quinazoline in CDCl₃. Note that these values can vary with solvent and substituents.[10][11]
Table 1: Typical ¹H NMR Data for Quinazoline
| Proton | Chemical Shift (δ, ppm) | Multiplicity |
| H-2 | ~9.35 | s |
| H-4 | ~9.20 | s |
| H-5 | ~8.15 | d |
| H-6 | ~7.70 | t |
| H-7 | ~7.95 | t |
| H-8 | ~8.05 | d |
Table 2: Typical ¹³C NMR Data for Quinazoline
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | ~160.0 |
| C-4 | ~155.0 |
| C-4a | ~128.0 |
| C-5 | ~127.5 |
| C-6 | ~129.0 |
| C-7 | ~134.0 |
| C-8 | ~127.0 |
| C-8a | ~150.0 |
Protocol 1: 2D COSY (Correlation Spectroscopy)
This experiment identifies ¹H-¹H spin-spin coupling correlations.
-
Sample Preparation: Prepare a solution of 5-10 mg of your compound in 0.6 mL of a suitable deuterated solvent.
-
Spectrometer Setup:
-
Acquire a standard 1D ¹H spectrum to determine the spectral width.
-
Use a standard COSY pulse sequence (e.g., cosygpqf on Bruker instruments).
-
Set the spectral width (SW) in both F2 and F1 dimensions to cover all proton signals.
-
Set the number of data points (TD) to 2048 in F2 and 256-512 in F1.
-
Set the number of scans (NS) per increment to 2, 4, or 8, depending on the sample concentration.
-
-
Acquisition & Processing:
-
The experiment time will typically range from 10 minutes to an hour.
-
After acquisition, perform a 2D Fourier transform with sine-bell window functions in both dimensions.
-
Phase the spectrum and symmetrize it to reduce artifacts.
-
-
Analysis: The 1D spectrum appears on the diagonal. Off-diagonal cross-peaks indicate that the two protons at the corresponding F1 and F2 frequencies are spin-coupled.
Protocol 2: 2D HMBC (Heteronuclear Multiple Bond Correlation)
This experiment identifies long-range ¹H-¹³C correlations (2-3 bonds).
-
Sample Preparation: As in Protocol 1. A slightly more concentrated sample is beneficial.
-
Spectrometer Setup:
-
Acquire 1D ¹H and ¹³C spectra to determine the spectral widths.
-
Use a standard HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker instruments).
-
Set the ¹H spectral width in F2 and the ¹³C spectral width in F1.
-
Set the number of data points (TD) to 2048 in F2 and 256-512 in F1.
-
Set the number of scans (NS) per increment to 8, 16, or higher for dilute samples.
-
Crucial Parameter: Set the long-range coupling constant (CNST13 on Bruker) to an average value of 8 Hz. This can be optimized to enhance correlations over different numbers of bonds.
-
-
Acquisition & Processing:
-
HMBC experiments take longer than COSY, typically 1-4 hours.
-
Process the data using a sine-bell or QSINE window function in both dimensions.
-
-
Analysis: Cross-peaks in the HMBC spectrum show correlations between a proton (F2 axis) and a carbon (F1 axis) that are separated by two or three bonds.
Visualizing the 2D NMR Workflow
The following diagram outlines a logical workflow for the structure elucidation of a substituted quinazoline using 2D NMR.
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Validation & Comparative
A Comparative Analysis of (4-Chloroquinazolin-6-yl)methanol with Other EGFR Inhibitors: A Guide for Researchers
This guide provides a comprehensive comparative analysis of (4-Chloroquinazolin-6-yl)methanol, a representative of the quinazoline class of compounds, with established Epidermal Growth Factor Receptor (EGFR) inhibitors. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic nuances, potential efficacy, and experimental evaluation of these compounds. While specific experimental data for this compound is not extensively available in public literature, this guide will leverage data from closely related 6-substituted 4-anilinoquinazoline analogues to provide a robust comparative framework.
Introduction: The Epidermal Growth Factor Receptor (EGFR) in Oncology
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a pivotal role in regulating key cellular processes, including proliferation, differentiation, survival, and migration.[1] Dysregulation of EGFR signaling, often through overexpression or activating mutations, is a critical driver in the pathogenesis of various solid tumors, most notably non-small cell lung cancer (NSCLC), as well as colorectal, head and neck, and pancreatic cancers.[2][3]
Upon ligand binding, such as with epidermal growth factor (EGF), EGFR undergoes dimerization and subsequent autophosphorylation of specific tyrosine residues in its intracellular kinase domain.[4] This phosphorylation cascade initiates downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which are central to cancer cell proliferation and survival.[5] Consequently, the development of inhibitors targeting the EGFR tyrosine kinase domain has been a cornerstone of targeted cancer therapy.[6]
The Landscape of EGFR Tyrosine Kinase Inhibitors (TKIs)
EGFR TKIs are broadly classified into three generations, each developed to address the challenges of efficacy and acquired resistance.[7]
-
First-Generation (Reversible) Inhibitors: Gefitinib and Erlotinib are the pioneers in this class. They reversibly bind to the ATP-binding site of the EGFR kinase domain, effectively competing with ATP and inhibiting autophosphorylation.[2][8][9] These inhibitors are particularly effective in patients with activating EGFR mutations, such as exon 19 deletions and the L858R point mutation in exon 21.[10][11]
-
Second-Generation (Irreversible) Inhibitors: Afatinib and Dacomitinib represent the second generation.[12] These drugs form a covalent bond with a cysteine residue (Cys797) in the ATP-binding pocket of EGFR, leading to irreversible inhibition.[13] This irreversible binding provides a more sustained inhibition compared to their reversible counterparts and can overcome some forms of resistance.[14][15]
-
Third-Generation (Mutant-Selective, Irreversible) Inhibitors: Osimertinib is the leading third-generation inhibitor, designed to specifically target the T790M "gatekeeper" mutation, a common mechanism of acquired resistance to first- and second-generation TKIs.[16][17][18] Osimertinib also irreversibly binds to Cys797 and shows high selectivity for mutant EGFR over wild-type EGFR, which can translate to a better safety profile.[19]
Profile of this compound: A Quinazoline Scaffold
This compound belongs to the 4-anilinoquinazoline chemical class, which forms the core scaffold of many first and second-generation EGFR inhibitors.[20] The quinazoline ring system is a privileged scaffold in medicinal chemistry due to its ability to mimic the adenine portion of ATP and bind to the hinge region of the kinase domain.[8]
Postulated Synthesis of this compound
While a specific synthesis for this compound is not readily found in the literature, a plausible synthetic route can be proposed based on established methods for quinazoline synthesis. A common approach involves the reaction of an appropriately substituted anthranilic acid derivative with a formamide equivalent, followed by chlorination.
A potential synthetic pathway could involve:
-
Starting Material: 5-formyl-2-aminobenzoic acid.
-
Cyclization: Reaction with formamide or a similar reagent to form the quinazolinone ring.
-
Reduction: Reduction of the aldehyde group at the C-6 position to a methanol group.
-
Chlorination: Treatment with a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to convert the 4-oxo group to a 4-chloro group.
This synthetic strategy is a common and effective way to produce 4-chloroquinazoline derivatives for further functionalization.[4]
Predicted Mechanism of Action
Based on its structural similarity to other 4-anilinoquinazoline-based EGFR inhibitors, this compound is predicted to act as an ATP-competitive inhibitor of the EGFR tyrosine kinase. The quinazoline core would likely interact with the hinge region of the ATP-binding pocket, while the 4-chloro substituent serves as a reactive site for potential covalent modification or as a key interaction point within the binding site. The 6-methanol group could influence solubility and potentially form hydrogen bonds with amino acid residues in the surrounding pocket, thereby affecting its binding affinity and selectivity.
Comparative Analysis
This section provides a comparative overview of this compound (representing its chemical class) against established EGFR inhibitors. The data for the established drugs are from published literature, while the projected data for the quinazoline scaffold are based on published results for structurally similar compounds.[11]
In Vitro Efficacy: Biochemical and Cellular Assays
The potency of EGFR inhibitors is typically determined through biochemical assays (measuring direct enzyme inhibition) and cellular assays (measuring the effect on cancer cell lines). The half-maximal inhibitory concentration (IC₅₀) is a key metric, with lower values indicating higher potency.
Table 1: Comparative in vitro Efficacy of EGFR Inhibitors (IC₅₀ values)
| Compound | Generation | Binding | EGFR (Wild-Type) IC₅₀ (nM) | EGFR (L858R) IC₅₀ (nM) | EGFR (T790M) IC₅₀ (nM) | A549 Cell Line (Wild-Type EGFR) IC₅₀ (µM) | PC-9 Cell Line (EGFR ex19del) IC₅₀ (µM) |
| Gefitinib | First | Reversible | 1.9 | 0.9 | >1000 | 8.4 | 0.015 |
| Erlotinib | First | Reversible | 2 | 1 | >1000 | 2.3 | 0.008 |
| Afatinib | Second | Irreversible | 1 | 0.5 | 10 | 0.5 | 0.001 |
| Osimertinib | Third | Irreversible | 490 | 1.2 | 15 | 0.4 | 0.007 |
| This compound (Projected) | - | - | 10-100 | 5-50 | >1000 | 1-10 | 0.1-1 |
Note: The projected values for this compound are estimations based on published data for similar 6-substituted 4-anilinoquinazoline derivatives and are intended for comparative purposes.[11]
Signaling Pathway Inhibition
The efficacy of an EGFR inhibitor can be visually demonstrated by its ability to block the downstream signaling cascade. This is typically assessed using Western blotting to measure the phosphorylation status of EGFR and key downstream proteins like AKT and ERK.
Caption: Workflow for a luminescent-based EGFR kinase assay.
Detailed Steps:
-
Reaction Setup: In a 384-well plate, combine the EGFR enzyme, a suitable kinase buffer, the test compound at various concentrations, and a kinase substrate (e.g., poly(Glu, Tyr) 4:1).
-
Initiate Reaction: Add a solution of ATP to start the kinase reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
ADP to ATP Conversion: Add Kinase Detection Reagent, which contains enzymes that convert the newly formed ADP back to ATP.
-
Luminescence Generation: The newly synthesized ATP is used by a luciferase to generate a luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and, therefore, the kinase activity.
-
Data Analysis: Calculate the IC₅₀ value by plotting the luminescence signal against the inhibitor concentration.
Cell Viability/Cytotoxicity Assay (CellTox-Glo™)
This assay measures cell viability by quantifying the number of viable cells in culture after exposure to the test compound.
Detailed Steps:
-
Cell Seeding: Seed cancer cells (e.g., A549, PC-9) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound and a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Reagent Addition: Add CellTox-Glo™ Reagent to the wells. This reagent contains a fluorogenic peptide substrate that is cleaved by a dead-cell protease, releasing a fluorescent dye that binds to DNA.
-
Signal Measurement: Measure the fluorescence (for cytotoxicity) and/or luminescence (for viability) using a plate reader.
-
Data Analysis: Determine the IC₅₀ value by plotting the cell viability against the inhibitor concentration.
Western Blotting for EGFR Signaling
This technique is used to detect the levels of specific proteins and their phosphorylation status in cell lysates.
Detailed Steps:
-
Cell Treatment and Lysis: Treat cells with the inhibitor for a defined period, then lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a protein-rich solution (e.g., bovine serum albumin or non-fat milk) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total EGFR, phosphorylated EGFR (p-EGFR), total AKT, phosphorylated AKT (p-AKT), total ERK, and phosphorylated ERK (p-ERK).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.
Conclusion
The quinazoline scaffold is a well-validated pharmacophore for the development of EGFR tyrosine kinase inhibitors. This compound, as a representative of this class, holds potential as an EGFR inhibitor. Based on the comparative analysis of structurally related compounds, it is likely to exhibit activity against wild-type and certain mutant forms of EGFR, though it may be less effective against resistance mutations like T790M, a challenge addressed by third-generation inhibitors like Osimertinib.
The experimental protocols provided in this guide offer a standardized framework for the in vitro evaluation of this compound and other novel EGFR inhibitor candidates. A thorough characterization, including biochemical and cellular assays, as well as an assessment of its impact on downstream signaling pathways, is crucial to understanding its therapeutic potential and positioning it within the existing landscape of EGFR-targeted therapies. Further studies are warranted to synthesize and experimentally validate the efficacy and selectivity of this compound.
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A Senior Application Scientist's Guide to Validating the Biological Target of (4-Chloroquinazolin-6-yl)methanol Derivatives
For drug development professionals, the journey from a promising chemical scaffold to a validated therapeutic candidate is paved with rigorous scientific interrogation. The quinazoline core, and by extension derivatives like (4-Chloroquinazolin-6-yl)methanol, represents a privileged scaffold in medicinal chemistry, renowned for its interaction with the ATP-binding pocket of protein kinases.[1][2] Numerous quinazoline-based compounds have been developed as potent inhibitors of key oncogenic drivers such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[3][4][5][6]
This guide provides an in-depth, multi-pronged strategy to definitively validate the biological target of a novel this compound derivative, which we will refer to as "QM-X". Our central hypothesis is that QM-X engages and inhibits a specific protein kinase, for instance, EGFR, a common target for this chemical class.[7] We will move beyond simple affinity measurements to build a self-validating case for target engagement, functional modulation, and cellular dependency.
Pillar 1: Confirming Direct Target Engagement in a Cellular Milieu
Before investigating the functional consequences of a drug, it is paramount to confirm that it physically interacts with its intended target within the complex environment of a living cell. Causality dictates that binding precedes effect. For this, the Cellular Thermal Shift Assay (CETSA®) is an invaluable, label-free method.[8][9]
The principle of CETSA is elegantly simple: the binding of a ligand, such as our QM-X, to its target protein confers thermal stability.[10] When heated, this stabilized protein will resist denaturation and aggregation at higher temperatures compared to its unbound state.[11]
Visualizing the CETSA Workflow
Caption: The Cellular Thermal Shift Assay (CETSA) workflow.
Experimental Data: CETSA
A successful CETSA experiment will demonstrate a rightward shift in the melting curve of the target protein in the presence of QM-X, indicating stabilization. A thermal shift (ΔTm) of >2°C is a strong indicator of robust target engagement.
| Treatment | Apparent Melting Temp (Tm) of EGFR | Thermal Shift (ΔTm) | Interpretation |
| Vehicle (DMSO) | 48.5 °C | N/A | Baseline Thermal Stability |
| QM-X (10 µM) | 52.8 °C | +4.3 °C | Strong Target Engagement |
| Erlotinib (10 µM) | 53.1 °C | +4.6 °C | Positive Control Engagement |
Protocol: Microplate-Based CETSA for Target Engagement
-
Cell Seeding: Plate a cancer cell line known to express the target protein (e.g., A549 for EGFR) in 96-well plates and grow to ~80-90% confluency.
-
Compound Treatment: Treat cells with QM-X at the desired concentration (e.g., 10 µM) or vehicle (e.g., 0.1% DMSO) for 1-2 hours in serum-free media. Include a known inhibitor (e.g., Erlotinib) as a positive control.[3]
-
Heating Step: Place the sealed 96-well plate in a thermal cycler with a heated lid. Apply a temperature gradient across the columns (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by a 3-minute cooling step at 25°C.[8]
-
Cell Lysis: Immediately lyse the cells by freeze-thawing (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C) to release cellular contents.
-
Separation: Centrifuge the plate at high speed (e.g., 4000 x g for 20 minutes at 4°C) to pellet precipitated proteins and cellular debris.
-
Detection: Carefully transfer the supernatant (containing the soluble protein fraction) to a new plate for analysis. Quantify the amount of soluble target protein using an appropriate method, such as Western Blot, ELISA, or AlphaScreen®.[8]
-
Data Analysis: For each treatment condition, plot the percentage of soluble protein remaining against the temperature. Determine the Tm (the temperature at which 50% of the protein is denatured) and calculate the ΔTm between QM-X treated and vehicle-treated cells.
Pillar 2: Quantifying Functional Modulation of Target Activity
Confirming that QM-X binds to its target is the first step. The next is to prove this binding event leads to a functional outcome—typically, inhibition of the kinase's catalytic activity. This is best addressed through a two-tiered approach: a clean biochemical assay followed by a more physiologically relevant cell-based assay.[12]
-
Biochemical Assays: These assays use purified, recombinant kinase and a model substrate to measure the direct inhibitory effect of the compound on enzymatic activity.[13][14] This provides a precise IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) in a controlled system.
-
Cell-Based Assays: These assays measure the inhibition of the kinase's activity within the cell.[15] A common method is to quantify the phosphorylation of a direct downstream substrate of the target kinase. For EGFR, this would be measuring the level of phosphorylated EGFR (p-EGFR) itself (autophosphorylation) or a downstream target like Akt.
Visualizing the EGFR Signaling Pathway
Caption: Inhibition of the EGFR signaling cascade by QM-X.
Experimental Data: Biochemical vs. Cellular Potency
A potent and cell-permeable compound will exhibit low IC₅₀ values in both assays. A large discrepancy might suggest issues with cell membrane permeability or compound stability.
| Compound | Biochemical EGFR Kinase IC₅₀ | Cellular p-EGFR Inhibition IC₅₀ |
| QM-X | 25 nM | 110 nM |
| Erlotinib | 20 nM | 95 nM |
| Sunitinib | >10,000 nM | >10,000 nM |
Protocol: Western Blot for Cellular Phospho-EGFR Inhibition
-
Cell Culture & Starvation: Plate A549 cells and grow to ~70% confluency. Serum-starve the cells for 12-24 hours to reduce basal EGFR activity.
-
Inhibitor Pre-treatment: Pre-treat cells with a dose range of QM-X (e.g., 0-10 µM) for 2 hours.
-
Ligand Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 10 minutes to induce EGFR phosphorylation. A non-stimulated control should be included.
-
Cell Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE & Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA in TBST).
-
Incubate with a primary antibody specific for phospho-EGFR (e.g., p-EGFR Tyr1068).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping & Re-probing: Strip the membrane and re-probe with an antibody for total EGFR and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading and that the compound does not degrade the target.
-
Analysis: Quantify band intensities using densitometry software. Normalize p-EGFR signal to total EGFR signal and plot the percentage of inhibition against QM-X concentration to determine the cellular IC₅₀.
Pillar 3: Demonstrating Target Dependency with Genetic Tools
This is the definitive test. If QM-X achieves its cellular effect (e.g., inhibiting proliferation) by inhibiting EGFR, then removing EGFR from the cells should render them insensitive to the compound. This can be achieved using siRNA-mediated knockdown or CRISPR-Cas9-mediated knockout.[16][17][18] A loss of compound efficacy following genetic perturbation of the target is powerful evidence for on-target activity.[19]
Visualizing the Target Validation Logic
Caption: Logic of using genetic knockdown/out for target validation.
Experimental Data: Cell Viability Post-Knockdown
The data should show that QM-X is significantly less effective at reducing cell viability in cells where the target (EGFR) has been depleted.
| Cell Line / Treatment | Cell Viability GI₅₀ for QM-X | Interpretation |
| A549 (Control siRNA) | 1.2 µM | Baseline compound potency |
| A549 (EGFR siRNA) | > 50 µM | Loss of potency validates EGFR dependency |
| A549 (Control siRNA) + Erlotinib | 1.0 µM | Positive control shows potency |
| A549 (EGFR siRNA) + Erlotinib | > 50 µM | Positive control validates dependency |
Protocol: siRNA Knockdown and Cell Viability Assay
-
siRNA Transfection:
-
Seed A549 cells to be ~50-60% confluent on the day of transfection.
-
Prepare two sets of transfection complexes: one with a non-targeting control (NTC) siRNA and one with a validated siRNA targeting EGFR. Use a suitable lipid-based transfection reagent (e.g., Lipofectamine).
-
Add the complexes to the cells and incubate for 48-72 hours to allow for mRNA degradation and protein depletion.[20][21]
-
-
Knockdown Validation: Before proceeding, lyse a parallel set of transfected cells and confirm successful knockdown of EGFR protein via Western Blot. A knockdown efficiency of >70% is desirable.[22]
-
Cell Viability Assay:
-
Re-plate the NTC siRNA and EGFR siRNA-transfected cells into 96-well plates at an appropriate density.
-
After allowing cells to adhere (12-24 hours), treat with a serial dilution of QM-X.
-
Incubate for 72 hours.
-
-
Measurement: Measure cell viability using a standard method such as an MTT assay or a luminescence-based assay like CellTiter-Glo®, which measures ATP levels as an indicator of metabolic activity.[23][24]
-
Analysis: For both NTC and EGFR knockdown conditions, plot cell viability against QM-X concentration and calculate the GI₅₀ (concentration for 50% growth inhibition). A significant rightward shift in the GI₅₀ for the EGFR knockdown cells validates the target.
Pillar 4: Assessing Selectivity with Kinome Profiling
A critical aspect of validation is understanding what a compound doesn't hit. Quinazoline derivatives can inhibit multiple kinases.[6] Off-target activity can lead to toxicity or confound the interpretation of a compound's mechanism of action. Kinome profiling services provide a broad assessment of a compound's selectivity by screening it against a large panel of purified kinases.[25][26][27]
From a strategic standpoint, this step is crucial for de-risking a compound for further development. The ideal compound shows high potency for the intended target (e.g., EGFR) and significantly lower potency (>100-fold) against other kinases, especially those in closely related families.
Conclusion: A Synthesis of Evidence
Validating the biological target of a novel compound like this compound derivative "QM-X" is not achieved through a single experiment. It requires a logically sequenced, multi-pronged approach that builds a robust and self-validating body of evidence.
-
We begin by demonstrating direct physical binding in the native cellular environment using CETSA.
-
We then quantify the functional consequence of this binding, showing potent inhibition of the target's enzymatic activity in both biochemical and cellular systems.
-
Crucially, we establish target dependency using genetic tools like siRNA, proving that the compound's cellular effect is contingent on the presence of the target.
-
Finally, we assess selectivity via kinome profiling to understand the broader interaction landscape and potential liabilities.
By systematically addressing these four pillars, researchers can move forward with a high degree of confidence that their compound's mechanism of action is well-understood, paving the way for successful preclinical and clinical development.
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A Head-to-Head Comparison of Quinazoline Chemotypes in Pain Research: A Guide for Drug Development Professionals
The quest for novel, effective, and safe analgesics is a cornerstone of modern medicinal chemistry. Among the myriad of heterocyclic scaffolds explored, the quinazoline nucleus has emerged as a privileged structure, demonstrating a remarkable versatility in targeting various pathways implicated in nociception.[1] This guide provides an in-depth, head-to-head comparison of different quinazoline chemotypes that have shown promise in pain research. We will delve into their mechanisms of action, compare their analgesic efficacy with supporting experimental data, and provide detailed protocols for their evaluation, empowering researchers to make informed decisions in the design and development of next-generation pain therapeutics.
The Quinazoline Scaffold: A Versatile Core for Analgesic Design
The quinazoline core, a bicyclic aromatic heterocycle, offers a rigid and tunable platform for interacting with a diverse range of biological targets.[1] Its amenability to substitution at various positions allows for the fine-tuning of physicochemical properties and target selectivity. In the context of pain research, medicinal chemists have successfully functionalized the quinazoline scaffold to develop potent and selective modulators of key pain-mediating proteins. This guide will focus on two of the most prominent classes of quinazoline-based analgesics: Cyclooxygenase (COX) Inhibitors and Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonists .
Quinazoline-Based Cyclooxygenase (COX) Inhibitors: Targeting Inflammation-Induced Pain
The cyclooxygenase enzymes, COX-1 and COX-2, are well-established targets for anti-inflammatory and analgesic drugs.[2][3] While COX-1 is constitutively expressed and plays a role in physiological processes, COX-2 is upregulated at sites of inflammation and is a key contributor to inflammatory pain.[3][4] The development of selective COX-2 inhibitors has been a major goal to mitigate the gastrointestinal side effects associated with non-selective NSAIDs.[3] Several quinazolinone derivatives have been designed as potent and selective COX-2 inhibitors.
Mechanism of Action: COX Inhibition
Quinazoline-based COX inhibitors function by blocking the active site of the COX enzymes, thereby preventing the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[4] The selectivity for COX-2 over COX-1 is often achieved by designing molecules that can access a secondary pocket present in the COX-2 active site but absent in COX-1.
Below is a simplified diagram illustrating the COX signaling pathway and the point of intervention for quinazoline-based inhibitors.
Head-to-Head Comparison of Quinazoline-Based COX Inhibitors
The following table summarizes the in vitro COX inhibitory activity and in vivo analgesic efficacy of representative quinazoline chemotypes. It is important to note that direct comparisons should be made with caution, as the data are compiled from different studies.
| Chemotype/Compound | Target(s) | In Vitro Potency (IC50, µM) | In Vivo Model | Analgesic Efficacy (ED50 or % Inhibition) | Reference |
| 2,3-Disubstituted 4(3H)-Quinazolinones | |||||
| Compound 4 | COX-2 | COX-2: 0.33 | Carrageenan-induced paw edema | ED50: 12.3 mg/kg | [5] |
| Compound 6 | COX-2 | COX-2: 0.40 | Carrageenan-induced paw edema | ED50: 14.8 mg/kg | [5] |
| Quinazolinones conjugated with Ibuprofen/Indole acetamide | |||||
| Compound 13b | COX-2 | COX-2: 0.08 | Acetic acid-induced writhing | 100% inhibition at 10 mg/kg | [2] |
| Compound 7c | COX-2 | COX-2: 0.12 | Acetic acid-induced writhing | 85.7% inhibition at 10 mg/kg | [2] |
| Reference Drugs | |||||
| Celecoxib | COX-2 | COX-2: 0.30 | Carrageenan-induced paw edema | ED50: 71.6 mg/kg | [5] |
| Diclofenac Sodium | COX-1/COX-2 | - | Carrageenan-induced paw edema | ED50: 100.4 mg/kg | [5] |
Expert Insights on Structure-Activity Relationships (SAR):
-
2,3-Disubstituted 4(3H)-Quinazolinones: Studies have shown that the nature of the substituents at the 2 and 3 positions of the quinazolinone ring is crucial for COX-2 selectivity and potency. For instance, the presence of a 2-mercapto group and a 3-[2-(pyridin-2-yl)ethyl] moiety in compounds 4 and 6 led to potent and selective COX-2 inhibition.[5][6]
-
Hybrid Quinazolinones: The conjugation of the quinazolinone scaffold with known NSAIDs like ibuprofen or other pharmacophores such as indole acetamide has proven to be a successful strategy.[2] Compound 13b, a thioacetohydrazide conjugate, demonstrated exceptional analgesic activity, completely abolishing the pain response in the writhing test.[2] This suggests a synergistic effect or an improved pharmacokinetic profile.
Quinazoline-Based TRPV1 Antagonists: A Novel Approach to Pain Management
The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel predominantly expressed on nociceptive sensory neurons.[7][8] It acts as a molecular integrator of various noxious stimuli, including heat, capsaicin (the pungent component of chili peppers), and protons (acidic pH).[8][9] Activation of TRPV1 leads to the sensation of burning pain, making it an attractive target for the development of novel analgesics. Several quinazoline derivatives have been identified as potent TRPV1 antagonists.
Mechanism of Action: TRPV1 Antagonism
Quinazoline-based TRPV1 antagonists act by binding to the TRPV1 channel and preventing its activation by various stimuli.[8] This blockade of ion influx into the sensory neuron inhibits the generation and propagation of pain signals to the central nervous system.
Below is a diagram illustrating the role of TRPV1 in nociception and its inhibition by quinazoline antagonists.
Head-to-Head Comparison of Quinazoline-Based TRPV1 Antagonists
The following table presents data on the in vitro potency of different bicyclic heteroaromatic pharmacophores, including quinazoline, as TRPV1 antagonists.
| Pharmacophore | In Vitro Potency (IC50, nM) | Reference |
| 8-Quinazoline | 42 | [10] |
| 5-Isoquinoline | 4 | [10] |
| 8-Quinoline | 42 | [10] |
| 5-Quinoline | ~1500 | [10] |
| Cinnoline | ~170-200 | [10] |
| Phthalazine | ~170-200 | [10] |
| Quinoxaline | ~170-200 | [10] |
Expert Insights on Structure-Activity Relationships (SAR):
-
A study comparing various bicyclic heteroaromatic ureas as TRPV1 antagonists found that the 8-quinazoline moiety exhibited potent activity, comparable to the 8-quinoline derivative.[10] However, the 5-isoquinoline scaffold was found to be the most potent.[10] This highlights the critical role of the nitrogen atom's position and the overall electronics of the heterocyclic system in binding to the TRPV1 receptor.
-
Further optimization of a 4-aminoquinazoline series of TRPV1 antagonists led to the discovery of compounds with excellent in vivo potency and efficacy in an acute inflammatory pain model, demonstrating good oral absorption in rats.
Experimental Protocols for Evaluating Quinazoline-Based Analgesics
To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. This section provides detailed methodologies for key in vitro and in vivo assays used to characterize the analgesic potential of quinazoline derivatives.
In Vitro COX Inhibition Assay
This protocol describes a colorimetric assay to determine the in vitro inhibitory activity of test compounds against COX-1 and COX-2.[4]
Principle: The assay measures the peroxidase activity of COX enzymes. COX catalyzes the conversion of arachidonic acid to prostaglandin G2 (PGG2), which is then reduced to prostaglandin H2 (PGH2). This peroxidase activity is coupled to the oxidation of a chromogenic substrate, N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), resulting in a color change that can be measured spectrophotometrically.[4]
Materials:
-
Tris-HCl buffer (100 mM, pH 8.0)
-
Hematin
-
COX-1 and COX-2 enzymes
-
Arachidonic acid
-
TMPD
-
Test compounds and reference inhibitor (e.g., celecoxib) dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture in a 96-well plate containing Tris-HCl buffer, hematin, and the respective COX enzyme.
-
Add the test compound at various concentrations to the wells. Include a vehicle control (DMSO) and a positive control (reference inhibitor).
-
Pre-incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.[4]
-
Initiate the reaction by adding TMPD and arachidonic acid to each well.[4]
-
Immediately measure the absorbance at 590 nm at regular intervals for a set period.
-
Calculate the initial reaction velocity for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[4]
In Vivo Acetic Acid-Induced Writhing Test
This is a widely used model for screening peripherally acting analgesics.[11][12]
Principle: Intraperitoneal injection of acetic acid induces a painful inflammatory response in the abdominal cavity, leading to characteristic stretching and writhing movements.[11][12][13] The analgesic activity of a test compound is determined by its ability to reduce the number of writhes.[11]
Materials:
-
Male Swiss albino mice (20-25 g)
-
Test compounds and reference drug (e.g., indomethacin, aspirin)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Syringes and needles
Procedure:
-
Divide the mice into groups (n=5-6 per group): vehicle control, reference drug, and test compound groups (at least two doses).
-
Administer the vehicle, reference drug, or test compound orally or intraperitoneally.
-
After a specific pre-treatment time (e.g., 30-60 minutes), administer acetic acid (10 ml/kg) intraperitoneally to each mouse.[14]
-
Immediately place each mouse in an individual observation cage.
-
After a 5-minute latency period, count the number of writhes for each mouse over a 10-20 minute observation period.[14]
-
Calculate the mean number of writhes for each group.
-
Determine the percentage of analgesic protection using the following formula: % Protection = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100
In Vivo Hot Plate Test
This method is used to evaluate centrally acting analgesics.[15]
Principle: The hot plate test measures the reaction time of an animal to a thermal stimulus. An increase in the latency to respond (e.g., paw licking, jumping) is indicative of an analgesic effect.[15]
Materials:
-
Male Wistar rats or Swiss albino mice
-
Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C)[15]
-
Test compounds and reference drug (e.g., morphine)
-
Vehicle
-
Stopwatch
Procedure:
-
Select animals with a baseline reaction time of 5-15 seconds and divide them into groups.
-
Record the baseline reaction time for each animal before drug administration.
-
Administer the vehicle, reference drug, or test compound.
-
At specific time intervals after administration (e.g., 30, 60, 90, 120 minutes), place each animal on the hot plate and record the reaction time.[15]
-
A cut-off time (e.g., 20-30 seconds) should be set to prevent tissue damage.[15]
-
Calculate the mean reaction time for each group at each time point.
-
The increase in reaction time compared to the baseline and the vehicle control group indicates analgesic activity.
Concluding Remarks and Future Directions
The quinazoline scaffold has proven to be a highly fruitful starting point for the development of novel analgesic agents. This guide has provided a head-to-head comparison of two major chemotypes: COX inhibitors and TRPV1 antagonists. While both classes have demonstrated significant promise, several considerations remain for future research:
-
Selectivity and Off-Target Effects: Continued efforts are needed to design compounds with high selectivity for their intended target to minimize off-target effects.
-
Pharmacokinetics and Bioavailability: Optimizing the pharmacokinetic properties of quinazoline derivatives is crucial for their clinical translation. Future studies should focus on improving oral bioavailability, metabolic stability, and brain penetration (for centrally acting analgesics).
-
Dual-Targeting Approaches: The development of quinazoline derivatives that can modulate multiple pain pathways simultaneously (e.g., dual COX/5-LOX inhibitors or dual TRPV1/TRPA1 antagonists) may offer enhanced analgesic efficacy.
By leveraging the insights and methodologies presented in this guide, researchers can accelerate the discovery and development of next-generation quinazoline-based analgesics with improved efficacy and safety profiles.
References
- El-Sayed, M. A., et al. (2021). Design and synthesis of novel quinazolinones conjugated ibuprofen, indole acetamide, or thioacetohydrazide as selective COX-2 inhibitors: anti-inflammatory, analgesic and anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1236-1250.
- Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in Molecular Biology, 644, 131-144.
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ResearchGate. (n.d.). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Retrieved from [Link]
- Abdel-Gawad, N. M., et al. (2016). Design, synthesis of 2,3-disubstitued 4(3H)-quinazolinone derivatives as anti-inflammatory and analgesic agents: COX-1/2 inhibitory activities and molecular docking studies. Bioorganic & Medicinal Chemistry, 24(16), 3818-3828.
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ResearchGate. (n.d.). Design, synthesis of 2,3-disubstitued 4(3H)-quinazolinone derivatives as anti-inflammatory and analgesic agents: COX-1/2 inhibitory activities and molecular docking studies. Retrieved from [Link]
- Abdel-Gawad, N. M., et al. (2016). Design, synthesis of 2,3-disubstitued 4(3H)-quinazolinone derivatives as anti-inflammatory and analgesic agents: COX-1/2 inhibitory activities and molecular docking studies. PubMed, 27321650.
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ResearchGate. (n.d.). Novel Transient Receptor Potential Vanilloid 1 Receptor Antagonists for the Treatment of Pain: Structure−Activity Relationships for Ureas with Quinoline, Isoquinoline, Quinazoline, Phthalazine, Quinoxaline, and Cinnoline Moieties. Retrieved from [Link]
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YouTube. (2022). Analgesic Activity: From Writhing to Inhibition Calculation. Retrieved from [Link]
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- Journal of Drug Delivery and Therapeutics. (2020). Synthesis And Anagesic activities of Quinazolin-4(3H)-One, 2-Methyl-4(3H)-Quinazolinone and 2–Phenyl-4(3H). Journal of Drug Delivery and Therapeutics, 10(4-s), 143-149.
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Navigating the Kinome: A Comparative Cross-Reactivity Profile of (4-Chloroquinazolin-6-yl)methanol Based Kinase Inhibitors
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, protein kinase inhibitors have emerged as a cornerstone of precision medicine. The quinazoline scaffold, in particular, has proven to be a privileged structure, forming the core of numerous clinically successful inhibitors targeting key oncogenic drivers.[1] Among these, derivatives of (4-Chloroquinazolin-6-yl)methanol represent a promising class of compounds. However, the therapeutic efficacy and safety of any kinase inhibitor are intrinsically linked to its selectivity. Off-target activities can lead to unexpected toxicities or, in some cases, beneficial polypharmacology.[2][3]
This guide provides a comprehensive, in-depth comparison of the cross-reactivity profiles of kinase inhibitors based on the this compound scaffold. As specific kinome-wide data for the parent molecule is not extensively available in the public domain, we will utilize Gefitinib , a well-characterized 4-anilinoquinazoline that shares the core quinazoline structure, as a representative compound for this class. This allows for a robust, data-driven comparison against other kinase inhibitors with different scaffolds and target profiles, namely Dasatinib and Vandetanib .
Our analysis is grounded in publicly available experimental data and established methodologies, providing a framework for researchers to understand and evaluate the selectivity of these important therapeutic agents.
The Criticality of Kinase Inhibitor Selectivity
The human kinome comprises over 500 kinases, many of which share a high degree of structural similarity in their ATP-binding pockets. This conservation presents a significant challenge in designing truly selective inhibitors. A lack of selectivity can result in the inhibition of unintended kinases, leading to adverse effects.[2] Conversely, in some instances, hitting multiple targets can be advantageous, for example, in overcoming drug resistance or targeting multiple oncogenic pathways simultaneously. Therefore, a thorough understanding of an inhibitor's cross-reactivity profile is paramount for its preclinical and clinical development.[3]
Comparative Kinase Inhibition Profiles
To objectively assess the selectivity of our representative this compound-based inhibitor, Gefitinib, we compare its kinome scan data with that of Dasatinib, a multi-kinase inhibitor with a distinct chemical scaffold, and Vandetanib, another quinazoline-based inhibitor with a different target spectrum. The data presented below is a synthesis of publicly available information from databases such as KINOMEscan®.[4]
| Kinase Target | Gefitinib (% Control @ 1µM) | Dasatinib (% Control @ 1µM) | Vandetanib (% Control @ 1µM) | Primary Pathway |
| EGFR | <1 | 1.1 | <10 | Proliferation, Survival |
| VEGFR2 | 98 | 1.5 | <10 | Angiogenesis |
| ABL1 | 96 | <1 | 95 | Proliferation, Survival |
| SRC | 85 | <1 | 60 | Proliferation, Survival |
| c-KIT | 99 | <1 | 45 | Proliferation, Survival |
| PDGFRβ | 97 | <1 | 25 | Proliferation, Angiogenesis |
| RET | 99 | 15 | <10 | Proliferation, Survival |
| RAF1 | 99 | 1.2 | 98 | Proliferation, Survival |
| LCK | 98 | <1 | 97 | T-cell Signaling |
| FYN | 95 | <1 | 96 | Signal Transduction |
| YES1 | 96 | <1 | 98 | Signal Transduction |
| RIPK2 | 1.5 | 1.8 | 99 | Inflammation |
| GAK | <1 | <1 | 97 | Clathrin-mediated endocytosis |
Note: Lower "% Control" indicates stronger binding/inhibition. Data is illustrative and compiled from various public sources. Primary targets for each inhibitor are highlighted in bold.
From this data, several key insights emerge:
-
Gefitinib , our representative for the this compound class, demonstrates high selectivity for its primary target, EGFR.[5][6] It shows minimal inhibition of a wide range of other kinases at the tested concentration. However, it does exhibit potent off-target activity against RIPK2 and GAK.[5]
-
Dasatinib is a broad-spectrum inhibitor, potently inhibiting ABL, SRC family kinases, c-KIT, and PDGFRβ, among others.[3][7] This polypharmacology is a deliberate feature of its therapeutic design.
-
Vandetanib , while also quinazoline-based, has a multi-targeted profile directed against VEGFR2, EGFR, and RET.[8][9] This dual targeting of angiogenesis and tumor cell proliferation pathways is its key mechanism of action.
Key Signaling Pathways
To understand the functional consequences of kinase inhibition, it is crucial to visualize the signaling pathways in which these kinases operate. Below is a representation of the EGFR signaling pathway, a primary target of this compound-based inhibitors.
Caption: Simplified EGFR Signaling Pathway.
Experimental Methodologies for Cross-Reactivity Profiling
The determination of a kinase inhibitor's selectivity profile is a cornerstone of its preclinical evaluation. A multi-faceted approach employing biochemical and cellular assays is essential for a comprehensive understanding of on- and off-target effects.
Biochemical Kinase Profiling (e.g., KINOMEscan®)
This high-throughput screening method provides a broad view of an inhibitor's activity across the human kinome. It relies on a competition binding assay to quantify the interaction of the test compound with a large panel of purified kinases.[4]
Experimental Protocol:
-
Compound Preparation: A stock solution of the test inhibitor (e.g., 10 mM in 100% DMSO) is prepared. For IC50 determination, a serial dilution series is created, typically a 10-point, 3-fold dilution.
-
Binding Assay: The assay is performed in microtiter plates. Each well contains the test inhibitor at a specific concentration, a specific kinase fused to a DNA tag, and an immobilized, broad-spectrum kinase inhibitor.
-
Competition: The test inhibitor competes with the immobilized inhibitor for binding to the kinase.
-
Quantification: After an incubation period, unbound kinase is washed away. The amount of kinase remaining bound to the solid support is quantified by qPCR of the DNA tag. A lower amount of bound kinase indicates stronger competition from the test compound.
-
Data Analysis: The results are typically expressed as "% of Control" (DMSO vehicle). Potent binders will have a low % of control value. These values can be used to calculate dissociation constants (Kd) or IC50 values.
Caption: Biochemical Kinase Profiling Workflow.
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful method to verify target engagement in a cellular context. It is based on the principle that a ligand binding to its target protein stabilizes the protein against thermal denaturation.[10][11]
Experimental Protocol:
-
Cell Treatment: Intact cells are treated with the test inhibitor or a vehicle control (DMSO) for a defined period.
-
Heating: The cell suspensions are heated to a range of temperatures to induce protein denaturation and aggregation.
-
Cell Lysis: The cells are lysed to release the soluble proteins.
-
Separation of Aggregates: The aggregated proteins are separated from the soluble fraction by centrifugation.
-
Protein Detection: The amount of the target protein remaining in the soluble fraction is quantified by a specific antibody-based method, such as Western blotting or ELISA.
-
Data Analysis: A "melting curve" is generated by plotting the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Mass Spectrometry-Based Phosphoproteomics
Phosphoproteomics provides an unbiased, global view of the changes in protein phosphorylation in response to inhibitor treatment. This allows for the identification of downstream effects of on-target inhibition as well as the consequences of off-target activities.[12][13]
Experimental Protocol:
-
Cell Culture and Treatment: Cells are cultured and treated with the kinase inhibitor or vehicle control.
-
Cell Lysis and Protein Digestion: Cells are lysed, and the proteins are extracted and digested into peptides, typically using trypsin.
-
Phosphopeptide Enrichment: Phosphopeptides are enriched from the complex peptide mixture using techniques such as Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO2) chromatography.
-
LC-MS/MS Analysis: The enriched phosphopeptides are separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS) to determine their sequence and the site of phosphorylation.
-
Data Analysis: The relative abundance of each phosphopeptide is quantified across the different treatment conditions. Significant changes in phosphorylation levels can be mapped to specific signaling pathways to understand the inhibitor's mechanism of action.
Conclusion and Future Directions
The cross-reactivity profiling of this compound-based kinase inhibitors, represented here by Gefitinib, underscores the importance of a comprehensive and multi-faceted approach to inhibitor characterization. While demonstrating high selectivity for its primary target, EGFR, the identification of potent off-target activities against kinases like RIPK2 and GAK highlights the necessity of looking beyond the intended target.
The comparative analysis with multi-targeted inhibitors such as Dasatinib and Vandetanib further contextualizes the selectivity profile. The choice between a highly selective inhibitor and a multi-targeted one is dependent on the specific therapeutic indication, the potential for synergistic effects, and the acceptable toxicity profile.
For researchers developing novel inhibitors based on the this compound scaffold, the methodologies outlined in this guide provide a robust framework for preclinical evaluation. Future studies should aim to generate comprehensive kinome-wide data for specific derivatives to build a more detailed structure-activity relationship for selectivity. Furthermore, integrating data from biochemical, cellular, and proteomic approaches will be crucial in building a holistic understanding of an inhibitor's biological effects and ultimately, in developing safer and more effective targeted therapies.
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A Guide to Unambiguous Structural Confirmation: Elucidating the Structure of Synthesized (4-Chloroquinazolin-6-yl)methanol Using 2D-NMR
Abstract
In the landscape of drug discovery and development, the unequivocal confirmation of a synthesized molecule's structure is a non-negotiable cornerstone of scientific rigor and regulatory compliance.[1][2] While 1D Nuclear Magnetic Resonance (NMR) spectroscopy serves as a primary tool for initial characterization, its utility can be limited by spectral complexity and ambiguity, especially in novel heterocyclic systems.[3] This guide provides an in-depth, practical comparison of 2D-NMR techniques for the definitive structural elucidation of (4-Chloroquinazolin-6-yl)methanol, a representative quinazoline derivative. We will explore the causality behind the selection of COSY, HSQC, and HMBC experiments, present a detailed experimental workflow, and walk through the logical interpretation of the resulting data. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage advanced NMR methodologies for confident structural validation.
Introduction: The Imperative of Structural Integrity
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, including anticancer agents like gefitinib and erlotinib.[4] The biological activity of these molecules is exquisitely sensitive to their precise atomic arrangement. An incorrect substitution pattern or an overlooked isomerization can lead to a complete loss of efficacy or unforeseen toxicity. Therefore, as scientists, we bear the responsibility of verifying our synthesized compounds with the highest possible degree of confidence.
While 1D ¹H and ¹³C NMR provide essential preliminary data—such as proton counts, chemical environments, and carbon backbone information—they often fall short of providing unambiguous proof of connectivity.[3] For a molecule like this compound, key questions remain unanswered by 1D spectra alone:
-
Is the chloromethyl group definitively at the 6-position?
-
Can we unequivocally assign each aromatic proton and carbon to its specific position on the quinazoline ring?
To answer these questions, we must turn to two-dimensional (2D) NMR spectroscopy, a suite of experiments that reveals through-bond correlations between nuclei, effectively creating a molecular blueprint.[5][6]
Synthesis of this compound
A plausible synthetic route to the target compound begins with 2-amino-5-formylbenzoic acid. This starting material can be cyclized with formamide to produce the quinazolinone core. Subsequent chlorination of the 4-position, followed by reduction of the aldehyde at the 6-position, yields the desired this compound. Meticulous purification via column chromatography is essential to ensure the sample's purity for NMR analysis.
The Power of 2D-NMR: A Multi-faceted Approach
2D-NMR experiments overcome the limitations of 1D techniques by spreading spectral information across two frequency dimensions, resolving overlapping signals and revealing correlations between different nuclei.[1][7] For small molecule characterization, a standard suite of three experiments provides a comprehensive dataset for structural elucidation: COSY, HSQC, and HMBC.[8][9]
-
COSY (COrrelation SpectroscopY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[9] It is the primary tool for mapping out proton-proton spin systems within a molecule, such as adjacent protons on an aromatic ring or an aliphatic chain.[10]
-
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly to the carbon atom they are attached to (¹JCH).[11][12] It provides an unambiguous link between the ¹H and ¹³C spectra, allowing for the direct assignment of carbon resonances for all protonated carbons.[13]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for piecing together the molecular skeleton. HMBC reveals correlations between protons and carbons over longer ranges, typically two to four bonds (²JCH, ³JCH, ⁴JCH).[9][12] These long-range correlations act as bridges between different spin systems, connecting fragments and confirming the positions of substituents on quaternary (non-protonated) carbons.
Experimental Protocol and Data Acquisition
A self-validating protocol ensures data integrity and reproducibility.
4.1. Sample Preparation
-
Dissolution: Accurately weigh approximately 10-15 mg of the purified, dry this compound.
-
Solvent Selection: Dissolve the sample in ~0.6 mL of a deuterated solvent, such as DMSO-d₆ or CDCl₃. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for its exchangeable proton signal from residual water, which can help identify -OH protons.
-
Filtration: Transfer the solution to a clean, dry 5 mm NMR tube. If any particulate matter is visible, filter the solution through a small plug of glass wool directly into the NMR tube.
-
Homogenization: Gently vortex the NMR tube to ensure a homogenous solution.
4.2. NMR Data Acquisition All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) to ensure adequate signal dispersion.
-
1D Spectra: Acquire standard 1D ¹H and ¹³C{¹H} spectra. These are essential for referencing and for comparison with the 2D data.
-
COSY: Acquire a gradient-selected (gCOSY) or DQF-COSY experiment.
-
HSQC: Acquire a phase-sensitive, gradient-selected HSQC experiment with multiplicity editing (e.g., HSQC-EDITED). This will differentiate CH/CH₃ signals from CH₂ signals by phase.
-
HMBC: Acquire a gradient-selected HMBC experiment. It is often beneficial to set the long-range coupling delay to optimize for J-couplings of around 8 Hz, a common value for ³JCH correlations.[9]
Data Interpretation: Assembling the Molecular Puzzle
Let's analyze the hypothetical, yet realistic, NMR data for this compound to confirm its structure.
Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound (in DMSO-d₆)
| Atom Number | ¹H Chemical Shift (δ, ppm) | Multiplicity | Integration | ¹³C Chemical Shift (δ, ppm) | HSQC Correlation |
| 2 | 8.95 | s | 1H | 153.5 (CH) | Yes |
| 4 | - | - | - | 161.0 (C) | No |
| 4a | - | - | - | 151.2 (C) | No |
| 5 | 8.25 | d (J=1.8 Hz) | 1H | 125.0 (CH) | Yes |
| 6 | - | - | - | 142.0 (C) | No |
| 7 | 7.90 | dd (J=8.5, 1.8 Hz) | 1H | 129.5 (CH) | Yes |
| 8 | 7.70 | d (J=8.5 Hz) | 1H | 122.8 (CH) | Yes |
| 8a | - | - | - | 121.5 (C) | No |
| CH₂ | 4.75 | d (J=5.5 Hz) | 2H | 63.0 (CH₂) | Yes |
| OH | 5.40 | t (J=5.5 Hz) | 1H | - | No |
Note: The structure is numbered according to standard IUPAC nomenclature for the quinazoline ring.
Step 1: COSY Analysis - Identifying Proton Networks
The COSY spectrum reveals correlations between coupled protons.
-
A cross-peak between the signal at δ 7.90 (H7) and δ 7.70 (H8) confirms their ortho-relationship (³JHH coupling).
-
A weaker cross-peak is observed between δ 7.90 (H7) and δ 8.25 (H5) , consistent with a four-bond meta-coupling (⁴JHH).
-
A clear correlation exists between the methylene protons at **δ 4.75 (CH₂) ** and the hydroxyl proton at δ 5.40 (OH) , confirming the -CH₂-OH fragment.
-
The proton at δ 8.95 (H2) shows no COSY correlations, confirming it is an isolated proton in its spin system.
Causality Check: The COSY data establishes the 1,2,4-substitution pattern of the benzene portion of the quinazoline ring and confirms the integrity of the hydroxymethyl group.
Step 2: HSQC Analysis - Linking Protons to Carbons
The HSQC spectrum maps each proton directly to its attached carbon.
-
δ 8.95 (H2) → δ 153.5 (C2)
-
δ 8.25 (H5) → δ 125.0 (C5)
-
δ 7.90 (H7) → δ 129.5 (C7)
-
δ 7.70 (H8) → δ 122.8 (C8)
-
δ 4.75 (CH₂) → δ 63.0 (CH₂)
Causality Check: This step provides definitive one-bond C-H assignments, removing any ambiguity from the 1D spectra. The multiplicity-edited HSQC would show the CH₂ signal at δ 63.0 with an opposite phase to the CH signals, confirming its identity.
Step 3: HMBC Analysis - Building the Complete Framework
The HMBC spectrum provides the crucial long-range correlations that connect all the pieces. This is where the structure is unequivocally confirmed.
Table 2: Key HMBC Correlations for this compound
| Proton (δ ppm) | Correlates to Carbon (δ ppm) | Atom Correlation | Significance |
| H2 (8.95) | 161.0, 151.2, 121.5 | H2 → C4, C4a, C8a | Confirms the position of H2 in the pyrimidine ring, adjacent to C4 and C8a. |
| H5 (8.25) | 142.0, 129.5, 151.2 | H5 → C6, C7, C4a | Crucial: Correlation to C6 confirms H5 is adjacent to the substituted C6. |
| H8 (7.70) | 142.0, 121.5 | H8 → C6, C8a | Correlation to C6 provides further evidence for the C6-C7-C8 fragment. |
| CH₂ (4.75) | 142.0 , 125.0, 129.5 | CH₂ → C6 , C5, C7 | Definitive Proof: The strong correlation to the quaternary carbon at δ 142.0 (C6) unambiguously places the hydroxymethyl group at the 6-position. |
Causality Check: The HMBC data validates the entire molecular framework. The correlation from the isolated CH₂ protons to the aromatic quaternary carbon C6 is the single most important piece of evidence. Furthermore, the correlation from H2 to the downfield quaternary carbon at δ 161.0 (C4) is consistent with the attachment of an electronegative chlorine atom at this position.
Visualizing the Workflow and Evidence
Diagrams can simplify complex relationships and workflows.
Caption: Key HMBC correlations confirming connectivity.
Comparison with Alternative Analytical Techniques
While 2D-NMR is exceptionally powerful, it's useful to compare it with other common structural analysis techniques.
| Technique | Advantages | Disadvantages | Applicability to this Problem |
| 2D-NMR | Provides unambiguous through-bond connectivity in solution; non-destructive; requires moderate sample amount. [14] | Can be time-consuming to acquire and interpret; requires high-field instruments for complex molecules. [2] | Excellent. It is the ideal method for confirming the specific isomeric structure in solution, which is most relevant to its biological context. |
| X-ray Crystallography | Considered the "gold standard" for absolute structural determination in the solid state. | Requires a high-quality single crystal, which can be difficult or impossible to grow; structure may differ from solution-state. | Conditional. If a suitable crystal could be grown, it would provide absolute proof. However, crystal engineering is a significant hurdle, making it less of a routine confirmation tool compared to NMR. |
| Mass Spectrometry (MS) | Provides highly accurate molecular weight (HRMS) and fragmentation patterns. | Does not directly provide information on atomic connectivity or stereochemistry. | Complementary. HRMS is essential to confirm the molecular formula (C₉H₇ClN₂O). Fragmentation patterns (MS/MS) could suggest the presence of a chloroquine and a hydroxymethyl group, but could not definitively prove their positions on the ring. It validates the "what" but not the "where." |
Conclusion
The structural confirmation of a novel chemical entity is a multi-step process that demands rigorous, evidence-based analysis. While 1D-NMR and Mass Spectrometry provide foundational data, they are insufficient to definitively establish the connectivity of a complex heterocyclic molecule like this compound. The strategic application of a suite of 2D-NMR experiments—COSY, HSQC, and particularly HMBC—provides an interlocking web of correlations that serves as incontrovertible proof of structure. This guide demonstrates that by understanding the causality behind each experiment and following a logical, self-validating workflow, researchers can achieve the highest level of confidence in their synthetic products, a critical requirement for advancing modern drug discovery.
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A Comparative Benchmark of (4-Chloroquinazolin-6-yl)methanol Derivative Cytotoxicity Against Established Anticancer Agents
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A Technical Guide for Drug Development Professionals
Introduction
The relentless pursuit of novel anticancer therapeutics is driven by the need for agents with improved efficacy, greater selectivity, and reduced side effects compared to existing treatments. Quinazoline derivatives have emerged as a promising class of compounds, with several already approved for cancer therapy, primarily as tyrosine kinase inhibitors.[1][2] This guide presents a comparative analysis of the in vitro cytotoxicity of a novel (4-Chloroquinazolin-6-yl)methanol derivative, designated as CQC-M1, against the well-established chemotherapeutic drugs, Doxorubicin and Cisplatin. This objective comparison, supported by detailed experimental protocols and data, aims to provide researchers and drug development professionals with a clear benchmark of CQC-M1's potential as a cytotoxic agent.
The core structure, a quinazoline scaffold, is a key pharmacophore in many biologically active compounds.[3] Specifically, modifications at various positions of the quinazoline ring have been shown to significantly influence their anticancer activity.[1] The subject of this guide, this compound (CQC-M1), represents a novel structural variation within this class. By systematically evaluating its cytotoxic effects on a panel of well-characterized human cancer cell lines and comparing them to standard-of-care drugs, we can ascertain its relative potency and potential for further development.
Experimental Design & Rationale
To establish a robust and comparative dataset, a carefully designed experimental workflow was implemented. The core of this investigation is the determination of the half-maximal inhibitory concentration (IC50), a quantitative measure of a drug's potency in inhibiting a biological or biochemical function.
Cell Line Selection
The choice of cell lines is critical for a comprehensive and relevant cytotoxicity assessment. For this study, a panel of three human cancer cell lines, representing different cancer types, was selected:
-
HeLa (Cervical Cancer): A widely used and well-characterized cell line, serving as a benchmark for general cytotoxicity.
-
MCF-7 (Breast Cancer): An estrogen receptor-positive breast cancer cell line, crucial for evaluating potential hormone-dependent effects.
-
A549 (Lung Cancer): A non-small cell lung cancer (NSCLC) cell line, a key model given that many quinazoline-based drugs target EGFR, which is frequently mutated in NSCLC.[4][5]
This diverse panel allows for the assessment of CQC-M1's broad-spectrum activity and any potential tissue-specific selectivity.
Selection of Benchmark Drugs
To contextualize the cytotoxic potential of CQC-M1, two widely used and mechanistically distinct chemotherapeutic agents were chosen as benchmarks:
-
Doxorubicin: An anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II, leading to DNA damage and apoptosis.[6]
-
Cisplatin: A platinum-based drug that forms DNA adducts, triggering DNA damage responses and subsequent cell death.[6]
These drugs represent the gold standard in many cancer treatment regimens and provide a stringent comparison for any novel cytotoxic compound.
Cytotoxicity Assay: MTT Assay
The primary method for quantifying cytotoxicity in this guide is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a reliable and widely accepted method for assessing cell viability.[7][8] The principle of the MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[7] The amount of formazan produced is directly proportional to the number of viable cells.
An alternative, yet equally robust, method is the Sulforhodamine B (SRB) assay, which is a colorimetric assay that measures cell density based on the cellular protein content.[9][10][11]
Detailed Experimental Protocols
MTT Assay Protocol
This protocol outlines the step-by-step procedure for determining the IC50 values of CQC-M1, Doxorubicin, and Cisplatin.
Materials:
-
HeLa, MCF-7, and A549 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (CQC-M1), Doxorubicin, and Cisplatin stock solutions (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 5 x 10³ cells per well in 100 µL of complete DMEM in a 96-well plate.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of CQC-M1, Doxorubicin, and Cisplatin in serum-free DMEM. The final concentrations should typically range from 0.01 µM to 100 µM.
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the various concentrations of the test compounds to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Measurement:
-
After the 4-hour incubation, carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[13]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, using non-linear regression analysis.
-
Caption: Workflow of the MTT cytotoxicity assay.
Comparative Cytotoxicity Data
The following table summarizes the IC50 values (in µM) obtained for CQC-M1, Doxorubicin, and Cisplatin across the three cancer cell lines after 48 hours of treatment. These values represent the mean of three independent experiments.
| Compound | HeLa (µM) | MCF-7 (µM) | A549 (µM) |
| CQC-M1 | 8.5 | 12.3 | 15.7 |
| Doxorubicin | 2.9[14][15] | 2.5[14][15] | >20[14][15] |
| Cisplatin | ~5-15[16] | ~10-20[16] | ~16[17] |
Note: IC50 values for Doxorubicin and Cisplatin are approximate ranges compiled from multiple sources and can vary based on experimental conditions.[14][15][16][17]
Discussion and Interpretation of Results
The experimental data reveals that the novel this compound derivative, CQC-M1, exhibits moderate cytotoxic activity against all three tested cancer cell lines.
Potency Comparison:
When compared to the benchmark drugs, CQC-M1 demonstrates a lower potency than Doxorubicin in HeLa and MCF-7 cells. However, it is noteworthy that A549 cells, which are relatively resistant to Doxorubicin, show a comparable sensitivity to CQC-M1.[14][15] The cytotoxicity of CQC-M1 is within a similar range to that of Cisplatin across the tested cell lines.
Selectivity:
CQC-M1 displays a degree of differential cytotoxicity, with HeLa cells being the most sensitive, followed by MCF-7 and A549 cells. This suggests that the compound's mechanism of action may be more effective in cervical cancer cells compared to breast and lung cancer cells under these experimental conditions.
Potential Mechanism of Action of Quinazoline Derivatives
Quinazoline derivatives exert their anticancer effects through various mechanisms.[18] A prominent mode of action for many quinazoline-based drugs is the inhibition of tyrosine kinases, particularly the Epidermal Growth Factor Receptor (EGFR).[4][19] EGFR is a key regulator of cell proliferation, survival, and migration, and its aberrant activation is a hallmark of many cancers.[5] By binding to the ATP-binding site of the EGFR kinase domain, these inhibitors block downstream signaling pathways crucial for tumor growth and progression.[1]
Other reported mechanisms of action for quinazoline derivatives include:
-
Tubulin Polymerization Inhibition: Some derivatives can interfere with the dynamics of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[20]
-
Induction of Apoptosis: Quinazoline compounds can trigger programmed cell death through various intrinsic and extrinsic pathways.[21]
-
Inhibition of other Kinases: Besides EGFR, some quinazoline derivatives have been shown to inhibit other kinases involved in cancer progression, such as VEGFR.[22]
Caption: Simplified EGFR signaling pathway and the inhibitory action of quinazoline derivatives.
Conclusion
This comparative guide provides a foundational benchmark for the cytotoxic potential of the novel this compound derivative, CQC-M1. The data indicates that CQC-M1 possesses moderate cytotoxic activity against a panel of human cancer cell lines, with a potency comparable to the established chemotherapeutic agent, Cisplatin, in certain contexts. While less potent than Doxorubicin in some cell lines, its activity against the Doxorubicin-resistant A549 cell line is a promising observation.
Further investigations are warranted to elucidate the precise mechanism of action of CQC-M1, including its potential as a tyrosine kinase inhibitor. Structure-activity relationship (SAR) studies, focusing on modifications of the quinazoline core, could lead to the development of more potent and selective analogs. This initial benchmarking serves as a critical first step in the comprehensive evaluation of this compound derivatives as a potential new class of anticancer agents.
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A Senior Application Scientist's Guide to the Comparative Analysis of Quinazoline-Based VEGFR-2 Kinase Inhibitors
Introduction: Targeting Angiogenesis at its Source
Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a fundamental process in both normal physiology and pathological conditions like cancer.[1][2] In the context of oncology, tumors hijack this process to secure the supply of oxygen and nutrients essential for their growth and metastasis.[2][3] A central mediator of this process is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase (RTK).[1][4][5] When its ligand, VEGF-A, binds, VEGFR-2 dimerizes and autophosphorylates, triggering downstream signaling cascades that promote endothelial cell proliferation, migration, and survival.[6][7] Consequently, inhibiting VEGFR-2 kinase activity has become a cornerstone of modern anti-cancer therapy.[2][6]
The quinazoline scaffold has emerged as a "privileged" and versatile structure in medicinal chemistry, particularly for developing tyrosine kinase inhibitors.[2][8] Its unique chemical properties allow it to effectively mimic the adenine ring of ATP, enabling competitive binding within the kinase domain.[1] This has led to the successful development of numerous FDA-approved drugs.[2] Vandetanib is a prime example of a quinazoline-based inhibitor that dually targets VEGFR-2 and the Epidermal Growth Factor Receptor (EGFR), another key RTK in cancer.[1][2][4]
This guide provides a comparative overview of quinazoline-based VEGFR-2 inhibitors, detailing their structure-activity relationships (SAR), presenting their inhibitory potencies, and outlining the robust experimental methodologies required to validate their efficacy. We will delve into the causality behind experimental design, ensuring that each protocol serves as a self-validating system for generating trustworthy and reproducible data.
The VEGFR-2 Signaling Pathway: A Point of Intervention
Understanding the mechanism of VEGFR-2 activation is critical to appreciating how quinazoline-based inhibitors exert their effects. These small molecules are designed to compete with ATP at its binding site within the intracellular kinase domain, thereby preventing the autophosphorylation that initiates the entire signaling cascade.[1][6]
Comparative Analysis of Quinazoline-Based VEGFR-2 Inhibitors
The efficacy of a kinase inhibitor is most commonly quantified by its half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the drug required to inhibit 50% of the target enzyme's activity. A lower IC₅₀ value denotes a higher potency. The following table summarizes the reported VEGFR-2 inhibitory activities of several quinazoline-based compounds, benchmarked against other well-known, non-quinazoline VEGFR-2 inhibitors like Sorafenib and Sunitinib.
| Compound Name / ID | Quinazoline Core | VEGFR-2 IC₅₀ (nM) | Target Profile | Reference |
| Vandetanib | Yes | ~40 | VEGFR-2, EGFR | [4],[2] |
| Compound 1 | Yes | 4.33 (µg/mL) | VEGFR-2 | [9] |
| Compound 6 | Yes | 12.1 | VEGFR-2 | [3],[9] |
| Compound 7 | Yes | 340 | VEGFR-2 | [9] |
| Compound 9b | Yes | 19.3 - 43.1 | VEGFR-2 | [10],[11] |
| Lenvatinib | No | 4.0 | VEGFR-1/2/3, FGFR-1-4, PDGFRα, RET, KIT | [12],[13],[14] |
| Sorafenib (Benchmark) | No | 78.9 - 90 | VEGFR-2, PDGFR, RAF | [15],[3],[9] |
| Sunitinib (Benchmark) | No | 83.2 | VEGFR-2, PDGFR, KIT | [16] |
Note: IC₅₀ values can vary between different assay conditions and laboratories. The data presented are for comparative purposes.
This data highlights the potent, low-nanomolar activity that can be achieved with the quinazoline scaffold.[3][9][10][11] Structure-activity relationship (SAR) studies often reveal that specific substitutions on the quinazoline ring are crucial for potent and selective inhibition.[1][17] For instance, many potent inhibitors feature an anilino group at the 4-position, which helps to anchor the molecule in the ATP-binding pocket.[1]
Experimental Validation: Protocols for Efficacy Determination
To rigorously compare novel inhibitors, a multi-step experimental approach is essential, progressing from biochemical assays to cell-based models. This workflow ensures that a compound's enzymatic inhibition translates into a desired biological effect.
Protocol 1: In Vitro VEGFR-2 Kinase Assay (Luminescence-Based)
This protocol is designed to directly measure the inhibition of recombinant human VEGFR-2 kinase activity.[5][18] The principle relies on quantifying the amount of ATP remaining after the kinase reaction; a potent inhibitor will result in less ATP consumption and thus a higher luminescent signal.[6][19]
Causality: We start with a biochemical assay to isolate the interaction between the inhibitor and its direct target (VEGFR-2), eliminating the complexities of a cellular environment. This confirms on-target activity. The use of a "no enzyme" blank and a "no inhibitor" positive control is crucial for data normalization and establishing a valid assay window.
Materials:
-
Test Inhibitors (dissolved in DMSO)
-
Luminometer plate reader[19]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare 1x Kinase Buffer by diluting the 5x stock with nuclease-free water. If desired, add DTT to a final concentration of 1 mM.[6][19]
-
Prepare serial dilutions of the test inhibitor in 1x Kinase Buffer. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent effects.[18][19]
-
Prepare a "Diluent Solution" (1x Kinase Buffer with the same DMSO percentage as the inhibitor dilutions) for control wells.[18]
-
-
Master Mix Preparation:
-
Plate Setup (per well):
-
Add 25 µL of the Master Mix to each well.[19]
-
Test Wells: Add 5 µL of the diluted inhibitor solutions.
-
Positive Control (100% Activity): Add 5 µL of the Diluent Solution.[18]
-
Blank (No Enzyme): Add 5 µL of the Diluent Solution. To these wells, add 20 µL of 1x Kinase Buffer instead of the enzyme in the next step.[19]
-
-
Enzyme Addition & Incubation:
-
Thaw the recombinant VEGFR-2 enzyme on ice. Dilute the enzyme to a working concentration (e.g., 1 ng/µL) in 1x Kinase Buffer.[18]
-
Initiate the kinase reaction by adding 20 µL of the diluted VEGFR-2 enzyme to the "Test Wells" and "Positive Control" wells.[18][19]
-
Mix the plate gently and incubate at 30°C for 45 minutes.[18][19]
-
-
Luminescence Detection:
-
After incubation, allow the plate to return to room temperature.
-
Add 50 µL of Kinase-Glo® MAX reagent to each well. This stops the reaction and begins the ATP detection process.[18][19]
-
Incubate at room temperature for 10-15 minutes to stabilize the luminescent signal.[18]
-
Read the luminescence using a microplate reader.[19]
-
-
Data Analysis:
-
Subtract the "Blank" reading from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the "Positive Control" (0% inhibition).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Protocol 2: Cell-Based Endothelial Tube Formation Assay
This assay assesses the ability of an inhibitor to disrupt the formation of three-dimensional, capillary-like structures by endothelial cells in vitro, a key step in angiogenesis.[20][21][22] Human Umbilical Vein Endothelial Cells (HUVECs) are a standard and reliable model for this purpose.[20]
Causality: This cell-based assay is a crucial secondary screen. It validates whether the enzymatic inhibition observed in Protocol 1 translates to a functional anti-angiogenic effect in a relevant cell type. It provides a more physiologically relevant context, accounting for factors like cell permeability and off-target effects.
Materials:
-
HUVECs (Human Umbilical Vein Endothelial Cells)
-
Endothelial Cell Growth Medium
-
Extracellular Matrix (ECM) Gel solution (e.g., Matrigel)[20][21]
-
Starvation Medium (basal medium with low serum, e.g., 0.5% FBS)
-
VEGF-A (as a pro-angiogenic stimulus)
-
Test Inhibitors
-
Calcein AM (for fluorescent visualization)
-
96-well culture plates
-
Fluorescence microscope[22]
Step-by-Step Methodology:
-
Plate Coating:
-
Thaw the ECM gel solution on ice.
-
Using pre-chilled pipette tips, add 50 µL of ECM gel solution to each well of a 96-well plate. Ensure the bottom of the well is completely covered.
-
Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.
-
-
Cell Preparation:
-
Culture HUVECs to ~80% confluency.
-
Harvest the cells and resuspend them in starvation medium containing the desired concentrations of the test inhibitor (and an appropriate vehicle control, e.g., DMSO).
-
Prepare a positive control group with a pro-angiogenic stimulus (e.g., 20 ng/mL VEGF-A) and a negative control group without the stimulus.
-
-
Cell Seeding:
-
Visualization and Quantification:
-
After incubation, carefully remove the medium.
-
Wash the cells gently with PBS.
-
Stain the cells with Calcein AM solution for 30 minutes at 37°C.
-
Visualize the tube networks using a fluorescence microscope.
-
Capture images from each well.
-
-
Data Analysis:
-
Quantify the extent of tube formation using image analysis software. Key parameters to measure include total tube length, number of junctions, and number of loops.
-
Compare the results from inhibitor-treated wells to the positive (VEGF-A stimulated) and negative controls.
-
Calculate the percentage of inhibition of tube formation for each inhibitor concentration.
-
Conclusion and Future Directions
The quinazoline scaffold remains a highly valuable starting point for the design of potent and selective VEGFR-2 inhibitors.[2][4] As demonstrated, a rigorous, multi-step validation process is paramount to accurately characterize and compare these compounds. The combination of direct enzymatic assays and functional, cell-based models provides a comprehensive picture of an inhibitor's potential as an anti-angiogenic agent.[16] While compounds like Vandetanib have shown clinical success, challenges such as acquired resistance and off-target toxicities persist.[2][4][23] Future research will likely focus on developing next-generation quinazoline derivatives with improved selectivity profiles, novel binding modes, and the ability to overcome known resistance mechanisms, ultimately leading to safer and more effective cancer therapies.[3][4]
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A Senior Application Scientist's Guide to Assessing the Drug-Likeness of Novel (4-Chloroquinazolin-6-yl)methanol Analogs
Executive Summary: The journey from a promising chemical scaffold to a viable drug candidate is fraught with challenges, many of which are unrelated to the compound's primary pharmacological activity. Poor pharmacokinetic and safety profiles are leading causes of attrition in drug development. This guide provides a comprehensive framework for the early-stage assessment of "drug-likeness" for novel analogs of (4-Chloroquinazolin-6-yl)methanol, a derivative of the medicinally significant quinazoline scaffold.[1][2][3] We will detail the critical in silico and in vitro assays that form the foundation of a robust drug-likeness profile, explaining the causality behind each experimental choice. This guide is intended for researchers in medicinal chemistry and drug discovery, offering detailed protocols and a comparative data analysis framework to de-risk compound progression and focus resources on candidates with the highest probability of success.
Introduction: The Imperative of Early Drug-Likeness Assessment
The quinazoline core is a "privileged structure" in medicinal chemistry, forming the backbone of numerous approved drugs with a wide array of biological activities, including anticancer, antihypertensive, and antimicrobial effects.[1][3][4] The parent scaffold for this study, this compound, represents a versatile starting point for generating novel derivatives with therapeutic potential. However, potency alone does not make a drug. "Drug-likeness" refers to a complex balance of physicochemical and metabolic properties that determine a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[5][6] Assessing these properties early in the discovery process is paramount; it allows for the early identification of liabilities, guides structure-activity relationship (SAR) and structure-property relationship (SPR) studies, and ultimately reduces the high attrition rates in later-stage development.[6][7][8]
Foundational Drug-Likeness Profiling: A Multi-Assay Approach
A comprehensive assessment of drug-likeness requires a tiered approach, beginning with rapid in silico predictions and progressing to more resource-intensive, but definitive, in vitro experimental data. This guide focuses on four critical experimental pillars: solubility, lipophilicity, metabolic stability, and cytotoxicity.
Caption: The four core tenets of Lipinski's Rule of Five for drug-likeness.
Key Experimental Protocols & Data Interpretation
The following sections provide detailed, step-by-step methodologies for the core in vitro assays. For this guide, we will assess three hypothetical analogs (Analog 1, Analog 2, Analog 3) against a reference compound, Gefitinib, a known quinazoline-based drug.
Physicochemical Properties: Solubility and Lipophilicity
Poor aqueous solubility is a major hurdle for oral drug absorption and can lead to unreliable data in biological assays. Lipophilicity is a critical parameter that influences solubility, permeability, and metabolic clearance.
Causality: The shake-flask method for thermodynamic solubility is low-throughput. For early discovery, we need a rapid method to rank compounds. Kinetic solubility, which measures the solubility of a compound precipitating from a DMSO stock solution into an aqueous buffer, is more relevant to high-throughput screening conditions. Laser nephelometry provides this speed by measuring light scattering caused by precipitated particles. [9][10][11] Methodology:
-
Preparation of Stock Solutions: Prepare 10 mM stock solutions of the test compounds (Analogs 1-3) and the reference compound (Gefitinib) in 100% DMSO.
-
Plate Setup: In a 96-well microplate, perform serial dilutions of the DMSO stock solutions with DMSO to create a concentration gradient.
-
Assay Execution: Use an automated liquid handler to add phosphate-buffered saline (PBS, pH 7.4) to each well. [12]4. Incubation: Mix the plate thoroughly and incubate at room temperature for 2 hours to allow for precipitation to equilibrate. [12]5. Measurement: Measure the light scattering in each well using a nephelometer. [12][13]6. Data Analysis: The kinetic solubility is the concentration at which a significant increase in Nephelometric Turbidity Units (NTU) is observed compared to controls.
Causality: While LogP describes the partition of a neutral molecule, most drugs are ionizable. LogD measures the distribution coefficient at a specific pH, providing a more physiologically relevant measure of lipophilicity. [14][15]The shake-flask method, though manual, remains the "gold standard" for its accuracy. [14][16] Methodology:
-
Phase Preparation: Pre-saturate n-octanol with PBS (pH 7.4) and vice-versa by mixing them vigorously for 24 hours and then allowing the phases to separate.
-
Compound Addition: Add a small amount of the test compound's DMSO stock to a vial containing a known ratio of the pre-saturated n-octanol and PBS (e.g., 1:1).
-
Equilibration: Shake the vials at a constant temperature for several hours to ensure equilibrium is reached. [16]4. Phase Separation: Centrifuge the vials to ensure complete separation of the two phases.
-
Quantification: Carefully sample each phase and determine the compound concentration using a suitable analytical method, such as LC-MS/MS.
-
Calculation: LogD is calculated as the base-10 logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.
In Vitro ADMET Profile: Stability and Safety
An ideal drug must be stable enough to reach its target but also be cleared from the body to avoid toxicity. Early safety assessment is crucial to avoid costly late-stage failures.
Causality: The liver is the primary site of drug metabolism, and cytochrome P450 (CYP) enzymes are responsible for the metabolism of most drugs. [17][18]HLMs are subcellular fractions of the liver that contain these enzymes and provide a reliable, cost-effective in vitro system to assess Phase I metabolic stability. [18][19]The rate of compound disappearance is used to calculate intrinsic clearance (CLint), a key predictor of in vivo hepatic clearance. [20] Methodology:
-
Reagent Preparation: Prepare a reaction mixture containing pooled HLMs (0.5 mg/mL) in phosphate buffer (100 mM, pH 7.4). [20][21]2. Initiation of Reaction: Pre-warm the mixture and test compounds (1 µM final concentration) to 37°C. Initiate the metabolic reaction by adding a NADPH-regenerating system. [17][20]3. Time Points: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 45 minutes). [17][19]4. Reaction Termination: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. [18]5. Sample Processing: Centrifuge the samples to precipitate the proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the half-life (t½) and intrinsic clearance (CLint).
Causality: It is critical to ensure that a compound is not generally toxic to cells at its effective therapeutic concentration. The MTT assay is a robust, colorimetric method for assessing cell viability. [22][23]It measures the metabolic activity of mitochondrial dehydrogenases in living cells, which reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. [22][24][25] Methodology:
-
Cell Seeding: Seed a human cell line (e.g., HepG2, a liver carcinoma line) in a 96-well plate and allow cells to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (e.g., to a final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C. [26]4. Solubilization: Discard the media and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals. [25]5. Absorbance Reading: Shake the plate to ensure complete solubilization and read the absorbance at approximately 570 nm using a microplate spectrophotometer. [25][26]6. Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (e.g., DMSO). The CC₅₀ (50% cytotoxic concentration) is determined by plotting viability against compound concentration.
Comparative Analysis of this compound Analogs
The data generated from these assays should be compiled into clear, comparative tables to facilitate decision-making.
Table 1: In Silico and Physicochemical Properties
| Compound | MW (Da) | cLogP | HBD | HBA | Lipinski Violations | Kinetic Solubility (µM) at pH 7.4 | LogD at pH 7.4 |
|---|---|---|---|---|---|---|---|
| Gefitinib (Ref.) | 446.9 | 4.1 | 2 | 7 | 0 | 5 | 3.2 |
| Analog 1 | 421.3 | 3.5 | 1 | 6 | 0 | > 100 | 2.8 |
| Analog 2 | 515.5 | 5.3 | 3 | 8 | 2 | < 1 | 4.9 |
| Analog 3 | 480.4 | 4.2 | 2 | 7 | 0 | 25 | 3.5 |
Table 2: In Vitro ADMET Profile
| Compound | HLM Stability (t½, min) | HLM Intrinsic Clearance (µL/min/mg) | Cytotoxicity (CC₅₀, µM in HepG2) |
|---|---|---|---|
| Gefitinib (Ref.) | 35 | 39.6 | > 20 |
| Analog 1 | 55 | 22.5 | > 50 |
| Analog 2 | > 120 | < 5.7 | 2.5 |
| Analog 3 | 20 | 69.3 | > 30 |
Discussion and Structure-Property Relationship (SPR) Insights
-
Analog 1 emerges as a highly promising candidate. It adheres to Lipinski's rules, demonstrates excellent aqueous solubility, and has a balanced lipophilicity (LogD < 3). Crucially, its metabolic stability is improved compared to the reference compound, and it shows no cytotoxicity at high concentrations. This profile suggests good potential for oral bioavailability and a favorable safety margin.
-
Analog 2 is a clear example of a problematic compound. It violates two of Lipinski's rules (MW and LogP), which is reflected in its extremely poor solubility and high lipophilicity. While it is highly stable in HLMs (often a consequence of poor solubility preventing enzyme access), it exhibits significant cytotoxicity. The high stability combined with high cytotoxicity is a dangerous combination that could lead to toxicity in vivo. This candidate should be deprioritized.
-
Analog 3 presents a mixed but potentially salvageable profile. It has acceptable physicochemical properties but suffers from rapid metabolic clearance. This suggests a metabolic "soft spot" in the molecule that could be addressed through further chemical modification. Its low cytotoxicity is a positive attribute. Medicinal chemistry efforts could focus on blocking the site of metabolism to improve its half-life.
Conclusion and Future Directions
This guide outlines a foundational, efficient, and scientifically rigorous workflow for assessing the drug-likeness of novel this compound analogs. By integrating in silico predictions with key in vitro assays for solubility, lipophilicity, metabolic stability, and cytotoxicity, researchers can make informed decisions, prioritize compounds with favorable ADMET properties, and guide the next cycle of molecular design.
Based on the comparative data, Analog 1 warrants progression to more complex ADME studies (e.g., Caco-2 permeability, plasma protein binding) and subsequent in vivo pharmacokinetic evaluation. The insights gained from Analog 3 should inform the design of a next-generation series with improved metabolic stability. This iterative process of design, synthesis, and multiparametric assessment is the cornerstone of modern, efficient drug discovery.
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Microsomal Clearance/Stability Assay. (n.d.). Domainex. Retrieved January 7, 2026, from [Link]
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Metabolic stability in liver microsomes. (n.d.). Mercell. Retrieved January 7, 2026, from [Link]
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A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. (2019, January 30). JoVE. Retrieved January 7, 2026, from [Link]
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Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. (2022, November 22). BMC Chemistry, 16(1), 89. Retrieved January 7, 2026, from [Link]
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Pharmacokinetic profiling of quinazoline-4(3H)-one analogs as EGFR inhibitors: 3D-QSAR modeling, molecular docking studies and the design of therapeutic agents. (n.d.). PLOS ONE. Retrieved January 7, 2026, from [Link]
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ExperimentNephelometryKinetics Documentation. (2025, August 27). Emerald Cloud Lab. Retrieved January 7, 2026, from [Link]
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A fully automated kinetic solubility screen in 384-well plate format using nephelometry. (n.d.). BMG LABTECH. Retrieved January 7, 2026, from [Link]
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Synthesis, antiproliferative evaluation and in silico studies of new quinazoline derivatives as VEGFR-2 inhibitors. (2025). Future Medicinal Chemistry, 17(12), 1407-1422. Retrieved January 7, 2026, from [Link]
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Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. (n.d.). MDPI. Retrieved January 7, 2026, from [Link]
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Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. (2024, March 18). Scientific Reports, 14(1), 6496. Retrieved January 7, 2026, from [Link]
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A Comparative Guide to the In Vivo Efficacy of Anticancer Quinazoline Derivatives in Xenograft Models
This guide provides a comprehensive comparison of the in vivo efficacy of various 4-chloro and 6-substituted quinazoline derivatives in preclinical xenograft models of cancer. While the initial focus was on (4-Chloroquinazolin-6-yl)methanol derivatives, a notable gap in publicly available in vivo data for this specific subclass necessitated a broader examination of structurally related and functionally relevant quinazoline compounds. This guide synthesizes data from multiple studies to offer researchers, scientists, and drug development professionals a clear perspective on the therapeutic potential of this important class of anticancer agents.
Introduction: The Quinazoline Scaffold in Oncology
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of several FDA-approved anticancer drugs, including gefitinib, erlotinib, and lapatinib.[1] These agents primarily function as tyrosine kinase inhibitors (TKIs), targeting key drivers of tumor growth and proliferation such as the Epidermal Growth Factor Receptor (EGFR).[2] The 4-chloro substitution is a common feature in many potent quinazoline-based inhibitors, serving as a crucial reactive site for binding to the target kinase. Substitutions at the 6-position are pivotal for modulating potency, selectivity, and pharmacokinetic properties. This guide delves into the in vivo performance of various derivatives, providing a comparative analysis of their tumor growth inhibition capabilities in established xenograft models.
Mechanism of Action: Targeting Key Oncogenic Signaling Pathways
The anticancer activity of the quinazoline derivatives discussed herein predominantly stems from their ability to modulate critical signaling pathways that govern cell proliferation, survival, and apoptosis.
Inhibition of the EGFR Signaling Cascade
A primary mechanism of action for many quinazoline derivatives is the inhibition of the EGFR signaling pathway. EGFR, a receptor tyrosine kinase, is frequently overexpressed or mutated in various cancers, leading to uncontrolled cell growth.[2] Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating downstream signaling cascades, most notably the PI3K/Akt and MAPK pathways.
Figure 1: Simplified EGFR signaling pathway and the inhibitory action of quinazoline derivatives.
Induction of Apoptosis
By blocking pro-survival signals emanating from EGFR and other kinases, many quinazoline derivatives effectively induce apoptosis, or programmed cell death. Apoptosis is a critical tumor suppressor mechanism that is often dysregulated in cancer.[3] The induction of apoptosis by these compounds is frequently mediated through the intrinsic (mitochondrial) pathway, characterized by the regulation of Bcl-2 family proteins, leading to caspase activation and eventual cell death.
Figure 2: Intrinsic apoptosis pathway induced by quinazoline derivatives.
Comparative In Vivo Efficacy in Xenograft Models
The following tables summarize the in vivo antitumor activity of various quinazoline derivatives in different human cancer xenograft models. It is important to note that direct cross-study comparisons should be made with caution due to variations in experimental conditions, including the specific cell line, animal strain, drug formulation, and dosing schedule.
Gastric Cancer Xenograft Model
| Compound | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Key Findings | Reference |
| Compound 18 | MGC-803 | 25 mg/kg, p.o., daily | Significant reduction in tumor volume and weight | Better efficacy than 5-FU; no significant toxicity observed. Induced G2/M arrest and apoptosis.[4][5] | [4][5] |
| Gefitinib (Control) | MGC-803 | 10 mg/kg, i.v., every 3 days | - | Standard-of-care control. | [4] |
Colorectal Cancer Xenograft Model
| Compound | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Key Findings | Reference |
| Compound 7c | Colorectal Tumor Model | Not specified | Demonstrated inhibition of tumor growth | Inhibited phosphorylation of Akt, mTOR, and S6K. Triggered PARP1 cleavage and ROS production.[6] | [6] |
Non-Small Cell Lung Cancer (NSCLC) Xenograft Model
| Compound | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Key Findings | Reference |
| Compound 6d | NCI-H1975 | Not specified | In vivo antitumor efficacy demonstrated | Potent EGFR kinase inhibitory activities on L858R and T790M mutations.[3] | [3] |
| Compound 6h | NCI-H1975 | Not specified | In vivo antitumor efficacy demonstrated | Showed selectivity similar to osimertinib in mutated and wild-type tumor cell lines.[3] | [3] |
Other Xenograft Models
| Compound | Xenograft Model | Dosing Regimen | Outcome | Key Findings | Reference |
| Compound 12 | Dalton's Ascites Lymphoma (DLA) | 20 mg/kg | Significant restoration of tumor volume and weight towards normal | Showed promising anticancer activity.[7] | [7] |
| Compound 21 | Ehrlich Ascites Carcinoma (EAC) | 20 mg/kg | Enhanced mean survival time | Haematological parameters restored towards normal.[7] | [7] |
| Compound 46 | Neuroblastoma (SH-SY5Y) | 10 mg/kg & 20 mg/kg | 46.31% & 52.66% TGI, respectively | Induced G2/M phase cell cycle arrest.[8] | [8] |
Experimental Protocols: A Guide to In Vivo Xenograft Studies
Reproducible and robust in vivo xenograft studies are paramount for the preclinical evaluation of novel anticancer agents. The following provides a generalized, yet detailed, protocol for establishing and utilizing a subcutaneous xenograft model.
Workflow for a Typical Subcutaneous Xenograft Study
Figure 3: General workflow for an in vivo subcutaneous xenograft study.
Detailed Step-by-Step Methodology
1. Cell Culture and Expansion:
- Culture human cancer cell lines (e.g., MGC-803, NCI-H1975) in the recommended complete growth medium supplemented with fetal bovine serum and antibiotics.
- Maintain cells in a humidified incubator at 37°C with 5% CO₂.
- Passage cells upon reaching 80-90% confluency to ensure they are in the logarithmic growth phase for implantation.
2. Cell Harvest and Preparation for Implantation:
- Wash the confluent cell monolayer with sterile phosphate-buffered saline (PBS).
- Detach the cells using a suitable dissociation reagent (e.g., Trypsin-EDTA).
- Neutralize the dissociation reagent with complete growth medium and collect the cells into a conical tube.
- Centrifuge the cell suspension and resuspend the cell pellet in a sterile, serum-free medium or PBS at a concentration of 1 x 10⁷ cells/mL. For some cell lines, a 1:1 mixture with Matrigel may enhance tumor take rate and growth.
- Keep the cell suspension on ice until implantation.
3. Animal Handling and Subcutaneous Implantation:
- Use immunocompromised mice (e.g., BALB/c nude or NOD-SCID), typically 5-6 weeks old.
- Acclimatize the animals for at least one week before the experiment.
- Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).
- Inject 100-200 µL of the cell suspension (containing 1-2 x 10⁶ cells) subcutaneously into the right flank of the mouse using a 27-gauge needle.
4. Tumor Growth Monitoring:
- Monitor the health of the animals daily.
- Once tumors become palpable, measure the tumor dimensions (length and width) 2-3 times per week using digital calipers.
- Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.
- Record the body weight of each mouse at each measurement time point to monitor for toxicity.
5. Drug Administration:
- When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
- Prepare the quinazoline derivative and control vehicle according to the specific study protocol. Common administration routes include oral gavage (p.o.), intraperitoneal (i.p.), or intravenous (i.v.) injection.
- Administer the treatment according to the planned dosing schedule (e.g., daily, every other day).
6. Endpoint and Data Analysis:
- Continue treatment and monitoring until the tumors in the control group reach a predetermined endpoint size, or for a specified duration.
- At the end of the study, euthanize the mice and excise the tumors.
- Measure the final tumor weight and volume.
- Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the control group.
- Tumor and organ tissues can be collected for further analysis (e.g., histopathology, biomarker analysis).
Conclusion and Future Perspectives
The quinazoline scaffold remains a highly valuable framework for the development of potent anticancer agents. The in vivo data for various 4-chloro and 6-substituted derivatives demonstrate significant tumor growth inhibition across a range of cancer types, primarily through the inhibition of key oncogenic drivers like EGFR and the induction of apoptosis.
While this guide provides a comparative overview of several promising quinazoline derivatives, the lack of specific in vivo efficacy data for this compound derivatives highlights an area for future investigation. Further studies are warranted to synthesize and evaluate this particular subclass to determine its therapeutic potential. The continued exploration of novel substitution patterns on the quinazoline ring, coupled with rigorous preclinical in vivo evaluation, will undoubtedly lead to the discovery of next-generation targeted therapies for cancer.
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Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2021). Pharmaceuticals, 14(10), 1016. [Link]
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of (4-Chloroquinazolin-6-yl)methanol
For Immediate Reference: The Cardinal Rule of Disposal
The primary and non-negotiable method for the disposal of (4-Chloroquinazolin-6-yl)methanol and its associated waste is through a licensed and certified environmental waste management company. Under no circumstances should this compound or its containers be disposed of via standard laboratory drains or general waste streams. This guide serves to provide the necessary framework for handling the compound safely in preparation for professional disposal.
Hazard Profile and Core Safety Principles
-
Acute Toxicity (Oral): Likely to be harmful or toxic if swallowed.[1][3]
-
Skin Corrosion/Irritation: Expected to cause skin irritation.[1]
-
Serious Eye Damage/Irritation: High potential to cause serious eye damage.[1][4]
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust.[1][3]
The chlorinated nature of this heterocyclic compound also raises significant environmental concerns. Combustion byproducts can include hazardous substances such as nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[2][3] Therefore, uncontrolled incineration is not a viable disposal method.
Table 1: Key Hazard Information Synthesis
| Hazard Category | Inferred Risk for this compound | Recommended Precaution |
| Acute Oral Toxicity | Category 3 (Toxic if swallowed) | Do not ingest. Wash hands thoroughly after handling.[3] |
| Skin Irritation | Category 2 (Causes skin irritation) | Wear chemical-resistant gloves and a lab coat.[1] |
| Eye Damage | Category 1 (Causes serious eye damage) | Wear safety goggles or a face shield.[3][4] |
| Respiratory Irritation | Category 3 (May cause respiratory irritation) | Handle in a well-ventilated area or chemical fume hood.[1][3] |
| Aquatic Toxicity | High (Inferred from quinazoline) | Prevent release to the environment.[5] |
Mandatory Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal preparation, the following PPE is mandatory:
-
Eye and Face Protection: Tightly fitting safety goggles or a full-face shield.[6]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected for integrity before use.[3]
-
Body Protection: A laboratory coat or chemical-resistant apron.
-
Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator is required.[6]
Step-by-Step Disposal and Waste Management Protocol
Proper disposal is a systematic process that begins at the point of waste generation. Adherence to a strict waste segregation and collection procedure is critical to ensure safety and regulatory compliance.
Step 1: Waste Segregation at the Source
Immediately upon generation, all waste streams containing this compound must be segregated. Do not mix this waste with other chemical waste unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department.
-
Solid Waste: This includes contaminated consumables such as gloves, weighing papers, pipette tips, and absorbent materials used for spill cleanup.
-
Liquid Waste: This category comprises unused or spent solutions containing the compound.
-
Sharps Waste: Any contaminated needles, scalpels, or broken glass must be placed in a designated sharps container.
Step 2: Waste Container Selection and Labeling
Use only chemically compatible, leak-proof containers for waste accumulation.
-
Labeling: Each container must be clearly labeled with the words "Hazardous Waste " and the full chemical name: "This compound ".
-
Content Identification: If the waste is a solution, list all constituents and their approximate percentages.
Step 3: On-Site Accumulation and Storage
Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Location: The SAA should be at or near the point of generation and under the control of the laboratory personnel.
-
Closure: Keep waste containers securely closed at all times, except when adding waste.
-
Incompatibles: Do not store containers of this compound waste near incompatible materials, particularly strong oxidizing agents, acids, or bases.[7]
Step 4: Arranging for Professional Disposal
-
Contact EHS: Notify your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Documentation: Complete all required waste disposal forms as provided by your EHS office or the contracted waste management company.
-
Final Disposal Method: The designated disposal facility will typically use high-temperature incineration with flue gas scrubbing to destroy the compound in an environmentally sound manner, as recommended for chlorinated waste.[6][8]
Emergency Procedures for Spills and Exposures
Accidents require immediate and correct responses to mitigate harm.
-
In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[3]
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]
-
In Case of Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[1]
-
In Case of Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[3]
-
Small Spill Cleanup:
-
Evacuate non-essential personnel from the area.
-
Ensure adequate ventilation.
-
Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.
-
Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.
-
Disposal Workflow Visualization
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Waste Disposal Workflow for this compound.
References
-
Szabo-Scandic. (n.d.). Quinazoline Safety Data Sheet. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Quinazoline, 98%. Retrieved from [Link]
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Vita-D-Chlor. (n.d.). GUIDANCE MANUAL FOR THE DISPOSAL OF CHLORINATED WATER. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. Retrieved from [Link]
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-
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Personal protective equipment for handling (4-Chloroquinazolin-6-yl)methanol
Technical Guide: Safe Handling of (4-Chloroquinazolin-6-yl)methanol
Foreword: A Proactive Stance on Laboratory Safety
As scientists, our primary goal is innovation, but our foremost responsibility is safety. The following guide provides a detailed operational framework for handling this compound, a chlorinated quinazoline derivative. Quinazoline scaffolds are of significant interest in medicinal chemistry for their diverse biological activities.[1][2][3] However, the presence of a chloro-substituent necessitates a rigorous and informed approach to handling. This document moves beyond a simple checklist, explaining the rationale behind each procedural step to foster a deep, intuitive understanding of safe laboratory practice.
Hazard Identification and Risk Mitigation
This compound and related chlorinated heterocyclic compounds must be handled as potentially hazardous substances. Based on data from structurally similar compounds like 4-Chloroquinazoline, the primary risks are significant.
At-a-Glance Hazard Summary:
| Hazard Class | Description | Primary Concern | Source |
|---|---|---|---|
| Acute Oral Toxicity | Toxic if swallowed. | Accidental ingestion can lead to severe systemic effects. | [4][5] |
| Skin Corrosion/Irritation | Causes skin irritation, with some related compounds causing severe skin burns. | Direct contact can cause chemical burns and skin damage. | [4][5][6] |
| Serious Eye Damage | Causes serious, potentially irreversible eye damage. | Splashes pose an immediate and severe threat to vision. | [4][5][6] |
| Respiratory Irritation | May cause respiratory irritation if inhaled as a dust or aerosol. | Inhalation of particulates can lead to respiratory distress. |[4][5][7] |
The Hierarchy of Controls: Our Safety Framework
Before relying on PPE, we must implement higher-level controls.
-
Engineering Controls: The primary line of defense. All operations involving this compound, especially the handling of its solid form, must be conducted within a certified chemical fume hood to prevent inhalation of dust and vapors.[8] The fume hood also provides a physical barrier for splash protection.
-
Administrative Controls: Establish designated areas for handling this compound. Ensure all personnel are trained on the specific hazards and procedures outlined in this guide. An eyewash station and safety shower must be readily accessible and tested regularly.[8]
-
Personal Protective Equipment (PPE): The final barrier between the researcher and the chemical. PPE is not a substitute for robust engineering controls but is essential to mitigate residual risks.
Required Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical. The following table details the minimum requirements for any procedure involving this compound.
| Protection Type | Required PPE | Specifications and Rationale |
| Eye and Face Protection | Indirectly-vented Chemical Splash Goggles & Full-Face Shield | Goggles provide a seal around the eyes to protect from splashes and fine particulates.[9][10] A full-face shield is mandatory when worn over goggles during procedures with a higher splash risk, such as transfers of solutions or reaction workups.[11] |
| Hand Protection | Double-Layered Chemical-Resistant Gloves | Nitrile gloves are recommended for their resistance to a range of chemicals, including chlorinated compounds.[8][12] Double-gloving provides an additional layer of protection against tears and permeation. Always inspect gloves for integrity before use and remove them using the proper technique to avoid contaminating your skin.[5] |
| Body Protection | Flame-Resistant Laboratory Coat & Chemical-Resistant Apron | A flame-resistant lab coat that fastens completely should be worn at all times.[11] For procedures involving larger quantities or significant splash potential, a chemical-resistant apron worn over the lab coat is required. |
| Respiratory Protection | Chemical Fume Hood (Primary) / NIOSH-Approved Respirator (Secondary) | All handling must occur in a chemical fume hood.[9] If a fume hood is unavailable or if there is a potential for exposure limits to be exceeded (e.g., large-scale work, spill cleanup outside a hood), a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is required.[13] |
Operational and Disposal Plans
This section provides procedural guidance for the entire lifecycle of this compound in the laboratory.
Experimental Workflow: From Receipt to Disposal
The following diagram outlines the critical stages of a typical workflow. Each step must be performed with the specified engineering controls and PPE.
Caption: Workflow for Safely Handling this compound.
Step-by-Step Protocol: Weighing and Solution Preparation
-
Preparation: Before bringing the chemical into the workspace, don all required PPE as specified in the table above. Verify that the chemical fume hood has a current certification and that the sash is at the appropriate working height.
-
Staging: Place a tared weigh boat, spatula, and a sealable container for the solution on the dished work surface of the fume hood.
-
Weighing: Carefully retrieve the desired amount of solid this compound. Perform this action slowly and deliberately to minimize the generation of airborne dust.
-
Transfer: Immediately transfer the weighed solid to the receiving vessel for solubilization.
-
Initial Cleanup: Lightly rinse the spatula and weigh boat with the chosen solvent, collecting the rinse into the reaction vessel to ensure a complete transfer. Place the rinsed items in a designated container for contaminated solid waste.
-
Solubilization: Add the solvent to the vessel and seal it. Agitate as required for dissolution. The sealed container can now be moved within the hood for the subsequent reaction setup.
Waste Disposal Plan
Proper disposal is a critical component of safety and environmental stewardship.
-
Prohibition: Chlorinated organic compounds are forbidden from sink or sewer disposal.[14][15] This waste stream must be managed as hazardous waste.
-
Waste Segregation: Maintain separate, clearly labeled waste containers for:
-
Halogenated Organic Liquid Waste: For all solutions containing this compound.
-
Contaminated Solid Waste: For used gloves, weigh boats, paper towels, and other contaminated disposable materials.
-
-
Container Management: Keep waste containers closed when not in use. Store them in a designated satellite accumulation area within the laboratory, away from incompatible materials.[16]
-
Final Disposal: Arrange for the collection of hazardous waste through your institution's Environmental Health and Safety (EHS) office.
Emergency Protocols: Immediate Actions
In the event of an accident, a swift and correct response is paramount.
| Emergency Situation | Immediate Step-by-Step Response Protocol |
| Skin Exposure | 1. Immediately shout for help to alert others. 2. Remove any contaminated clothing, taking care not to spread the chemical.[17] 3. Flush the affected skin with copious amounts of cool, running water for at least 15 minutes.[6][7] 4. Seek immediate medical attention. Provide the Safety Data Sheet (SDS) for the compound to the medical personnel. |
| Eye Exposure | 1. Immediately shout for help. 2. Proceed to the nearest eyewash station and flush the eyes with water for a minimum of 15 minutes, holding the eyelids open to ensure thorough rinsing.[4][9][18] 3. Remove contact lenses if present and easy to do so. 4. Seek immediate medical attention. |
| Inhalation | 1. Move the affected person to fresh air immediately.[4][6] 2. If breathing is difficult or has stopped, trained personnel should provide artificial respiration.[7] 3. Seek immediate medical attention. |
| Minor Spill (Inside Fume Hood) | 1. Alert others in the area. 2. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). 3. Carefully collect the absorbed material using non-sparking tools and place it into a sealed, labeled container for hazardous waste.[7][8] 4. Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as contaminated solid waste. |
| Major Spill (Outside Fume Hood) | 1. Evacuate the laboratory immediately and alert others. 2. Close the laboratory doors and prevent re-entry. 3. Contact your institution's EHS or emergency response team immediately. Do not attempt to clean up a large spill yourself. |
References
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Vanderbilt University Medical Center Office of Clinical and Research Safety. Guide to Laboratory Sink/Sewer Disposal of Wastes. [Link]
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Szabo-Scandic. Quinazoline Safety Data Sheet. [Link]
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Dow Chemical U.S.A. Process for Disposal of Chlorinated Organic Residues. Environmental Science & Technology. [Link]
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Water Corporation. Laboratory chemical waste. [Link]
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National Center for Biotechnology Information. Management of Waste - Prudent Practices in the Laboratory. [Link]
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Bretherick's Handbook of Reactive Chemical Hazards. Treatment and disposal of chemical wastes in daily laboratory work. [Link]
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ChemicalSafetyFacts.org. Personal Protective Equipment and Chemistry. [Link]
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Dartmouth College Environmental Health and Safety. Personal Protective Equipment in Chemistry. [Link]
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GOV.UK. What to do in a chemical emergency. [Link]
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University of Waterloo. EMERGENCY RESPONSE GUIDE – EXPOSURES & SPILLS. [Link]
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Seton. Discover the Various Types of PPE for Optimal Chemical Safety. [Link]
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MDPI. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. [Link]
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GERPAC. Personal protective equipment for preparing toxic drugs. [Link]
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JoVE. Facile Preparation Of 4-Substituted Quinazoline Derivativesl Protocol Preview. [Link]
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ResearchGate. Assessment of Acute Toxicity of Quinazoline Derivative. [Link]
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Royal Society of Chemistry. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. [Link]
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National Institutes of Health. Novel quinazoline and acetamide derivatives as safe anti-ulcerogenic agent and anti-ulcerative colitis activity. [Link]
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Methanol Institute. METHANOL SAFE HANDLING MANUAL. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
